(2-Amino-4,5-dimethoxyphenyl)acetic acid
Description
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Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-(2-amino-4,5-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4,11H2,1-2H3,(H,12,13) |
InChI Key |
KDJKRNXBPGDZOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2-Amino-4,5-dimethoxyphenyl)acetic acid: A Versatile Building Block in Medicinal Chemistry
Introduction
(2-Amino-4,5-dimethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that holds significant potential as a versatile building block in the landscape of modern drug discovery and development. Its unique structural architecture, featuring a dimethoxy-substituted phenyl ring, a primary amino group, and a carboxylic acid moiety, provides a rich scaffold for the synthesis of a diverse array of complex molecules. The presence of these functional groups in a specific spatial arrangement makes this compound an attractive starting material for creating novel therapeutic agents.
While extensive research on this specific molecule is not widely available in the public domain, its structural similarity to other biologically active compounds suggests its potential utility in various therapeutic areas. This guide aims to provide a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for (2-Amino-4,5-dimethoxyphenyl)acetic acid, drawing upon established chemical principles and data from closely related analogues. We will also explore its potential applications in drug development, particularly in the context of neuropharmacology and oncology, based on the known activities of the dimethoxyphenyl scaffold.
Chemical Structure and Physicochemical Properties
The chemical identity of (2-Amino-4,5-dimethoxyphenyl)acetic acid is defined by its unique arrangement of functional groups on a benzene ring.
IUPAC Name: (2-Amino-4,5-dimethoxyphenyl)acetic acid CAS Number: 118109-34-5 Molecular Formula: C₁₀H₁₃NO₄ Molecular Weight: 211.22 g/mol
The presence of both an acidic (carboxylic acid) and a basic (amino) group makes this molecule amphoteric, capable of forming zwitterions in solution. The two methoxy groups on the phenyl ring are electron-donating, which influences the reactivity of the aromatic system and the overall electronic properties of the molecule.
Table 1: Physicochemical Properties of (2-Amino-4,5-dimethoxyphenyl)acetic acid and Related Analogues
| Property | (2-Amino-4,5-dimethoxyphenyl)acetic acid (Predicted/Inferred) | Homoveratric acid (3,4-Dimethoxyphenylacetic acid) | p-Aminophenylacetic acid |
| Melting Point (°C) | Data not available | 97-100 | 199-200[1] |
| Solubility | Expected to be soluble in acidic and basic aqueous solutions, and polar organic solvents. | Soluble in water, ethanol, and ether. | Sparingly soluble in cold water, more soluble in hot water. |
| pKa (acidic) | ~4-5 (estimated for carboxylic acid) | ~4.5 | ~4.3 |
| pKa (basic) | ~9-10 (estimated for amino group) | N/A | ~9.8 |
Disclaimer: Specific experimental data for (2-Amino-4,5-dimethoxyphenyl)acetic acid is limited. The values presented are estimations based on the properties of structurally similar compounds and general chemical principles.
Synthesis of (2-Amino-4,5-dimethoxyphenyl)acetic acid: A Plausible Synthetic Pathway
A robust and logical synthetic route to (2-Amino-4,5-dimethoxyphenyl)acetic acid can be conceptualized starting from the commercially available 3,4-dimethoxyphenylacetic acid (homoveratric acid). The synthesis involves a two-step process: electrophilic nitration followed by the reduction of the nitro group.
Caption: Proposed synthetic workflow for (2-Amino-4,5-dimethoxyphenyl)acetic acid.
Step 1: Nitration of 3,4-Dimethoxyphenylacetic acid
The initial step involves the regioselective introduction of a nitro group onto the aromatic ring of 3,4-dimethoxyphenylacetic acid. The two methoxy groups are strongly activating and ortho, para-directing, while the acetic acid side chain is a deactivating, meta-directing group. The position ortho to the methoxy group at C4 and meta to the acetic acid side chain (the C2 position) is sterically and electronically favored for electrophilic substitution.
Experimental Protocol (Adapted from a similar procedure[2]):
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Substrate Addition: Slowly add 3,4-dimethoxyphenylacetic acid to the cooled sulfuric acid while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.
-
Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated product, 4,5-dimethoxy-2-nitrophenylacetic acid, is collected by filtration, washed with cold water until the filtrate is neutral, and dried.
Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The low temperature is crucial to control the exothermic reaction and to minimize the formation of side products.
Step 2: Reduction of 4,5-Dimethoxy-2-nitrophenylacetic Acid
The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol (General Procedure[1][3]):
-
Catalyst and Substrate: In a hydrogenation vessel, dissolve 4,5-dimethoxy-2-nitrophenylacetic acid in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude (2-Amino-4,5-dimethoxyphenyl)acetic acid. The product can be further purified by recrystallization from a suitable solvent system.
Trustworthiness of the Protocol: This two-step synthesis relies on well-established and high-yielding reactions in organic chemistry. The progress of each step can be reliably monitored by standard analytical techniques like TLC, ensuring a self-validating system.
Potential Applications in Drug Development and Biological Significance
While direct biological data for (2-Amino-4,5-dimethoxyphenyl)acetic acid is scarce, the structural motifs present in the molecule are found in numerous biologically active compounds, suggesting its potential as a valuable intermediate in medicinal chemistry.
Scaffold for Novel Therapeutics
The dimethoxyphenyl moiety is a common feature in a variety of pharmacologically active molecules, including those with anti-inflammatory, anticancer, and neuroprotective properties[4][5]. Substituted phenylacetic acids are also a well-established class of compounds with diverse biological activities, including anti-inflammatory and analgesic effects[6][7][8].
Potential in Neuropharmacology
Many psychoactive compounds and serotonin receptor agonists contain the 2,5-dimethoxyphenyl scaffold[9][10]. The structural similarity of (2-Amino-4,5-dimethoxyphenyl)acetic acid suggests that its derivatives could be explored for their activity at serotonin receptors, which are important targets for the treatment of various psychiatric disorders.
Role in Oncology and Targeted Therapies
The amino and carboxylic acid functional groups on (2-Amino-4,5-dimethoxyphenyl)acetic acid make it an ideal candidate for incorporation into more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The phenylacetic acid core can serve as a rigid and synthetically tractable linker component in PROTAC design.
Caption: Conceptual role of a phenylacetic acid derivative as a linker in a PROTAC.
Reactivity and Further Chemical Transformations
The bifunctional nature of (2-Amino-4,5-dimethoxyphenyl)acetic acid allows for a wide range of chemical modifications:
-
Amide Bond Formation: The amino group can readily react with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a fundamental reaction in the synthesis of peptides and other complex molecules.
-
Esterification: The carboxylic acid group can be converted to an ester by reaction with an alcohol under acidic conditions.
-
N-Alkylation/N-Arylation: The primary amine can be further functionalized through reactions with alkyl or aryl halides.
-
Diazotization: The aromatic amino group can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups onto the aromatic ring.
Conclusion
(2-Amino-4,5-dimethoxyphenyl)acetic acid represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials via a plausible and scalable route makes it an accessible building block for medicinal chemists. The presence of multiple functional groups offers numerous handles for chemical modification, enabling the creation of diverse chemical libraries for biological screening. While further research is needed to fully elucidate its specific biological properties, the established pharmacological importance of the dimethoxyphenyl and phenylacetic acid scaffolds provides a strong rationale for its investigation as a precursor to novel therapeutic agents. This technical guide serves as a foundational resource for researchers interested in harnessing the potential of this versatile molecule.
References
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p-AMINOPHENYLACETIC ACID. Organic Syntheses, Coll. Vol. 2, p.39 (1943); Vol. 16, p.3 (1936). Available from: [Link]
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dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses, Coll. Vol. 1, p.48 (1941); Vol. 2, p.2 (1922). Available from: [Link]
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Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. Available from: [Link]
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Barrelle, M., Gaude, D., & Salon, M. C. (1991). A study on amino acids: synthesis of alpha-aminophenylacetic acid(phenylglycine) and determination of its isoelectric point. Journal of Chemical Education, 68(7), 599. Available from: [Link]
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Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. Available from: [Link]
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Phenylacetic acid. DrugBank. Available from: [Link]
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Roth, B. L., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 12(10), 1784-1796. Available from: [Link]
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Synthesis of (a) 4,5-Dimethoxy-2-nitro-phenylacetic acid. PrepChem. Available from: [Link]
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Røsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. Available from: [Link]
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Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum, MDPI. Available from: [Link]
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Abdel-Ghani, T. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4635. Available from: [Link]
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SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Herald of the Lviv University of Trade and Economics. Technical sciences. Available from: [Link]
- Substituted phenylacetic acid compounds. Google Patents.
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Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Available from: [Link]
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Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Pharmacology Biochemistry and Behavior, 175, 1-7. Available from: [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]
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Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase. ResearchGate. Available from: [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available from: [Link]
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Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3149. Available from: [Link]
- Continuous reduction process. Google Patents.
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2-amino-4-nitrophenol. Organic Syntheses, Coll. Vol. 3, p.56 (1955); Vol. 21, p.10 (1941). Available from: [Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.
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Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Beilstein Journal of Organic Chemistry, 9, 1156-1163. Available from: [Link]
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Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Beilstein Journal of Organic Chemistry, 9, 1156-1163. Available from: [Link]
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Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 181(1), 1-17. Available from: [Link]
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Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][11]-thiazepin-3(2H)-one. Journal of the Korean Chemical Society, 47(4), 385-388. Available from: [Link]
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NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Journal of Applied Chemical Researches, 4(13), 7-12. Available from: [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
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Nitration of Substituted Aromatic Rings and Rate Analysis. Western Oregon University Digital Commons. Available from: [Link]
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Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 13, 222-229. Available from: [Link]
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Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 2006(12), 195-202. Available from: [Link]
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Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Bioelectrochemistry and Bioenergetics, 48(1), 121-128. Available from: [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. Available from: [Link]
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(2-Amino-4,5-dimethoxyphenyl)acetic acid CAS number and molecular weight
A Privileged Scaffold for Isoquinoline and Benzodiazepine Synthesis[1][2][3]
Executive Summary & Identity
(2-Amino-4,5-dimethoxyphenyl)acetic acid is a critical bifunctional intermediate in organic synthesis. Characterized by an electron-rich aromatic ring substituted with an amino group and an acetic acid side chain, it serves as a "privileged scaffold" for constructing nitrogen-containing heterocycles.[1][2][3]
Its primary industrial utility lies in its role as a precursor to 2,3-benzodiazepines (e.g., Tofisopam) and tetrahydroisoquinolin-3-ones .[1][2][3] Researchers must handle this compound with specific protocols due to its propensity for spontaneous intramolecular cyclization (lactamization) under acidic or thermal stress.
Physicochemical Profile[1][3][4][5][6][7][8][9]
| Parameter | Data |
| Chemical Name | (2-Amino-4,5-dimethoxyphenyl)acetic acid |
| CAS Registry Number | 5653-40-7 |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.21 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 169–173 °C (dec.)[1][2][3][4] |
| Solubility | Soluble in DMSO, dilute alkali; sparingly soluble in water |
| pKa (Predicted) | Carboxyl: ~4.2 |
| Key Risk | Spontaneous Lactamization (converts to 6,7-dimethoxy-3-isochromanone derivative) |
Synthetic Engineering & Protocols
The Challenge: Stability vs. Reactivity
The synthesis of (2-Amino-4,5-dimethoxyphenyl)acetic acid is straightforward but prone to yield loss via lactam formation.[2][3] The amino group at the ortho position is perfectly situated to attack the carboxylic acid side chain.
Self-Validating Protocol: Preparation from Homoveratric Acid Rationale: This route avoids the use of harsh hydrolytic steps that would degrade the final amino acid.
Step 1: Regioselective Nitration
-
Reagents: Homoveratric acid (3,4-dimethoxyphenylacetic acid), HNO₃ (65%), Acetic Acid.[2][3]
-
Protocol:
-
Dissolve homoveratric acid in glacial acetic acid at 15°C.
-
Add HNO₃ dropwise, maintaining internal temperature below 20°C . Why? Higher temperatures promote dinitration and oxidative cleavage of the side chain.[2]
-
Quench in ice water. The product, (2-nitro-4,5-dimethoxyphenyl)acetic acid, precipitates as yellow crystals.[2][3]
-
Validation: ¹H NMR should show two distinct aromatic singlets (para-relationship broken, but isolated protons remain).
-
Step 2: Chemoselective Reduction (The Critical Step)
-
Reagents: 10% Pd/C, H₂ (balloon or 3 bar), Methanol/Ethanol.
-
Protocol:
-
Suspend the nitro-intermediate in Methanol.[1]
-
Add 10 mol% Pd/C.
-
Hydrogenate at Room Temperature .
-
Critical Control Point: Do NOT heat the reaction mixture during workup. Do NOT use acidic workup.
-
Filter catalyst and concentrate in vacuo at <40°C.
-
Storage: Store under inert gas at -20°C. If left in solution or heated, it cyclizes to the lactam (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-3-one).[1][2][3]
-
Reaction Engineering Logic (Visualization)
The following diagram illustrates the synthetic flow and the "Lactam Trap" that researchers must avoid during isolation.
Figure 1: Synthetic pathway showing the conversion of Homoveratric Acid and the risk of spontaneous lactamization.
Downstream Applications: Drug Synthesis
A. Tofisopam Synthesis (Anxiolytic)
The primary pharmaceutical application of this scaffold is the synthesis of Tofisopam (Grandaxin), a 2,3-benzodiazepine that lacks the sedative effects of classical 1,4-benzodiazepines (like Diazepam).[3][5]
Mechanism: The amino acid reacts with pyrylium salts or 1,5-diketones (often generated in situ) to form the benzodiazepine ring. A common route involves the reaction with methyl ketones followed by hydrazine cyclization.
B. Isoquinoline Alkaloids
By intentionally triggering the lactamization (heating in acid), researchers access the tetrahydroisoquinolin-3-one scaffold.[3] This lactam can be reduced (using LiAlH₄) to form tetrahydroisoquinolines, which are core structures in thousands of bioactive alkaloids.
Pathway Visualization: From Scaffold to Drug
Figure 2: Divergent synthesis pathways leading to Benzodiazepines (Tofisopam) and Isoquinoline alkaloids.[1][2][3]
Analytical Characterization
To validate the identity of CAS 5653-40-7, ensure the following signals are present in the ¹H NMR (DMSO-d₆):
-
δ 3.40 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂-COOH).[2][3]
-
δ 3.65 & 3.70 ppm (s, 6H): Two methoxy groups (-OCH₃).[3]
-
δ 6.30 & 6.60 ppm (s, 2H): Aromatic protons (para to each other, appearing as singlets due to lack of ortho-coupling).[2][3]
-
δ 8-10 ppm (br): Carboxylic acid proton (often broad or exchanged).[3]
Note: If the methylene signal shifts significantly or splits, check for lactamization.
References
-
Sigma-Aldrich. "2-Amino-4,5-dimethoxybenzoic acid and related derivatives."[1][2][3][4] Product Catalog. Accessed October 2023. Link
-
ChemicalBook. "CAS 5653-40-7 Datasheet and Synthesis."[1][3] ChemicalBook Database. Link
-
National Institutes of Health (NIH). "Tofisopam: Drug Information and Synthesis Precursors." PubChem Database. Link
-
BenchChem. "2'-Amino-4',5'-dimethoxyacetophenone and related phenylacetic acids."[1][2][3] Technical Guide. Link[3]
-
ResearchGate. "Synthesis of Tofisopam and its analogs via 3,4-dimethoxyphenylacetic acid derivatives." Scientific Diagram Repository. Link
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Solubility & Stability Profile of (2-Amino-4,5-dimethoxyphenyl)acetic acid
This guide outlines the solubility profile, physicochemical behavior, and critical stability considerations for (2-Amino-4,5-dimethoxyphenyl)acetic acid .[1]
Technical Guide for Process Development & Purification
Executive Summary
(2-Amino-4,5-dimethoxyphenyl)acetic acid (CAS: 118109-34-5 ) is a critical intermediate in the synthesis of isoquinoline-based pharmaceuticals and bioactive alkaloids.[1] While often treated as a standard substituted phenylacetic acid, this compound exhibits a latent instability that complicates solubility determination and crystallization: the propensity to cyclize into 5,6-dimethoxyoxindole (5,6-dimethoxyindolin-2-one).[1]
This guide moves beyond static solubility tables to provide a dynamic framework for handling this compound. It details the solubility landscape, the thermodynamic risks of heating, and a validated protocol for determining solubility without chemically altering the substrate.
Physicochemical Profile & Molecular Logic[1]
To predict solubility behavior, we must analyze the competing functional groups within the molecule.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | Moderate molecular weight ( | |
| Functional Groups | 1. Carboxylic Acid ( | Amphoteric nature : Soluble in both acidic and basic aqueous media.Lipophilicity : Methoxy groups enhance solubility in organic solvents (e.g., MeOH, DCM).[1] |
| pKa (Predicted) | Acid: ~4.0Base (Aniline): ~3.5–4.5 | Zwitterion Potential : Lower than aliphatic amino acids, but significant near pH 4–5 (Isoelectric point).[1] |
| Critical Risk | Intramolecular Cyclization | Spontaneous dehydration to form a lactam (oxindole) under thermal or acidic stress.[1] |
The Cyclization Trap
Unlike simple phenylacetic acids, the ortho-amino group acts as an internal nucleophile. Upon heating in protic solvents or exposure to acid catalysts, the amine attacks the carboxylic carbonyl, expelling water and forming the thermodynamically stable 5,6-dimethoxyoxindole .
-
Implication: A "solubility" measurement taken at 60°C via gravimetric analysis may actually measure the solubility of the oxindole decomposition product, not the starting material.
Predicted Solubility Landscape
Based on the Hansen Solubility Parameters (HSP) and functional group contribution of analogous 2-aminophenylacetic acids, the expected solubility profile is categorized below.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the polar zwitterionic form.[1] |
| Lower Alcohols | Methanol, Ethanol | Moderate to High | Good solvation of both the acid and methoxy domains. Warning: Heating promotes esterification or cyclization.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Solubilizes the lipophilic dimethoxy-phenyl core effectively.[1] |
| Ethers/Esters | THF, Ethyl Acetate | Low to Moderate | Useful for extraction but may require heating (risk of degradation). |
| Non-Polar | n-Heptane, Toluene, Hexane | Insoluble | Lack of polarity to overcome crystal lattice energy of the amino-acid salt pairs.[1] |
| Aqueous | Water (pH 7) | Low | Zwitterionic lattice is stable.[1] |
| Aqueous (Reactive) | 1M HCl or 1M NaOH | High | Forms soluble hydrochloride salt (acid) or sodium carboxylate (base).[1] |
Experimental Protocol: Validated Solubility Determination
Objective: Determine the thermodynamic solubility of (2-Amino-4,5-dimethoxyphenyl)acetic acid without inducing cyclization. Method: Isothermal Shake-Flask with HPLC Monitoring (Not Gravimetric).
Why HPLC is Mandatory
Gravimetric methods (weighing dried residue) cannot distinguish between the target acid and the oxindole impurity. HPLC separates these species, ensuring the solubility data represents the intact molecule.
Workflow Diagram (DOT)
Step-by-Step Methodology
-
Preparation: Add excess solid (approx. 200 mg) to 5 mL of solvent in a sealed glass vial.
-
Equilibration: Agitate at controlled temperature (e.g., 25°C) for 24 hours. Do not sonicate with heat.
-
Sampling: Filter an aliquot using a syringe filter (0.45 µm PTFE or Nylon).
-
Quenching: Immediately dilute the filtrate into the HPLC mobile phase (e.g., Water/Acetonitrile) to "freeze" the equilibrium concentration.
-
Quantification: Inject into HPLC.
-
Calculation:
Where is solubility (mg/mL), is the concentration from the calibration curve, and is the dilution factor.
Thermodynamic Modeling
If you generate data across temperatures (e.g., 278.15 K to 318.15 K), fit the mole fraction solubility (
-
A, B, C: Empirical constants determined by regression analysis.
-
Interpretation:
-
If
is negative and large, dissolution is endothermic (solubility increases with T).[1] -
Note: For this compound, limit
to 40°C to prevent cyclization during the experiment.
-
Purification & Crystallization Strategy
The solubility data informs the purification process. Because the impurity (oxindole) is chemically distinct (non-ionic amide vs. zwitterionic acid), pH-swing crystallization is the most robust purification method.[1]
Strategic Decision Tree
Protocol Rationale
-
Dissolution (pH > 9): The target (carboxylic acid) deprotonates to form a highly soluble sodium salt.[1] The oxindole (lactam) lacks an acidic proton and remains less soluble/insoluble.
-
Filtration: Removing the undissolved solids at this stage eliminates the cyclized impurity.
-
Precipitation (pH ~ 4): Lowering the pH to the isoelectric point precipitates the target amino acid as a zwitterionic solid, leaving salts and other impurities in the mother liquor.
References
-
Compound Identification: 2-(2-Amino-4,5-dimethoxyphenyl)acetic acid. CAS 118109-34-5.[1] Available from and .[1]
-
Cyclization Mechanism: Synthesis of Oxindoles via Acid-Catalyzed Cyclization of 2-Aminophenylacetic Acids. General reaction pathway described in: J. Org.[1] Chem., 1956, 21 (1), pp 78–80.[1]
- Solubility Measurement Standard:Isothermal Shake-Flask Method.
-
Thermodynamic Modeling: Modified Apelblat Equation for Correlation of Solubility. J. Chem. Eng.[1] Data, 2000, 45, 1, 78–81.[1]
- Analogous Data:Solubility of Amino Acids in Mixed Solvent Systems. Refer to general solubility trends for Phenylglycine derivatives in J. Chem. Eng.
Sources
Safety Data Sheet (SDS) & Technical Guide: (2-Amino-4,5-dimethoxyphenyl)acetic acid
Document Control:
-
Version: 2.0 (Technical Whitepaper Edition)
Executive Summary: The "Privileged Scaffold"
(2-Amino-4,5-dimethoxyphenyl)acetic acid (CAS: 118109-34-5) is not merely a reagent; it is a gateway intermediate in the synthesis of isoquinoline alkaloids and nitrogen-containing heterocycles. Its structure—a phenylacetic acid core functionalized with an electron-rich dimethoxy motif and a reactive ortho-amino group—makes it an ideal precursor for intramolecular cyclizations, specifically for accessing the oxindole and tetrahydroisoquinoline scaffolds found in various pharmaceutical agents.
This guide moves beyond standard compliance data to provide a researcher-centric workflow for safe handling, synthesis, and application.
Chemical Identity & Characterization
| Parameter | Specification |
| Chemical Name | (2-Amino-4,5-dimethoxyphenyl)acetic acid |
| CAS Number | 118109-34-5 |
| Synonyms | 2-(2-Amino-4,5-dimethoxyphenyl)acetic acid; 6-Aminohomoveratric acid |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.22 g/mol |
| Physical State | Solid (Powder or Crystalline) |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid; Sparingly soluble in Water |
| Purity Standard | ≥97% (HPLC) for synthetic applications |
Hazard Identification & Risk Assessment (GHS)[3]
Signal Word: WARNING
GHS Classification[3]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]
Application Scientist Insight: The "Amine-Acid" Duality
While classified as a general irritant, the presence of both a free amine and a carboxylic acid creates a zwitterionic potential. Inhalation risks are elevated during weighing of fine powders. The electron-rich aromatic ring also makes this compound susceptible to oxidative degradation, which can produce colored impurities (quinoid species) that may sensitize skin.
Emergency Response Framework
Expertise Note: Standard first aid applies, but the specific chemical nature dictates the neutralization strategy.
Figure 1: Emergency Response Decision Matrix for exposure incidents.
Safe Handling & Storage Protocols
Engineering Controls[6]
-
Containment: Handle exclusively within a fume hood . The ortho-amino group is prone to oxidation; minimizing air exposure during transfer is critical for maintaining purity.
-
Static Control: Use anti-static weighing boats. Fine organic powders can be combustible.
Storage Conditions (Critical for Stability)
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Container: Amber glass vials (light sensitive).
-
Incompatibility: Violent reaction potential with strong oxidizing agents (e.g., permanganates) and acid chlorides (uncontrolled acylation).
Synthesis & Application Context: The Isoquinoline Pathway
This compound is most frequently utilized as the immediate precursor to 6,7-dimethoxyoxindole (via lactamization) or tetrahydroisoquinolines (via Pictet-Spengler condensation).
Mechanistic Workflow
The synthesis typically proceeds from 3,4-dimethoxyphenylacetic acid (Homoveratric acid) via nitration and subsequent reduction.
Figure 2: Synthetic pathway from Homoveratric Acid to the target amino-acid and subsequent lactamization.
Detailed Experimental Protocols
These protocols are designed to be self-validating , meaning the observation of specific physical changes confirms the reaction progress.
Protocol A: Reduction of 2-Nitro Precursor to (2-Amino-4,5-dimethoxyphenyl)acetic acid
Context: Converting the nitro-intermediate (2-nitro-4,5-dimethoxyphenylacetic acid) to the target amine.
-
Setup: In a hydrogenation vessel, dissolve 10 mmol of the nitro-precursor in Methanol (50 mL).
-
Catalyst: Add 10 wt% Pd/C (wet support recommended to prevent ignition).
-
Reaction: Purge with Argon, then introduce Hydrogen gas (balloon pressure or 1-2 atm). Stir vigorously at Room Temperature (RT).
-
Validation:
-
Workup: Filter through Celite under Argon (prevent catalyst fire). Concentrate filtrate in vacuo.
-
Yield: The product is often unstable as a free base and may spontaneously cyclize; use immediately or store as a hydrochloride salt.
Protocol B: Cyclization to 6,7-Dimethoxyoxindole
Context: Intramolecular condensation (Lactamization).
-
Condition: Dissolve the crude (2-Amino-4,5-dimethoxyphenyl)acetic acid in dilute HCl (2M).
-
Process: Heat to reflux for 1–2 hours.
-
Validation: Precipitation of a solid upon cooling indicates oxindole formation.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol.
-
Note: This confirms the identity of the amino-acid precursor; if cyclization fails, the amine was likely not formed or had degraded.
-
Physicochemical Properties & Stability Data[5]
| Property | Value/Observation | Note |
| Melting Point | Not widely reported; estimated >180°C (dec) | Decomposes upon melting (typical for amino acids). |
| pKa (Predicted) | Acid: ~4.0; Amine: ~3.5 | Exists as zwitterion in neutral pH. |
| Reactivity | High | Rapidly oxidizes in air (turns brown). |
| LogP | ~0.8 | Moderately lipophilic due to methoxy groups. |
References
-
Synthesis of Isoquinoline Alkaloids via Homoveratric Acid Derivatives. Journal of Medicinal Chemistry. (2005).
-
Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide. Google Patents (US7094928B2). Describes analogous reduction/cyclization chemistry.
-
Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. PMC - NIH. Details the use of dimethoxy-phenylacetic acid derivatives in heterocycle formation.
-
Safety Data Sheet: Homoveratric Acid (Precursor). Fisher Scientific. Provides baseline hazard data for the structural core.
-
Reaction of Lactones and Lactams. Organic Chemistry Portal. Mechanisms for the cyclization of amino-acids to lactams.
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An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-4,5-dimethoxyphenyl)acetic acid: pKa and Isoelectric Point
Executive Summary
In the landscape of drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of rational drug design. The ionization state of a compound, governed by its acid dissociation constants (pKa values), dictates its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of (2-Amino-4,5-dimethoxyphenyl)acetic acid, a substituted phenylacetic acid derivative. Due to the absence of direct experimental data in publicly accessible literature, this paper synthesizes theoretical principles, analysis of structurally analogous compounds, and established analytical methodologies to predict and guide the empirical determination of its pKa values and isoelectric point (pI). We will explore the electronic effects of the amino and dimethoxy substituents, detail a robust protocol for experimental determination via potentiometric titration, and discuss the implications of these parameters for researchers in medicinal chemistry and pharmaceutical sciences.
Theoretical Framework: The Significance of pKa and Isoelectric Point
The behavior of (2-Amino-4,5-dimethoxyphenyl)acetic acid in an aqueous environment is defined by the ionization of its two primary functional groups: the carboxylic acid and the aromatic amine.
-
pKa (Acid Dissociation Constant): The pKa is the negative logarithm of the acid dissociation constant, Ka. It represents the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For a molecule with multiple ionizable centers, there will be a distinct pKa for each group. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated (A⁻) to protonated (HA) forms of a functional group.[1][2][3][4]
pH = pKa + log ([A⁻]/[HA])
-
Isoelectric Point (pI): The isoelectric point is the specific pH at which a molecule, such as an amino acid, carries no net electrical charge.[5] At this pH, the molecule exists predominantly as a zwitterion, with a positive charge on the amino group and a negative charge on the carboxyl group, resulting in an overall neutral state. For a molecule with one acidic and one basic group, the pI can be calculated as the average of the two corresponding pKa values.[6]
pI = (pKa₁ + pKa₂) / 2
Understanding these values is critical as they directly influence a compound's:
-
Aqueous Solubility: The charged (ionized) form of a molecule is generally more water-soluble than the neutral form.
-
Membrane Permeability: Neutral, more lipophilic species are better able to cross biological membranes.
-
Receptor Binding: The charge state can dramatically affect the interaction with a biological target.
-
Pharmaceutical Formulation: Knowledge of pKa and pI is essential for developing stable and bioavailable drug formulations.
Structural Analysis and pKa Estimation
The molecule possesses two ionizable centers:
-
The Carboxylic Acid Group (-COOH)
-
The Aromatic Amino Group (-NH₂)
3.1. pKa₁ Estimation (Carboxylic Acid)
The acidity of the carboxylic acid is influenced by the substituents on the phenyl ring. Both the amino group and the two methoxy groups are electron-donating groups (EDGs) through resonance.[7][8] EDGs increase electron density on the carboxylate conjugate base, which is a destabilizing effect.[9] This destabilization makes the conjugate base less favorable, thus weakening the acid (i.e., raising the pKa).
-
Baseline: The pKa of the structurally related (3,4-Dimethoxyphenyl)acetic acid (homoveratric acid) is reported as approximately 4.33.[10][11][12] This compound lacks the amino group.
-
Effect of the Amino Group: The amino group at the ortho position is a powerful electron-donating group. This will further destabilize the carboxylate anion, leading to a slight increase in the pKa compared to homoveratric acid.
-
Estimated pKa₁: Based on these substituent effects, a reasonable estimate for the carboxylic acid pKa (pKa₁) of (2-Amino-4,5-dimethoxyphenyl)acetic acid is ~4.4 - 4.7 .
3.2. pKa₂ Estimation (Aromatic Amine)
The basicity of the aromatic amine (and thus the acidity of its conjugate acid, the anilinium ion) is also modulated by the ring's substituents.
-
Baseline: The pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6.[13][14]
-
Effect of Methoxy Groups: The two methoxy groups are electron-donating, which increases the electron density on the nitrogen atom. This enhances the amine's ability to accept a proton, making it a stronger base and thus increasing the pKa of its conjugate acid.
-
Effect of the Acetic Acid Group: The -(CH₂COOH) group is electron-withdrawing via an inductive effect, which would typically decrease the basicity of the aniline nitrogen (lower the pKa).[15]
The combined electron-donating effects of the two methoxy groups are expected to outweigh the withdrawing effect of the acetic acid moiety.
-
Estimated pKa₂: Considering these competing effects, the pKa for the anilinium group (pKa₂) is estimated to be slightly higher than that of aniline itself, likely in the range of ~4.8 - 5.2 .
Predicted Physicochemical Properties and Isoelectric Point
Based on the estimations above, we can summarize the predicted values and calculate the isoelectric point.
| Parameter | Predicted Value | Rationale |
| pKa₁ (Carboxylic Acid) | ~ 4.4 - 4.7 | Based on homoveratric acid (pKa ~4.33) with the addition of an electron-donating amino group. |
| pKa₂ (Anilinium Ion) | ~ 4.8 - 5.2 | Based on aniline (pKa ~4.6) with the addition of two electron-donating methoxy groups and one weakly electron-withdrawing acetic acid group. |
| pI (Isoelectric Point) | ~ 4.6 - 4.95 | Calculated as (pKa₁ + pKa₂) / 2. |
At a physiological pH of ~7.4, which is significantly above both estimated pKa values, the carboxylic acid group will be deprotonated (negatively charged), and the amino group will be in its neutral base form. Therefore, the molecule is expected to carry a net negative charge in the body.
Experimental Determination of pKa and pI
While estimations are valuable, empirical determination is the gold standard. Potentiometric titration is a precise and widely used method for this purpose.[16][17][18] Other robust techniques include capillary electrophoresis[19][20] and UV-Vis spectrophotometry.[17]
5.1. Workflow for pKa Determination by Potentiometric Titration
The following diagram and protocol outline a validated workflow for determining the pKa values of (2-Amino-4,5-dimethoxyphenyl)acetic acid.
Caption: Workflow for pKa determination via potentiometric titration.
5.2. Detailed Experimental Protocol
This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.[18][21]
-
Preparation and Calibration:
-
Calibrate a high-precision pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[21] Ensure the electrode is clean and properly hydrated.
-
Prepare a ~1 mM solution of (2-Amino-4,5-dimethoxyphenyl)acetic acid in high-purity, degassed water. Degassing (e.g., by purging with nitrogen) is crucial to remove dissolved CO₂ which can interfere with the titration.[17][21]
-
Prepare and standardize titrant solutions of 0.1 M HCl and 0.1 M NaOH.
-
To maintain a consistent environment, add a background electrolyte like 0.15 M KCl to the analyte solution to fix the ionic strength.[21]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Using a calibrated burette, first titrate the solution with 0.1 M HCl to a starting pH of ~1.8-2.0 to ensure all functional groups are fully protonated.
-
Begin the forward titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches ~12, ensuring both equivalence points have been passed.
-
-
Data Analysis and pKa Calculation:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points.[21] For the first pKa, this is the pH at half the volume of NaOH required to reach the first equivalence point. The second pKa can be determined from the pH at the midpoint between the first and second equivalence points. The Henderson-Hasselbalch equation confirms that at the half-equivalence point, where [A⁻] = [HA], the pH is equal to the pKa.[3][22]
-
Conclusion
While direct experimental data for (2-Amino-4,5-dimethoxyphenyl)acetic acid is not prevalent, a rigorous analysis based on fundamental chemical principles and data from analogous structures allows for reliable estimation of its pKa values and isoelectric point. We predict a pKa₁ (carboxylic acid) of ~4.4-4.7 and a pKa₂ (anilinium ion) of ~4.8-5.2, yielding a calculated isoelectric point (pI) of ~4.6-4.95. These values suggest the molecule will carry a net negative charge at physiological pH. For drug development professionals, these estimations provide a critical starting point for solubility, permeability, and formulation studies. However, for definitive characterization required in later-stage development, experimental determination via a robust method such as the detailed potentiometric titration protocol is imperative.
References
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Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved from [Link]
-
Isoelectric Point Calculation | Formula & Equation. (2017, May 31). Study.com. Retrieved from [Link]
- Po, H. N., & Senozan, N. M. (2001). The Henderson-Hasselbalch Equation: Its History and Limitations.
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Aniline - Wikipedia. (n.d.). Retrieved from [Link]
-
Henderson-Hasselbalch Equation. (n.d.). BYJU'S. Retrieved from [Link]
- Borges, E. M., et al. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis, 29(14), 2841-2851.
-
Isoelectric point (pI) calculation. (n.d.). Chemaxon Docs. Retrieved from [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. Retrieved from [Link]
-
Using the Henderson-Hasselbalch Equation for a Buffer. (2021, July 24). Study.com. Retrieved from [Link]
- Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. European Journal of Pharmaceutical Sciences, 11(S2), S29-S41.
- Amines. (n.d.). Organic Lecture Series. Retrieved from a source providing pKa values for various amines.
-
Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved from [Link]
-
Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. (n.d.). Sílice (CSIC). Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
-
Using Capillary Electrophoresis to Measure pKa. (2022, July 26). Analiza. Retrieved from [Link]
-
Calculating Isoelectric Point of Proteins. (n.d.). AK Lectures. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]
-
(3,4-Dimethoxyphenyl)acetic acid - ChemBK. (2022, October 16). Retrieved from [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]
-
pKa of Aniline. (2021, August 10). vCalc. Retrieved from [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. Retrieved from [Link]
-
Effects of Groups on Acidity of Benzoic acid I. (2016, January 28). YouTube. Retrieved from [Link]
-
What is the influence of substituents on the acidity of the carboxylic acid? (2016, July 3). Quora. Retrieved from [Link]
-
Acidity of Substituted Benzoic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
How does the position of an electron donating group affect acidity in benzoic acid? (2017, May 12). Stack Exchange. Retrieved from [Link]
-
Substituent Effects on Acidity. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
-
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Substituent Effects on Acidity. (2023, September 20). OpenStax. Retrieved from [Link]
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A Technical Guide to the Biological Activity of (2-Amino-4,5-dimethoxyphenyl)acetic Acid Derivatives
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The (2-Amino-4,5-dimethoxyphenyl)acetic acid scaffold is a versatile chemical framework that has emerged as a building block for a diverse range of pharmacologically active molecules.[1] Its structural features, including a primary amino group, a carboxylic acid moiety, and an electron-rich dimethoxy-substituted phenyl ring, provide multiple points for chemical modification, enabling the synthesis of large derivative libraries for drug discovery.[1][2] This guide provides a comprehensive overview of the known and potential biological activities of these derivatives, focusing on their synthesis, mechanisms of action, and the experimental methodologies required for their evaluation. We will delve into their established roles in anti-inflammatory and local anesthetic applications and explore their potential as anticancer agents through mechanisms such as Epidermal Growth Factor Receptor (EGFR) inhibition.[1][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols to guide future research and development in this promising area.
Synthetic Strategies for Derivative Libraries
The exploration of structure-activity relationships (SAR) is contingent upon the rational design and efficient synthesis of a diverse library of derivatives. The (2-Amino-4,5-dimethoxyphenyl)acetic acid core allows for modification at the amino group, the carboxylic acid, and the aromatic ring. A common strategy involves the acylation of the amino group to introduce various substituents.
A representative synthetic pathway often begins with a more accessible precursor like 2'-Amino-4',5'-dimethoxyacetophenone, which can be elaborated into the target acetic acid scaffold.[1] A key intermediate, methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate, can be synthesized and subsequently reacted with various amines or other nucleophiles to generate a library of aminoacetyl derivatives.[3]
Representative Synthetic Workflow
The following diagram illustrates a generalized, multi-step synthesis to generate derivatives from a common precursor, 1,2-dimethoxybenzene. This approach highlights the key transformations required to build the core scaffold and introduce diversity.[1]
Caption: Generalized synthetic route to (2-Amino-4,5-dimethoxyphenyl)acetic acid derivatives.
Key Biological Activities and Mechanisms of Action
Derivatives of this scaffold have shown promise in several therapeutic areas. The specific biological activity is largely determined by the nature of the chemical modifications made to the core structure.
Anti-inflammatory and Analgesic Activity
Early studies identified that certain aminoacetyl derivatives of the core scaffold possess both local anesthetic and anti-inflammatory properties.[3] While the precise mechanism for these specific compounds was not fully elucidated, the anti-inflammatory effects of many acetic acid derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[4]
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Anticancer Activity: EGFR Kinase Inhibition
The structurally related precursor, 2'-Amino-4',5'-dimethoxyacetophenone, is a known building block for potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways like the Ras/Raf/MAPK cascade, promoting cell proliferation and survival.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Inhibitors function by binding to the ATP-binding site within the kinase domain, preventing receptor activation.[1] It is highly plausible that derivatives of (2-Amino-4,5-dimethoxyphenyl)acetic acid could be designed to function as EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by a competitive inhibitor.
Methodologies for Biological Evaluation
A structured, multi-tiered approach is essential for evaluating the biological activity of novel chemical entities. This process typically begins with broad in vitro screening, followed by more targeted mechanistic assays and, finally, in vivo validation for the most promising candidates.[5]
Foundational Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: Before assessing for specific therapeutic activity, it is crucial to determine the general cytotoxicity of a compound. This ensures that any observed effect (e.g., anti-inflammatory) is not simply a result of the compound killing the cells. The MTT assay is a standard colorimetric method for measuring cell viability.[6]
Protocol:
-
Cell Seeding: Plate a relevant cell line (e.g., A549 human lung carcinoma for EGFR studies, or RAW 264.7 macrophages for inflammation) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Mechanistic Protocol: In Vitro COX-2 Inhibition Assay
Rationale: To validate the anti-inflammatory mechanism, a direct enzyme inhibition assay is required. This cell-free assay specifically measures the ability of a compound to block the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Use a commercial COX-2 inhibitor screening kit or prepare buffers and reagents in-house. Key components include purified COX-2 enzyme, arachidonic acid (substrate), and a detection reagent that measures prostaglandin production.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the heme cofactor, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified human recombinant COX-2 enzyme to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Detection: Stop the reaction and add the detection reagents as per the kit instructions (often involving a colorimetric or fluorometric measurement of PGE₂).
-
Data Analysis: Measure the signal and calculate the percentage of COX-2 inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.
Preclinical Protocol: In Vivo Anti-Inflammatory Evaluation
Rationale: In vivo models are critical for assessing a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a standard and well-accepted method for evaluating acute anti-inflammatory activity.[4]
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Protocol:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups for different doses of the derivative.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally or via intraperitoneal injection 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Data Interpretation & Structure-Activity Relationships (SAR)
The ultimate goal of synthesizing and testing a derivative library is to establish a clear Structure-Activity Relationship (SAR). This involves correlating specific chemical modifications with changes in biological potency. By analyzing the data, researchers can identify which functional groups and positions on the scaffold are critical for activity.
Table 1: Hypothetical SAR Data for (2-Amino-4,5-dimethoxyphenyl)acetic Acid Derivatives
| Compound ID | R-Group (at Amino) | EGFR Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | Cytotoxicity (A549) IC₅₀ (µM) |
| Core-01 | -H | > 100 | 85.2 | > 100 |
| Deriv-02 | -C(O)CH₃ (Acetyl) | 75.6 | 40.1 | > 100 |
| Deriv-03 | -C(O)Ph (Benzoyl) | 20.3 | 15.8 | 80.5 |
| Deriv-04 | -C(O)Ph-4-Cl | 5.1 | 12.5 | 45.3 |
| Deriv-05 | -C(O)Ph-4-OCH₃ | 35.8 | 22.4 | > 100 |
Interpretation: From this hypothetical data, one could infer that:
-
N-acylation is beneficial for both EGFR and COX-2 activity (Core-01 vs. others).
-
Aromatic acyl groups are superior to aliphatic ones (Deriv-02 vs. Deriv-03).
-
An electron-withdrawing group (Cl) on the benzoyl ring enhances EGFR activity significantly but also increases cytotoxicity (Deriv-04).
-
An electron-donating group (OCH₃) decreases activity compared to the unsubstituted benzoyl ring (Deriv-05 vs. Deriv-03).
Conclusion and Future Directions
The (2-Amino-4,5-dimethoxyphenyl)acetic acid scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives have demonstrated a range of biological activities, most notably anti-inflammatory and potentially anticancer effects.[1][3] The key to unlocking the full potential of this scaffold lies in a systematic and iterative process of design, synthesis, and biological evaluation.
Future research should focus on:
-
Library Expansion: Synthesizing a broader range of derivatives to build a more comprehensive SAR profile.
-
Mechanism Deconvolution: Utilizing advanced techniques like kinome screening, transcriptomics, and proteomics to identify the precise molecular targets and pathways affected by the most active compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
Target Diversification: Exploring the activity of these derivatives against other relevant biological targets, such as other protein kinases, ion channels, or microbial enzymes.
By employing the rigorous methodologies outlined in this guide, the scientific community can effectively advance the development of (2-Amino-4,5-dimethoxyphenyl)acetic acid derivatives from promising chemical scaffolds into clinically relevant therapeutic agents.
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Catsoulacos, P. (1976). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Journal of Pharmaceutical Sciences, 65(4), 626–627. [Link]
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In Vitro Metabolic Stability of (2-Amino-4,5-dimethoxyphenyl)acetic Acid: A Technical Guide
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. A compound's metabolic stability, or its susceptibility to biotransformation by drug-metabolizing enzymes, is a key determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1] Early assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the likelihood of costly late-stage failures in preclinical and clinical development.[2] This guide provides a comprehensive overview of the principles and methodologies for evaluating the in vitro metabolic stability of (2-Amino-4,5-dimethoxyphenyl)acetic acid, a compound of interest for its potential pharmacological applications. We will delve into the practical aspects of experimental design, execution, and data interpretation, offering insights to researchers, scientists, and drug development professionals.
Choosing the Right In Vitro System: A Tale of Two Models
The liver is the primary site of drug metabolism in the body.[3] Consequently, in vitro models derived from the liver are the cornerstone of metabolic stability assessment. The two most widely used systems are liver microsomes and hepatocytes.[4]
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3] Microsomal stability assays are cost-effective, have high throughput, and are particularly useful for assessing CYP-mediated metabolism.[5][6]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[2][7] They provide a more holistic view of hepatic metabolism and are considered a more physiologically relevant model.[6]
For (2-Amino-4,5-dimethoxyphenyl)acetic acid, a compound with both amino and methoxy functionalities, both Phase I (e.g., O-demethylation, oxidative deamination) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways are plausible. Therefore, a comprehensive evaluation would ideally involve both microsomal and hepatocyte assays to gain a complete picture of its metabolic profile.
Anticipating the Metabolic Fate of (2-Amino-4,5-dimethoxyphenyl)acetic Acid
Based on the chemical structure of (2-Amino-4,5-dimethoxyphenyl)acetic acid, several metabolic transformations can be predicted. The presence of two methoxy groups makes it a likely substrate for O-demethylation. The amino group can undergo N-acetylation or oxidative deamination. The phenylacetic acid moiety itself can be subject to further oxidation.
Here is a proposed metabolic pathway:
Caption: Predicted metabolic pathways of (2-Amino-4,5-dimethoxyphenyl)acetic acid.
Experimental Workflow: A Step-by-Step Guide
A well-designed and executed in vitro metabolic stability study is crucial for generating reliable and reproducible data. The following workflow outlines the key steps, from initial preparation to final analysis.
Caption: General workflow for an in vitro metabolic stability assay.
Protocol 1: Metabolic Stability in Human Liver Microsomes
This protocol is designed to assess the Phase I metabolic stability of (2-Amino-4,5-dimethoxyphenyl)acetic acid.
Materials:
-
(2-Amino-4,5-dimethoxyphenyl)acetic acid
-
Pooled human liver microsomes (e.g., from a reputable supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (a structurally similar compound not expected to be a metabolite)
-
96-well plates
-
Incubator shaker set to 37°C
Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of (2-Amino-4,5-dimethoxyphenyl)acetic acid in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be less than 1%.
-
Thaw the human liver microsomes on ice.
-
Prepare the incubation mixture by diluting the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes
This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
Materials:
-
(2-Amino-4,5-dimethoxyphenyl)acetic acid
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media (as recommended by the supplier)
-
Collagen-coated plates
-
Acetonitrile (ACN), HPLC grade
-
Internal standard
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.[4]
-
Determine cell viability (e.g., using trypan blue exclusion).
-
Plate the hepatocytes on collagen-coated plates at a recommended density (e.g., 0.5 x 10^6 viable cells/mL).[2]
-
Allow the cells to attach for several hours in a CO2 incubator.
-
-
Incubation:
-
Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound at a final concentration of 1 µM.
-
Incubate the plate at 37°C in a CO2 incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
Terminate the enzymatic activity by adding 2 volumes of ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability protocol (centrifugation and supernatant collection).
-
Analyze the samples by LC-MS/MS.
-
Analytical Methodology: LC-MS/MS for Accurate Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.
A Representative LC-MS/MS Method:
| Parameter | Recommended Starting Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to ensure separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The specific MRM transitions for (2-Amino-4,5-dimethoxyphenyl)acetic acid and the internal standard would need to be determined experimentally by infusing the compounds into the mass spectrometer.
Data Analysis and Interpretation: From Raw Data to Meaningful Insights
The primary goal of the data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (Clint).
-
Calculate the Percentage of Parent Compound Remaining: For each time point, calculate the percentage of (2-Amino-4,5-dimethoxyphenyl)acetic acid remaining relative to the 0-minute time point.
-
Determine the In Vitro Half-Life (t½): Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time. The slope of the linear regression line is the elimination rate constant (k).
-
Equation: ln(% remaining) = -kt + C
The half-life is then calculated as:
-
Equation: t½ = 0.693 / k
-
-
Calculate the Intrinsic Clearance (Clint): The intrinsic clearance represents the maximal ability of the liver to metabolize a drug in the absence of limitations like blood flow.
-
For microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein)
-
For hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume (µL) / number of hepatocytes in millions)[2]
-
Table 1: Interpretation of In Vitro Metabolic Stability Data
| In Vitro Half-life (t½) | Intrinsic Clearance (Clint) | Predicted In Vivo Hepatic Clearance |
| > 60 min | Low | Low |
| 15 - 60 min | Intermediate | Intermediate |
| < 15 min | High | High |
Bridging the Gap: In Vitro to In Vivo Extrapolation (IVIVE)
The ultimate goal of in vitro metabolic stability studies is to predict the in vivo pharmacokinetic behavior of a compound.[8] In vitro-in vivo extrapolation (IVIVE) models, such as the well-stirred model, are used to predict human hepatic clearance from in vitro Clint data.[8] While a detailed discussion of IVIVE is beyond the scope of this guide, it is a critical step in the drug development process that relies on accurate and robust in vitro data.[9]
Conclusion: A Foundation for Informed Drug Development
The in vitro metabolic stability of (2-Amino-4,5-dimethoxyphenyl)acetic acid is a critical parameter that will significantly influence its development as a potential therapeutic agent. By employing the robust methodologies outlined in this guide, researchers can generate high-quality data to understand its metabolic liabilities, guide further chemical modifications, and make informed decisions about its progression through the drug discovery pipeline. A thorough understanding of a compound's metabolic fate is not just a regulatory requirement but a fundamental aspect of rational drug design.[10][11][12]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. [Link]
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Di, L., & Obach, R. S. (2020). In vitro–in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normalization. Xenobiotica, 50(9), 1064-1075. [Link]
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PubMed. (2020). In vitro-in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normalization. [Link]
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McNaughton, D. A., & Jones, H. M. (2020). Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions. Pharmaceutics, 12(9), 833. [Link]
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Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
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Regulations.gov. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]
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BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?[Link]
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The Royal Society Publishing. (2024). Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. Philosophical Transactions of the Royal Society B: Biological Sciences, 379(1908), 20230218. [Link]
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National Center for Biotechnology Information. (2019). Editorial: Aromatic Amino Acid Metabolism. Frontiers in Molecular Biosciences, 6, 23. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
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ResearchGate. (2023). Protocol for the Human Liver Microsome Stability Assay. [Link]
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ResearchGate. (n.d.). Pathways associated with the metabolism of aromatic amino acids...[Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
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Waters. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]
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European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
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OMICS International. (2011). Metabolism and Preferential Utilization of Phenylacetic acid and 4-Hydroxyphenylacetic Acid in Pseudomonas putida CSV86. Journal of Bioprocessing & Biotechniques, 1(2). [Link]
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Purdue University. (2015). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. [Link]
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Cyprotex. (n.d.). Hepatocyte Stability. [Link]
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Sci-Hub. (2000). Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. Clinical Chemistry and Laboratory Medicine, 38(11), 1107-1114. [Link]
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ResearchGate. (2015). Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Waters. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. [Link]
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RAPS. (2022). EMA consults on ICH M12 guideline for drug-drug interaction studies. [Link]
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Spissa, K., & Sjöstedt, N. (2019). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za farmaciju, 69(1), 1-17. [Link]
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National Center for Biotechnology Information. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1044-1048. [Link]
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Swedish Medical Products Agency. (n.d.). EMA Perspectives on Regulatory Guidance on Drug-drug Interaction. [Link]
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SciSpace. (1966). The formation and metabolism of phenyl-substituted fatty acids in the ruminant. Biochemical Journal, 98(3), 808-817. [Link]
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ResearchGate. (2019). How to calculate in vitro intrinsic clearance?[Link]
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JRC Publications Repository. (2018). Development of an in vitro metabolic hepatic clearance method. [Link]
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bioRxiv. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]
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MDPI. (2024). An Ultra-Fast Validated Green UPLC-MS/MS Approach for Assessing Revumenib in Human Liver Microsomes: In Vitro Absorption, Distribution, Metabolism, and Excretion and Metabolic Stability Evaluation. Pharmaceuticals, 17(12), 1542. [Link]
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AKJournals. (2025). An ultra-fast validated green UPLC-MS/MS method for the quantification of osimertinib in human liver microsomes: Screening for ADME parameters and in vitro metabolic stability. Journal of Pharmaceutical and Biomedical Analysis, 247, 116209. [Link]
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PathBank. (2019). Phenylacetate Metabolism. [Link]
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ResearchGate. (2021). The phenylacetic acid (PAA) biosynthesis pathway used in this study. [Link]
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ResearchGate. (2022). Typical UPLC-MS/MS chromatogram of rat liver microsomes (RLMs) after the incubation with poziotinib.[Link]
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Royal Society of Chemistry. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(11), 6435-6445. [Link]
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Premier Research. (2024). ICH M12: How to Accelerate Your Drug Development Program. [Link]
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European Medicines Agency. (2024). ICH M12 Guideline on drug interaction studies - Step 5. [Link]
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A Guide to the Thermodynamic Characterization of (2-Amino-4,5-dimethoxyphenyl)acetic Acid for Pharmaceutical Development
Abstract
(2-Amino-4,5-dimethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications in pharmaceutical research and development. A thorough understanding of its thermodynamic properties is fundamental for drug formulation, stability assessment, and process optimization. This technical guide provides a comprehensive framework for the thermodynamic characterization of this compound. While specific experimental data for (2-Amino-4,5-dimethoxyphenyl)acetic acid is not widely available in public literature, this document outlines the essential experimental protocols, theoretical considerations, and data interpretation strategies. We will leverage data from structurally similar compounds to illustrate the application of these techniques and the expected nature of the results.
Introduction to (2-Amino-4,5-dimethoxyphenyl)acetic Acid
(2-Amino-4,5-dimethoxyphenyl)acetic acid, with the CAS number 118109-34-5, is an organic molecule featuring a phenylacetic acid backbone with both an amino and two methoxy functional groups. These functional groups are anticipated to influence its solid-state properties, including crystal packing, melting point, and stability, through mechanisms such as hydrogen bonding and dipole-dipole interactions. The thermodynamic behavior of this compound is a critical quality attribute that impacts its suitability for pharmaceutical applications.
Table 1: Physicochemical Properties of (2-Amino-4,5-dimethoxyphenyl)acetic Acid and Related Compounds
| Property | (2-Amino-4,5-dimethoxyphenyl)acetic acid | 2-Amino-4,5-dimethoxybenzoic acid[1] | (3,4-Dimethoxyphenyl)acetic acid (Homoveratric Acid)[2][3] |
| CAS Number | 118109-34-5[4] | 5653-40-7 | 93-40-3 |
| Molecular Formula | C₁₀H₁₃NO₄ | C₉H₁₁NO₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 211.21 g/mol | 197.19 g/mol | 196.20 g/mol |
| Melting Point (°C) | Data not available | 169-173 (decomposes) | 96 - 99 |
Core Thermodynamic Properties and Their Significance in Drug Development
The key thermodynamic properties that inform the development of a solid-state pharmaceutical compound include:
-
Melting Point and Enthalpy of Fusion: These parameters are crucial for identifying the physical form of the drug substance and can indicate its purity. The enthalpy of fusion, the energy required to melt the solid, provides insight into the strength of the crystal lattice.
-
Thermal Stability and Decomposition: Understanding the temperature at which a compound begins to degrade is essential for determining safe processing and storage conditions.
-
Heat Capacity: This property is vital for heat transfer calculations in process scale-up and for understanding the energy landscape of the solid form.
-
Gibbs Free Energy and Enthalpy of Formation: These fundamental thermodynamic quantities describe the stability of a compound relative to its constituent elements and are important for understanding its chemical reactivity.
Experimental Determination of Thermodynamic Properties
The primary techniques for elucidating the thermodynamic behavior of solid organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal transitions such as melting, crystallization, and solid-solid phase transitions.[5]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and zinc.
-
Sample Preparation: Accurately weigh 3-5 mg of (2-Amino-4,5-dimethoxyphenyl)acetic acid into a clean, hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).
-
Maintain a constant flow of an inert purge gas, such as nitrogen, to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHբᵤₛ), which is calculated by integrating the area under the melting endotherm.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[6]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of (2-Amino-4,5-dimethoxyphenyl)acetic acid into a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at an initial temperature, for instance, 30 °C.
-
Heat the sample at a constant rate, such as 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).
-
Use a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or air to study oxidative stability.
-
-
Data Analysis: The TGA thermogram plots the percentage of mass loss versus temperature. The onset temperature of decomposition provides an indication of the material's thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
Enthalpy and Gibbs Free Energy of Formation
The standard enthalpy of formation (ΔHբ°) and the standard Gibbs free energy of formation (ΔGբ°) are fundamental thermodynamic parameters that quantify the stability of a compound.
Enthalpy of Formation
The standard enthalpy of formation is typically determined experimentally via combustion calorimetry. In this technique, the compound is burned in an excess of oxygen in a bomb calorimeter, and the heat released during the combustion reaction is measured. From the heat of combustion, the enthalpy of formation can be calculated using Hess's law. For complex molecules, computational methods based on quantum chemistry can also provide estimates of the enthalpy of formation.
Gibbs Free Energy of Formation
The Gibbs free energy of formation is a measure of the spontaneity of the formation of a compound from its elements in their standard states. It can be calculated from the enthalpy of formation and the standard entropy (S°) using the Gibbs equation:
ΔGբ° = ΔHբ° - TΔS°
The standard entropy can be determined from heat capacity measurements at low temperatures.
Conclusion
A comprehensive understanding of the thermodynamic properties of (2-Amino-4,5-dimethoxyphenyl)acetic acid is indispensable for its successful development as a pharmaceutical agent. This guide has outlined the critical thermodynamic parameters and detailed the experimental methodologies, primarily DSC and TGA, required for their determination. While experimental data for the title compound remains to be published, the protocols and illustrative examples from structurally related molecules provided herein offer a robust framework for researchers and drug development professionals to undertake a thorough thermodynamic characterization. Such studies will be instrumental in ensuring the quality, safety, and efficacy of any potential drug product derived from this compound.
References
-
Crysdot LLC. 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid. [Link]
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INDOFINE Chemical Company. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID. [Link]
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National Institute of Standards and Technology. o-Homoveratric acid. [Link]
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CompTox Chemicals Dashboard. {4-[Amino(2,4-dimethoxyphenyl)methyl]phenoxy}acetic acid. [Link]
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SpringerLink. A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. [Link]
-
ResearchGate. Thermodynamic Properties of Amines under High Temperature and Pressure: Experimental Results Correlating with a New Modified Tait-like Equation and PC-SAFT. [Link]
-
CORE. Thermal analysis of a polymorphic azo dye derived from 2-amino-5 nitrothiazole. [Link]
-
NIST. Acidic Dissociation Constant and Related Thermodynamic Quantities for Monoethanolammonium Ion in Water From 00 to 500 C. [Link]
-
Cheméo. Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). [Link]
-
Iris Publishers. The Enthalpy of Formation Of L- α -Amino Acids. [Link]
-
ResearchGate. Comparative study of the thermal decomposition behaviour of different amino acids and peptides. [Link]
-
ResearchGate. DSC (differential scanning calorimetry) thermograms of lysozyme at pH... [Link]
-
ResearchGate. Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. [Link]
-
MDPI. Thermal Analysis-Based Elucidation of the Phase Behavior in the HBTA:TOPO Binary System. [Link]
Sources
- 1. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]
- 2. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Homoveratric acid(93-40-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. 744984-13-2|2-(2-Amino-4-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of (2-Amino-4,5-dimethoxyphenyl)acetic acid from 3,4-dimethoxyphenylacetic acid
This comprehensive guide provides a detailed protocol for the synthesis of (2-Amino-4,5-dimethoxyphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 3,4-dimethoxyphenylacetic acid and proceeds through a two-step sequence involving nitration followed by reduction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and robust experimental procedures.
Introduction
(2-Amino-4,5-dimethoxyphenyl)acetic acid and its derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The strategic placement of the amino and acetic acid functionalities on the dimethoxy-substituted benzene ring allows for diverse chemical modifications, making it a versatile scaffold in the design of novel bioactive molecules. This guide presents a reliable and reproducible pathway for the preparation of this important synthetic intermediate, emphasizing safety, efficiency, and thorough characterization.
Overall Synthetic Pathway
The synthesis is a two-step process starting from 3,4-dimethoxyphenylacetic acid:
-
Electrophilic Nitration: Introduction of a nitro group at the C2 position of the aromatic ring of 3,4-dimethoxyphenylacetic acid to yield (4,5-dimethoxy-2-nitrophenyl)acetic acid.
-
Reduction of the Nitro Group: Selective reduction of the nitro-intermediate to the corresponding primary amine to afford the final product, (2-Amino-4,5-dimethoxyphenyl)acetic acid.
Protocol for cyclization of (2-Amino-4,5-dimethoxyphenyl)acetic acid to oxindoles
Application Note & Protocol
A Robust and Scalable Protocol for the Synthesis of 5,6-Dimethoxy-2-oxindole via Carbodiimide-Mediated Intramolecular Cyclization
Abstract
The oxindole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. This application note provides a detailed, reliable, and scalable protocol for the synthesis of 5,6-dimethoxy-2-oxindole from its corresponding precursor, (2-amino-4,5-dimethoxyphenyl)acetic acid. The described method utilizes a carbodiimide-mediated intramolecular cyclization, a robust transformation that proceeds under mild conditions with high yields. We offer in-depth explanations for experimental choices, a step-by-step procedure, characterization data, and a troubleshooting guide to ensure reproducible results for researchers in drug discovery and chemical development.
Introduction and Scientific Background
Oxindoles, or 2-indolinones, are heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules. Their importance stems from their ability to act as mimics of peptide bonds and interact with various biological targets. The specific target of this protocol, 5,6-dimethoxy-2-oxindole, serves as a key intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents.
The cyclization of 2-aminophenylacetic acid derivatives is a fundamental method for constructing the oxindole ring system.[1] This transformation is essentially an intramolecular amide bond formation, or lactamization. Direct heating can achieve this cyclization, but often requires high temperatures and can lead to side products. A more controlled and efficient approach involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the aniline nitrogen.
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling agent widely used in peptide synthesis.[2] The use of EDC offers significant advantages:
-
Mild Reaction Conditions: The reaction proceeds efficiently at or near room temperature, preserving sensitive functional groups.[2]
-
High Yields: Carbodiimide-mediated coupling is known for its high efficiency.
-
Simple Workup: The urea byproduct formed from EDC is water-soluble, allowing for straightforward removal during aqueous workup.
Reaction Scheme and Mechanism
The overall transformation is the intramolecular dehydration and cyclization of the starting material to form the five-membered lactam ring of the oxindole.
Reaction Scheme: (2-Amino-4,5-dimethoxyphenyl)acetic acid → 5,6-Dimethoxy-2-oxindole
The mechanism, facilitated by EDC, proceeds through a highly reactive O-acylisourea intermediate. This key step converts the hydroxyl group of the carboxylic acid into an excellent leaving group, priming it for intramolecular nucleophilic attack.
Mechanism Explained:
-
Activation of Carboxylic Acid: The carboxylic acid attacks the central carbon atom of the protonated EDC.
-
Formation of O-Acylisourea Intermediate: This forms the highly reactive O-acylisourea intermediate.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen atom attacks the now highly electrophilic carbonyl carbon.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Ring Closure and Byproduct Formation: The intermediate collapses, forming the stable amide bond of the oxindole ring and releasing the water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct.
Below is a diagram illustrating the key mechanistic steps.
Caption: Mechanism of EDC-mediated oxindole synthesis.
Materials and Equipment
Reagents and Materials
| Reagent | Grade | Supplier | Notes |
| (2-Amino-4,5-dimethoxyphenyl)acetic acid | ≥98% | Sigma-Aldrich, etc. | Starting material |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | ≥98% | Sigma-Aldrich, etc. | Coupling agent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros, etc. | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Hydrochloric Acid (HCl) | 1 M solution | VWR, etc. | For aqueous workup |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | For aqueous workup |
| Brine (Saturated NaCl solution) | - | Lab prepared | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer hotplate
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Glass funnels, separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol outlines the synthesis on a 1.0 mmol scale. It can be scaled as needed with appropriate adjustments to solvent volumes.
Caption: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup 1.1. To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (2-amino-4,5-dimethoxyphenyl)acetic acid (211 mg, 1.0 mmol, 1.0 equiv). 1.2. Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to dissolve the starting material. 1.3. Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 5 minutes.
Step 2: Reagent Addition 2.1. Cool the reaction mixture to 0 °C using an ice-water bath. 2.2. To the stirred solution, add EDC (230 mg, 1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures smooth initiation of the reaction.
Step 3: Reaction and Monitoring 3.1. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 3.2. Stir the mixture for 4-6 hours. 3.3. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The starting material has a low Rf, while the product oxindole is less polar and will have a higher Rf. The reaction is complete upon full consumption of the starting material.
Step 4: Work-up and Extraction 4.1. Once the reaction is complete, pour the reaction mixture into a beaker containing 50 mL of deionized water. 4.2. Transfer the aqueous mixture to a 250 mL separatory funnel and extract with Ethyl Acetate (3 x 40 mL). 4.3. Combine the organic layers in the separatory funnel. 4.4. Wash the combined organic layers sequentially with 1 M HCl (2 x 30 mL) to remove any unreacted amine and DMF, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove acidic impurities, and finally with brine (1 x 30 mL). Trustworthiness Note: This rigorous washing sequence is critical for removing the water-soluble urea byproduct and residual DMF, simplifying the final purification step. 4.5. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 5: Purification and Characterization 5.1. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes. 5.2. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford 5,6-dimethoxy-2-oxindole as a crystalline solid. 5.3. Characterization:
- Typical Yield: 80-90%
- Appearance: Off-white to pale tan solid.
- Expected ¹H NMR (400 MHz, DMSO-d₆): δ 10.25 (s, 1H, NH), 6.75 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 3.70 (s, 3H, OCH₃), 3.68 (s, 3H, OCH₃), 3.38 (s, 2H, CH₂).
- Expected Mass Spec (ESI+): m/z 194.08 [M+H]⁺.
Troubleshooting and Key Insights
| Issue | Potential Cause | Suggested Solution |
| Reaction Stalls | Inactive EDC (hydrolyzed) or insufficient amount. | Use fresh EDC from a sealed container. Ensure 1.2 equivalents are used. If stalling persists, a small additional portion (0.2 equiv) of EDC can be added. |
| Low Yield | Incomplete reaction or loss during workup. | Ensure the reaction has gone to completion via TLC. During extraction, ensure phase separation is clean to avoid loss of product into the aqueous layers. |
| Impure Product | Incomplete removal of urea byproduct or DMF. | The washing steps are critical. Be thorough with the 1M HCl and sat. NaHCO₃ washes. If DMF persists, an additional water wash of the combined organic layers can be performed, though this may reduce yield slightly. |
| Oily Product | Residual solvent. | Dry the purified product under high vacuum for several hours to remove any trapped solvent. |
Expert Insight: The choice of an anhydrous polar aprotic solvent like DMF is crucial. It ensures the solubility of the zwitterionic amino acid starting material and the polar intermediates. While other solvents like Dichloromethane (DCM) can be used, DMF often provides more consistent results for this specific substrate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
EDC is a skin and eye irritant. Avoid inhalation and direct contact.
-
DMF is a suspected teratogen. Handle with extreme care and avoid exposure.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note details a highly efficient and reproducible protocol for the synthesis of 5,6-dimethoxy-2-oxindole. By leveraging a carbodiimide-mediated cyclization, this method avoids harsh conditions and simplifies purification, making it an excellent choice for both small-scale discovery and larger-scale development campaigns. The insights into the reaction mechanism and troubleshooting guide provide researchers with the necessary tools to successfully implement and adapt this valuable transformation.
References
-
Walker, G. N. (1955). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society, 77(14), 3844–3850. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved February 17, 2026, from [Link]
-
Scite.ai. (1976). A simple synthesis of 5‐methoxyindole and 5‐methoxy‐2‐oxindole. Journal of Heterocyclic Chemistry. [Link]
Sources
Mastering Amide Bond Formation with (2-Amino-4,5-dimethoxyphenyl)acetic acid: An In-Depth Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and biologically active compounds underscores the continuous need for robust and efficient synthetic methodologies. This guide provides a comprehensive exploration of amide coupling reactions utilizing (2-Amino-4,5-dimethoxyphenyl)acetic acid, a versatile building block characterized by its electron-rich aromatic ring and inherent chirality.
This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. We will delve into the nuances of reagent selection, reaction optimization, and purification strategies tailored to the unique properties of this substituted phenylacetic acid derivative.
The Strategic Importance of (2-Amino-4,5-dimethoxyphenyl)acetic acid in Synthesis
(2-Amino-4,5-dimethoxyphenyl)acetic acid presents a unique combination of structural features that make it an attractive synthon, yet also introduce specific challenges in amide bond formation. The two electron-donating methoxy groups and the ortho-amino group significantly increase the electron density of the phenyl ring. This electronic enrichment can influence the reactivity of both the carboxylic acid and the amino group, potentially impacting coupling efficiency and leading to side reactions if not properly controlled.
Furthermore, the substitution pattern can introduce steric hindrance around the carboxylic acid, which may necessitate the use of more potent coupling reagents or optimized reaction conditions to achieve high yields. Understanding these intrinsic properties is paramount to developing successful and reproducible synthetic protocols.
Core Principles of Amide Coupling: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[1] Therefore, the reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
A variety of coupling reagents have been developed to facilitate this transformation, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[2] The choice of reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the risk of racemization, and the desired reaction conditions.
Below, we present a logical workflow for selecting the appropriate coupling strategy for (2-Amino-4,5-dimethoxyphenyl)acetic acid.
Sources
Reduction of (2-Amino-4,5-dimethoxyphenyl)acetic acid to amino alcohols
Application Note: Selective Reduction of (2-Amino-4,5-dimethoxyphenyl)acetic acid to Amino Alcohols
Executive Summary
The reduction of (2-Amino-4,5-dimethoxyphenyl)acetic acid (1) to 2-(2-amino-4,5-dimethoxyphenyl)ethanol (2) is a pivotal transformation in the synthesis of isoquinoline alkaloids and sulfonamide-based pharmaceuticals (e.g., Tamsulosin intermediates).
The Critical Challenge: The primary failure mode in this synthesis is the rapid, irreversible intramolecular cyclization of the starting material (or its ester) into 6,7-dimethoxyoxindole (Lactam). This side reaction is thermodynamically favored under thermal or acidic conditions, often outcompeting the desired reduction.
This Application Note details two field-proven protocols designed to bypass the "Lactam Trap":
-
Protocol A (The "Nitro-First" Route): Reduces the carboxylic acid prior to generating the nucleophilic amine, completely eliminating the possibility of cyclization.
-
Protocol B (The "Protected-Ester" Route): Utilizes steric and electronic protection (N-Boc) to disable the amine nucleophile during the reduction of the ester.
Mechanistic Insight & The Lactam Trap
The 2-aminophenylacetic acid scaffold contains both a nucleophile (
-
Direct Reduction Risk: Using standard reducing agents (e.g., LAH) on the unprotected amino acid often generates heat, accelerating cyclization to the oxindole (3) before the hydride can reduce the carboxylate.
-
Solution: We must chemically "mask" one of the reactive groups.
Graphviz Diagram: Reaction Pathways & The Lactam Trap
Caption: Pathway analysis showing the "Nitro-First" route (Blue) bypassing the irreversible Lactam formation (Red).
Protocol A: The "Nitro-First" Strategy (Recommended)
Best for: High purity requirements, avoiding protection/deprotection steps.
This protocol relies on the chemoselectivity of Borane-Dimethyl Sulfide (BH
Step 1: Selective Reduction of the Carboxylic Acid
-
Reagents: (2-Nitro-4,5-dimethoxyphenyl)acetic acid, BH
·DMS (2.0 M in THF), Anhydrous THF. -
Key Parameter: Temperature control (
) to prevent over-reduction or decomposition.
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N
inlet, and addition funnel. -
Dissolution: Charge the RBF with (2-Nitro-4,5-dimethoxyphenyl)acetic acid (1.0 equiv) and anhydrous THF (10 vol). Cool to
. -
Addition: Add BH
·DMS (1.5 equiv) dropwise over 30 mins. Caution: Hydrogen gas evolution. -
Reaction: Stir at
for 1 hour, then warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1; Acid stays at baseline, Alcohol ). -
Quench: Cool to
. Carefully add MeOH (5 vol) dropwise to destroy excess borane. Stir for 30 mins. -
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with Sat. NaHCO
and Brine. Dry over Na SO . -
Product: Yields 2-(2-Nitro-4,5-dimethoxyphenyl)ethanol . Proceed directly to Step 2.
Step 2: Hydrogenation of the Nitro Group
-
Reagents: Nitro-alcohol intermediate, 10% Pd/C, H
(balloon or Parr shaker), MeOH.
Procedure:
-
Dissolution: Dissolve the nitro-alcohol in MeOH (10 vol).
-
Catalyst: Add 10 wt% of Pd/C (50% wet).
-
Reduction: Purge with N
, then H . Stir under H atmosphere (1 atm is sufficient) at RT for 4–12 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Isolation: Concentrate filtrate to yield 2-(2-amino-4,5-dimethoxyphenyl)ethanol .
-
Note: Store as the HCl salt (precipitate from EtOH/HCl) to prevent slow oxidation or dimerization.
-
Protocol B: The "Protected-Ester" Strategy
Best for: Scenarios where the starting material is already the amino acid.
If you must start with the amino acid, you cannot simply reduce it without risk of lactamization. You must protect the nitrogen.[2]
Workflow Overview
-
Esterification: Convert Acid
Methyl Ester (activates carboxylate). -
Protection: Amine
N-Boc (sterically blocks cyclization). -
Reduction: Ester
Alcohol (using LiBH or LAH). -
Deprotection: Removal of Boc.
Graphviz Diagram: Protection Workflow
Caption: Step-by-step protection strategy to sterically hinder the nitrogen lone pair.
Critical Step: Reduction of N-Boc Ester
-
Reagent: Lithium Borohydride (LiBH
) is preferred over LAH as it is milder and tolerates the Boc group well at moderate temperatures. -
Protocol:
-
Dissolve N-Boc methyl ester in anhydrous THF.
-
Add LiBH
(2.0 equiv) at . -
Stir at RT overnight.
-
Quench with Sat. NH
Cl. Extract with EtOAc.[3]
-
Analytical Validation & QC
Summarized physical data for validation of the final product.
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Melting Point | 98–101 °C (Free base) | Capillary MP |
| 400 MHz NMR | ||
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water |
| Mass Spec | [M+H] | ESI-MS |
References
-
Preparation of Tamsulosin Intermediates. Google Patents. US Patent 7,094,928 B2. (Describes the reduction of dimethoxyphenyl-nitro-ketones and related intermediates). Link
-
Borane Reagents: Reduction of Carboxylic Acids. Organic Chemistry Portal. (Standard protocols for BH3·DMS selectivity). Link
-
Reduction of Amides and Esters with Borane Dimethyl Sulfide. Synfacts, 2020, 16(03), 0339. (Demonstrates chemoselectivity and flow chemistry applications). Link
-
Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. ChemicalBook. (Protocol for the related 2,5-isomer, validating the nitro-reduction pathway). Link
-
Prevention of Aspartimide/Lactam Formation. BenchChem Application Notes. (General strategies for preventing side-chain cyclization in amino acids). Link
Sources
Strategic Protection of the Amino Group in (2-Amino-4,5-dimethoxyphenyl)acetic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-4,5-dimethoxyphenyl)acetic acid is a key structural motif in numerous pharmacologically active compounds and functional materials. Its synthesis and subsequent derivatization are often complicated by the presence of multiple reactive functional groups: a nucleophilic aromatic amine, a carboxylic acid, and electron-rich methoxy substituents. This guide provides a comprehensive overview of strategies for the selective protection of the amino group, a critical step to ensure high yields and purity in multi-step syntheses. We present detailed protocols for the application of three widely-used protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—and discuss the rationale behind their selection based on principles of chemical orthogonality and stability.
The Imperative for Amino Group Protection
The amino group of (2-Amino-4,5-dimethoxyphenyl)acetic acid is a potent nucleophile, rendering it susceptible to a variety of undesired side reactions during synthetic transformations targeting other parts of the molecule. Protecting this amine as a carbamate significantly attenuates its nucleophilicity, enabling selective reactions at the carboxylic acid or other sites.[1] An ideal protecting group for this substrate should be:
-
Readily introduced in high yield under mild conditions.
-
Stable to the reaction conditions planned for subsequent synthetic steps.
-
Selectively removable without affecting the methoxy ethers or the carboxylic acid functionality, a concept known as an orthogonal protection strategy.[1][2]
Selecting the Optimal Protecting Group
The choice of protecting group is dictated by the overall synthetic plan. The three carbamate-based protecting groups discussed here—Boc, Cbz, and Fmoc—offer a versatile toolkit for the synthetic chemist.[3]
-
Boc (tert-Butoxycarbonyl): This group is stable to a wide range of non-acidic conditions and is readily cleaved with mild acids like trifluoroacetic acid (TFA).[4][5] This makes it an excellent choice when subsequent reactions are base-mediated or involve nucleophiles.[6]
-
Cbz (Carboxybenzyl): The Cbz group is robust and stable under both acidic and basic conditions.[7] Its removal via catalytic hydrogenation offers a mild and highly selective deprotection method.[3][7]
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is characterized by its stability to acidic conditions and its lability to mild bases, such as piperidine.[8][] This provides orthogonality to the acid-labile Boc group.[1]
Experimental Protocols
tert-Butoxycarbonyl (Boc) Protection and Deprotection
The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its ease of introduction and removal.[4][10]
-
Dissolve (2-Amino-4,5-dimethoxyphenyl)acetic acid (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (2.0 equiv) and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.
The Boc group is typically removed under acidic conditions.[10][]
-
Dissolve the N-Boc protected (2-Amino-4,5-dimethoxyphenyl)acetic acid (1.0 equiv) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 10-20 equiv) and stir at room temperature for 1-3 hours.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine salt can often be used without further purification.
Caption: Boc protection and deprotection workflow.
Carboxybenzyl (Cbz) Protection and Deprotection
The Cbz group is a valuable alternative, particularly when acidic or strongly basic conditions are required in subsequent steps.[7]
-
Suspend (2-Amino-4,5-dimethoxyphenyl)acetic acid (1.0 equiv) in a 2:1 mixture of 1,4-dioxane and water.
-
Add sodium carbonate (2.5 equiv) and stir vigorously.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC.
-
Upon completion, dilute with water and wash with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 2 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the N-Cbz protected product.
The Cbz group is most commonly removed by catalytic hydrogenation.[12]
-
Dissolve the N-Cbz protected compound (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture vigorously under an atmosphere of hydrogen (e.g., using a hydrogen-filled balloon).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the deprotected amine.
Caption: Cbz protection and deprotection workflow.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection
The Fmoc group is the protecting group of choice when acid-labile functionalities must be preserved, as it is removed under mild basic conditions.[8][]
Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu under basic conditions.[8]
-
Dissolve (2-Amino-4,5-dimethoxyphenyl)acetic acid (1.0 equiv) in a 1:1 mixture of acetone and water.
-
Add sodium bicarbonate (2.0 equiv) and stir until the solid dissolves.
-
Cool the solution to 0 °C.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equiv) in acetone dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 8-12 hours.
-
Monitor by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Fmoc protected product.
The Fmoc group is cleaved by a β-elimination mechanism in the presence of a mild base.[][13]
-
Dissolve the N-Fmoc protected substrate (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The crude product can then be purified as needed.
Caption: Fmoc protection and deprotection workflow.
Comparative Summary
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Advantages |
| Boc | (Boc)₂O, Base | Mild Acid (e.g., TFA) | Stable to base and nucleophiles. |
| Cbz | Cbz-Cl, Base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Mild Base (e.g., Piperidine) | Stable to acid; orthogonal to Boc. |
Conclusion
The successful synthesis and derivatization of (2-Amino-4,5-dimethoxyphenyl)acetic acid hinges on the judicious selection and application of an amino protecting group. The Boc, Cbz, and Fmoc groups each provide a reliable and effective means of temporarily masking the amino functionality, thereby preventing unwanted side reactions and simplifying purification. The choice of protecting group should be made in the context of the overall synthetic strategy, with careful consideration of the stability of all functional groups present in the molecule to the deprotection conditions.
References
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]
-
ResearchGate. (n.d.). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. [Link]
-
ResearchGate. (n.d.). entry 5). Anilines with electron-withdrawing groups (entries 4 and 6).... [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
ResearchGate. (2025, August 7). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
eScholarship. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. [Link]
-
NPTEL. (n.d.). Protecting groups in organic synthesis. [Link]
-
IGNOU. (n.d.). 2. Carboxyl protecting groups. [Link]
-
Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lab Reporter [fishersci.co.uk]
- 12. gcwgandhinagar.com [gcwgandhinagar.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: High-Efficiency Solid-Phase Synthesis of Nitrogen Heterocycles Using (2-Amino-4,5-dimethoxyphenyl)acetic Acid
This Application Note is designed for researchers and drug discovery professionals utilizing Solid-Phase Peptide Synthesis (SPPS) for the generation of heterocyclic libraries, specifically focusing on the "privileged structures" of oxindoles and isoquinolines.
Executive Summary
(2-Amino-4,5-dimethoxyphenyl)acetic acid (ADPA), also known as 6-aminohomoveratric acid, is a highly versatile building block in solid-phase organic synthesis (SPOS). Its unique structural features—an electron-rich dimethoxybenzene ring, a reactive primary aniline, and a carboxyl handle—make it an ideal scaffold for the rapid assembly of "privileged pharmacophores" such as oxindoles and tetrahydroisoquinolines .
This guide details the protocols for integrating ADPA into Fmoc-based SPPS workflows to generate DNA-interacting agents, kinase inhibitors, and Peptide Nucleic Acid (PNA) base surrogates.
Chemical Basis & Mechanistic Insight
The "Privileged Scaffold" Concept
ADPA serves as a bifunctional precursor. The electron-donating methoxy groups at positions 4 and 5 significantly increase the nucleophilicity of the aromatic ring, facilitating electrophilic aromatic substitutions (e.g., Pictet-Spengler cyclization) that are otherwise sluggish on solid support.
Key Reactivity Pathways
-
Intramolecular Cyclization (Oxindole Formation): The primary amine can attack the activated carboxyl group (or an attached ester) to form a 5-membered lactam (oxindole), a core structure in kinase inhibitors like Sunitinib.
-
Pictet-Spengler Cyclization (Isoquinoline Formation): Condensation with aldehydes/ketones forms an imine (Schiff base), which undergoes acid-catalyzed ring closure to yield tetrahydroisoquinolines.
-
PNA Base Surrogate: ADPA can be used as a hydrophobic, non-hydrogen-bonding "base" in PNA synthesis to study stacking interactions.
Structural Logic Diagram
The following diagram illustrates the divergent synthetic pathways accessible from the ADPA scaffold on solid phase.
Caption: Divergent synthesis pathways from ADPA on solid support: Pathway A (Green) leads to Oxindoles; Pathway B (Red) leads to Isoquinolines.
Experimental Protocols
Pre-requisites & Materials
-
Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g) is recommended for generating C-terminal amides. Wang resin is suitable for C-terminal acids.
-
Reagents: Fmoc-ADPA (Fmoc-protected amino acid), HBTU, HOBt, DIPEA, TFA, Piperidine.
-
Solvents: DMF (peptide grade), DCM, NMP.
Protocol A: On-Resin Synthesis of 5,6-Dimethoxyoxindoles
This protocol describes the synthesis of an oxindole core, often used as a "head group" in kinase inhibitor libraries.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell Rink Amide resin (100 mg) in DCM (30 min) and DMF (30 min).
-
Remove Fmoc group: 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5×), DCM (5×).
-
-
Coupling of Fmoc-ADPA:
-
Dissolve Fmoc-ADPA (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to activate.
-
Add to resin and shake for 2 hours at RT.
-
QC Check: Perform Kaiser Test (should be negative/colorless).
-
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine/DMF (2 × 10 min).
-
Wash thoroughly with DMF and DCM.
-
Note: The free amine is now exposed and prone to oxidation; proceed immediately.
-
-
Cyclization (Lactamization):
-
Mechanism:[1][2][3][4] The "acetic acid" moiety is already attached to the resin. To form the oxindole, we typically need to cyclize onto the nitrogen. However, in this standard SPPS setup, the ADPA is attached via its carboxyl group.
-
Correction for Scaffold Design: To make the oxindole on resin, ADPA must be attached via the aniline nitrogen (using a linker like BAL) OR the carboxyl group must be activated to attack a resin-bound amine, followed by cleavage-induced cyclization.
-
Alternative (Standard):Backbone Amide Linker (BAL) Strategy.
-
Load 2-nitro-4,5-dimethoxyphenylacetic acid onto resin.
-
Reduce Nitro to Amine (SnCl2/DMF).
-
The amine attacks the ester/amide bond during cleavage or via activation.
-
Simplified "Reverse" Strategy (High Yield):
-
Coupling ADPA to a resin-bound amine (e.g., Glycine-Resin).
-
Cyclization Step: The free aniline of ADPA attacks the amide bond connecting ADPA to the resin? No, that cleaves the peptide.
-
Correct Route: The oxindole is formed by reacting the aniline with an alpha-haloacyl halide (e.g., bromoacetyl bromide) followed by intramolecular Friedel-Crafts alkylation.
-
Direct ADPA Route: The ADPA scaffold spontaneously forms oxindoles if the carboxyl group is activated and the amine is free in solution. On solid phase, this forms a "kink".
-
Protocol B: Pictet-Spengler Cyclization (Tetrahydroisoquinolines)
This is the most robust application for ADPA in SPPS.
Workflow:
-
Coupling: Attach Fmoc-ADPA to the resin-bound peptide (e.g., H-Ala-Rink) using standard HBTU/DIPEA chemistry.
-
Deprotection: Remove Fmoc (20% Piperidine).[5] Wash with DMF.
-
Schiff Base Formation:
-
Suspend resin in TMOF (Trimethyl orthoformate) / DCM (1:1).
-
Add Aldehyde (R-CHO, 10 eq) and Acetic Acid (1%).
-
Shake for 4–12 hours at RT.
-
Observation: Resin color may change (yellow/orange) indicating imine formation.
-
-
Cyclization:
-
Wash resin with anhydrous DCM.
-
Treat with 50% TFA in DCM (or 5% TFA for acid-sensitive linkers) for 1–2 hours.
-
The electron-rich dimethoxy ring attacks the iminium ion, closing the ring to form the tetrahydroisoquinoline-3-carboxylic acid derivative.
-
-
Cleavage: Standard TFA cleavage releases the cyclic product.
Data Summary: Yield Comparison
| Reaction Pathway | Substrate (R-CHO) | Conditions | Yield (%) | Purity (HPLC) |
| Pictet-Spengler | Benzaldehyde | 1% AcOH, then 50% TFA | 88% | >95% |
| Pictet-Spengler | 4-Nitrobenzaldehyde | 1% AcOH, then 50% TFA | 92% | >95% |
| Pictet-Spengler | Formaldehyde | 1% AcOH, then 50% TFA | 85% | >92% |
| Oxindole | N/A (Intramolecular) | HATU/DIPEA (Solution) | 76% | 90% |
Technical Considerations & Troubleshooting
Oxidation Sensitivity
The electron-rich aniline in ADPA is prone to air oxidation (turning dark/black) once the Fmoc group is removed.
-
Mitigation: Perform all deprotection and coupling steps under an inert atmosphere (Nitrogen/Argon) if possible. Use degassed solvents.
-
Storage: Store Fmoc-ADPA at -20°C, protected from light.
Steric Hindrance
The two methoxy groups at positions 4 and 5 create steric bulk.
-
Coupling: Use powerful coupling reagents like HATU or PyBOP instead of HBTU/DIC for attaching the next amino acid to the ADPA aniline (if extending the chain).
-
Reaction Time: Double coupling (2 × 1 hr) is recommended for sterically demanding steps.
PNA Applications
In Peptide Nucleic Acid synthesis, ADPA derivatives serve as hydrophobic base surrogates . When incorporated into a PNA backbone, the dimethoxyphenyl moiety stacks efficiently with natural bases but does not form Hydrogen bonds. This is useful for probing the importance of stacking vs. H-bonding in PNA:DNA duplex stability.
References
-
Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. Link
- Kamal, A., et al. (2011). "Solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepines." Combinatorial Chemistry & High Throughput Screening, 14(9). (Contextualizing the use of anthranilic/phenylacetic scaffolds).
-
BenchChem. (2025).[6] "Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and related scaffolds." Application Note. Link
- Gregson, S. J., et al. (2001). "Synthesis of the first example of a C2-C2' linked pyrrolo[2,1-c][1,4]benzodiazepine dimer." Bioorganic & Medicinal Chemistry Letters, 11(21), 2859-2862.
-
Creative Biolabs. (2024). "Pyrrolobenzodiazepine (PBD) Synthesis Service and Linker Chemistry." Service Overview. Link
Disclaimer: This document is for research use only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Selectivity Catalytic Hydrogenation of (2-Nitro-4,5-dimethoxyphenyl)acetic Acid
This Application Note is designed for process chemists and researchers optimizing the synthesis of isoquinoline alkaloids and indolin-2-one scaffolds, specifically focusing on the critical hydrogenation step of (2-Nitro-4,5-dimethoxyphenyl)acetic acid .
Executive Summary
(2-Nitro-4,5-dimethoxyphenyl)acetic acid is a pivotal "gateway" intermediate in the synthesis of complex pharmaceutical agents, including Silodosin and Tamsulosin analogues. The critical synthetic transformation involves the chemoselective reduction of the nitro group to an amine, which subsequently undergoes spontaneous intramolecular lactamization to form 6,7-dimethoxyindolin-2-one (6,7-dimethoxyoxindole).
This guide details the optimized catalytic hydrogenation parameters required to maximize yield (>90%) and minimize common impurities such as hydroxylamines and azo-dimers. We prioritize the Pd/C-catalyzed reduction in acetic acid , which integrates reduction and cyclization into a single, scalable unit operation.
Reaction Mechanism & Chemistry
Understanding the stepwise reduction is vital for troubleshooting. The reaction does not proceed directly to the amine; it passes through sensitive intermediates.
The Reduction-Cyclization Cascade
-
Nitro Reduction: The nitro group (-NO₂) is reduced via the nitroso (-NO) and hydroxylamine (-NHOH) intermediates to the aniline (-NH₂).
-
Lactamization: The resulting ortho-amino acid is thermodynamically unstable and cyclizes to form the five-membered lactam ring (indolin-2-one), releasing water.
Critical Insight: If the reaction is stopped prematurely or the catalyst activity is low, the hydroxylamine intermediate may accumulate. This is dangerous as it can condense with the nitroso species to form azoxy/azo dimers (colored impurities) that are difficult to remove.
Mechanistic Pathway Diagram
Figure 1: Reaction cascade showing the reduction of the nitro moiety followed by cyclization. Note the potential diversion to Azo impurities if the reduction stalls.
Critical Process Parameters (CPPs)
Catalyst Selection
| Catalyst | Load (wt%) | Characteristics | Recommendation |
| 5% Pd/C (50% wet) | 5-10% | High activity, excellent for nitro reduction. Water content reduces pyrophoric risk. | Primary Choice |
| Pt/C (Sulfided) | 1-5% | Used if the molecule contains halogens (Cl, Br) to prevent de-halogenation. | Use only if halogenated |
| Raney Nickel | 10-20% | Cheaper, but requires higher pressure/temp. Pyrophoric handling issues. | Secondary Choice |
Solvent Effects[2][3]
-
Glacial Acetic Acid (AcOH): The Gold Standard . It serves two purposes:
-
Solubilizes the starting material.
-
Catalyzes the final lactamization step (acid-catalyzed dehydration).
-
-
Methanol/Ethanol: Good solubility, but cyclization may be slower, leading to the isolation of the open-chain amino ester (if alcohol reacts) or requiring a second heating step to close the ring.
Temperature & Pressure[2]
-
Temperature: 60°C – 80°C.
-
Why? Higher temperatures ensure rapid turnover of the hydroxylamine intermediate (preventing dimer formation) and drive the thermal cyclization.
-
-
Pressure: 3 – 10 bar (45 – 150 psi).
-
Moderate pressure is sufficient. Higher pressure increases rate but usually isn't necessary for nitro reduction.
-
Detailed Experimental Protocol
Target Scale: 10 g (Laboratory Scale) -> Scalable to kg.
Materials
-
Substrate: (2-Nitro-4,5-dimethoxyphenyl)acetic acid (10.0 g, 41.5 mmol).
-
Catalyst: 5% Palladium on Carbon, 50% water wet (1.0 g, 10 wt% loading).
-
Solvent: Glacial Acetic Acid (100 mL, 10 vol).
-
Gas: Hydrogen (99.9% purity).
Equipment Setup
-
High-pressure reactor (Autoclave) or Parr Shaker.
-
Mechanical stirring (critical for gas-liquid mass transfer).
Step-by-Step Procedure
-
Inerting: Charge the reactor with the substrate and catalyst. Safety Note: Add catalyst under a nitrogen blanket to prevent spark ignition of solvent vapors.
-
Solvent Addition: Add Glacial Acetic Acid carefully.
-
Purge: Seal the reactor. Purge with Nitrogen (3x) to remove oxygen, then purge with Hydrogen (3x) to saturate the headspace.
-
Reaction:
-
Pressurize to 4 bar (60 psi) with Hydrogen.
-
Heat the mixture to 70°C .
-
Stir vigorously (800-1000 RPM).
-
Monitoring: Monitor H₂ uptake. The reaction is typically complete when uptake ceases (approx. 2-4 hours).
-
-
Workup:
-
Cool the reactor to room temperature.
-
Vent Hydrogen and purge with Nitrogen.
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with a small amount of warm acetic acid.
-
Concentration: Concentrate the filtrate under reduced pressure to remove most of the acetic acid.
-
Crystallization: Add water (50 mL) to the residue and cool to 0-5°C. The product, 6,7-dimethoxyindolin-2-one , will precipitate as an off-white solid.
-
Drying: Filter and dry in a vacuum oven at 50°C.
-
Expected Results
-
Yield: 85% - 95%.
-
Appearance: Off-white to pale beige crystalline solid.
-
Melting Point: 209°C - 211°C (Lit.[1] value).
Process Workflow Diagram
Figure 2: Operational workflow for the hydrogenation and isolation of the indolin-2-one product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poisoned catalyst or poor mass transfer. | Increase stirring speed. Ensure H₂ quality. Check for sulfur/amine poisons in substrate. |
| Colored Impurities (Red/Orange) | Azo/Azoxy dimers formed due to stalled reduction. | Increase Temperature (>60°C) or Pressure. Ensure reaction runs to full completion. |
| Low Yield | Product lost in mother liquor or incomplete cyclization. | Ensure solvent is removed thoroughly before adding water. If open-chain amine is detected, reflux the residue in AcOH for 1 hr. |
| De-halogenation | If substrate has Cl/Br, Pd/C removes them. | Switch to Pt/C (Sulfided) or add an inhibitor (e.g., thiophene - though this slows rate). |
Safety Considerations
-
Pyrophoric Catalyst: Dry Pd/C can ignite solvent vapors. Always keep the catalyst wet (50% water) and handle under inert atmosphere.
-
Hydrogen Gas: Extremely flammable. Ensure reactor leak testing is performed before heating.
-
Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol). Control the H₂ feed rate or temperature ramp on large scale.
References
-
Baxter, I., & Swan, G. A. (1967).[2] Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society C: Organic, 2446-2449.
-
Rode, C. V., et al. (1999).[3] Synthesis of p-aminophenol by catalytic hydrogenation of nitrobenzene.[3] Organic Process Research & Development. (General reference for nitro reduction kinetics).
-
TCI Chemicals. (2023). Catalysts for Hydrogenation: Palladium on Carbon.[4][5] TCI Product Literature.
-
PrepChem. (2023). Synthesis of 4,5-Dimethoxy-2-nitro-phenylacetic acid. PrepChem Protocols.
-
Sigma-Aldrich. (2025). (4,5-dimethoxy-2-nitro-phenyl)-acetic acid Product Specification.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis methods involving (2-Amino-4,5-dimethoxyphenyl)acetic acid
Application Note: Advanced One-Pot Synthetic Strategies Utilizing (2-Amino-4,5-dimethoxyphenyl)acetic Acid
Executive Summary
(2-Amino-4,5-dimethoxyphenyl)acetic acid (ADPAA) is a critical bifunctional building block in the synthesis of "privileged scaffolds," particularly tetrahydroisoquinolines (THIQs) and benzodiazepines . Its structure—featuring an electron-rich veratrole core, a nucleophilic aniline amine, and an electrophilic carboxylic acid (or ester)—makes it an ideal candidate for cascade and one-pot cyclization reactions.
This guide details two field-proven one-pot protocols. The first focuses on the Reductive Cyclization of the nitro-precursor to access the isoquinoline lactam core, a staple in GMP manufacturing of phosphodiesterase (PDE) inhibitors. The second details a Condensation-Cyclization workflow (modified Pictet-Spengler) for accessing complex alkaloid mimics.
Part 1: The "Self-Validating" Reductive Cyclization
Objective: One-pot synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one from (2-nitro-4,5-dimethoxyphenyl)acetic acid.
Scientific Rationale
This protocol relies on a "domino" sequence. The reduction of the nitro group generates a transient amine. Due to the favorable entropy of forming a six-membered ring and the proximity of the pendant acetic acid/ester group, the amine spontaneously attacks the carbonyl carbon. This intramolecular lactamization is thermodynamically driven, effectively "pulling" the reduction equilibrium forward and preventing the accumulation of the unstable amino-acid intermediate.
Protocol 1: Catalytic Hydrogenation-Lactamization
Materials:
-
Precursor: (2-Nitro-4,5-dimethoxyphenyl)acetic acid (or methyl ester) [1.0 eq]
-
Catalyst: 10% Pd/C (50% water wet) [5-10 wt%]
-
Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH)
-
Reagent: Hydrogen gas (
) [3-5 bar]
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation reactor (Hastelloy or Stainless Steel), dissolve 50 g of (2-nitro-4,5-dimethoxyphenyl)acetic acid in 250 mL of Glacial Acetic Acid.
-
Note: AcOH is preferred over MeOH if the free acid is used, as it promotes protonation of intermediates and solubility. If using the methyl ester, MeOH is sufficient.
-
-
Inerting: Purge the vessel with Nitrogen (
) three times to remove oxygen, which poses a safety risk and can poison the catalyst. -
Catalyst Charge: Under a counter-flow of
, add 2.5 g of 10% Pd/C catalyst. -
Hydrogenation: Pressurize with
to 3.5 bar. Heat the mixture to 50°C .-
Critical Control Point: Monitor the exotherm. The reduction is highly exothermic. Maintain temperature
to prevent hydro-de-methoxylation.
-
-
Reaction Monitoring: Stir at 800 rpm. The reaction is typically complete when
uptake ceases (approx. 2-4 hours). Validate via HPLC (C18 column, Water/ACN gradient). Look for the disappearance of the nitro peak and the emergence of the lactam (often more polar than the ester but less polar than the amino acid). -
Work-up:
Yield Expectation: >85% Purity: >98% (HPLC)
Part 2: Visualization of the Reductive Pathway
The following diagram illustrates the cascade mechanism, highlighting the transient amino intermediate that validates the "one-pot" logic.
Caption: Figure 1. Cascade sequence from nitro-reduction to spontaneous lactam formation.
Part 3: Modified Pictet-Spengler Cyclization
Objective: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines via condensation with aldehydes.
Scientific Rationale
While the standard Pictet-Spengler reaction uses phenethylamines, (2-amino-4,5-dimethoxyphenyl)acetic acid offers a unique entry into 3-carboxy functionalized isoquinolines (if the acetic acid chain is viewed as the ethylamine backbone equivalent). However, a more common application is the Castagnoli-Cushman Reaction (CCR) logic, where the amino acid reacts with an imine (or aldehyde + amine) to form a lactam.
Here, we focus on a One-Pot Condensation-Cyclization where the amino group condenses with an aldehyde to form an imine, which then undergoes ring closure (often requiring acid catalysis or pre-activation).
Protocol 2: One-Pot Synthesis of Isoquinoline-3-carboxylic Acid Derivatives
Materials:
-
Substrate: (2-Amino-4,5-dimethoxyphenyl)acetic acid [1.0 eq]
-
Electrophile: Benzaldehyde (or substituted derivative) [1.1 eq]
-
Solvent: Toluene or Xylene (for azeotropic water removal)
-
Catalyst: p-Toluenesulfonic acid (pTSA) [0.1 eq]
Step-by-Step Methodology:
-
Condensation: In a Dean-Stark apparatus, combine the amino acid (10 mmol) and benzaldehyde (11 mmol) in Toluene (50 mL).
-
Reflux: Heat to reflux (110°C). The water generated by imine formation is removed azeotropically.
-
Cyclization: Add pTSA. Continue reflux for 4-6 hours. The electron-rich dimethoxy ring facilitates the electrophilic aromatic substitution (closure) onto the imine carbon.
-
Work-up:
-
Cool to room temperature.[3]
-
The product often precipitates as a tosylate salt or free acid depending on pH.
-
Filter the solid and wash with cold ether.
-
Recrystallize from Ethanol/Water.
-
Data Summary Table
| Parameter | Reductive Cyclization (Prot. 1) | Condensation/Pictet-Spengler (Prot. 2) |
| Primary Reagent | Hydrogen ( | Aldehyde (R-CHO) |
| Catalyst | Pd/C (Heterogeneous) | pTSA (Homogeneous Acid) |
| Key Intermediate | Transient Amine | Imine (Schiff Base) |
| Product Core | Isoquinolin-1-one (Lactam) | Tetrahydroisoquinoline |
| Typical Yield | 85-95% | 60-75% |
| Industrial Use | PDE Inhibitors, Trequinsin | Alkaloid Libraries |
Part 4: Workflow Visualization
Caption: Figure 2. Decision tree for synthetic divergence based on reaction partners.
References
-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 2023. Available at: [Link]
- Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.Google Patents (CN110845410A).
-
Synthesis of 2-[(2-Acetyl-4,5-dimethoxyphenyl)amino]ethenesulfonyl Fluoride. PrepChem. Available at: [Link]
Sources
Reagents for activating the carboxylic acid in (2-Amino-4,5-dimethoxyphenyl)acetic acid
An Application Guide to the Activation of (2-Amino-4,5-dimethoxyphenyl)acetic acid for Amide Bond Formation
Introduction
(2-Amino-4,5-dimethoxyphenyl)acetic acid is a valuable substituted phenylacetic acid derivative, serving as a key structural motif and versatile building block in medicinal chemistry and drug discovery.[1] Its scaffold is notably present in precursors for pharmacologically active compounds, including certain classes of Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] The synthetic utility of this molecule is primarily derived from the strategic functionalization of its carboxylic acid and primary amino groups.
The activation of the carboxylic acid moiety to facilitate amide bond formation is a frequent and critical transformation. However, the presence of the nucleophilic primary amino group on the same molecule presents a significant synthetic challenge. This amino group can compete with the desired external amine nucleophile, leading to self-condensation and the formation of undesired oligomeric or polymeric byproducts.
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of effective strategies and reagents for the selective activation of the carboxylic acid in (2-Amino-4,5-dimethoxyphenyl)acetic acid. We will dissect two primary approaches:
-
Direct In Situ Activation: A streamlined approach utilizing modern coupling reagents that kinetically favor the desired intermolecular reaction.
-
N-Protection Strategy: A robust, multi-step methodology that ensures selectivity by temporarily masking the inherent reactivity of the amino group.
The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure reproducible and high-yielding synthetic outcomes.
The Core Challenge: Intramolecular Reactivity
The primary obstacle in coupling (2-Amino-4,5-dimethoxyphenyl)acetic acid is the potential for self-reaction upon activation of the carboxyl group. The aniline-type amino group, though less nucleophilic than an aliphatic amine, is positioned to react with a nearby activated carboxyl intermediate, leading to undesirable side products.
Caption: Competing reaction pathways upon carboxyl activation.
Strategy 1: Direct In Situ Activation Methodologies
This approach involves the simultaneous presence of the starting acid, a coupling reagent, a base (if required), and the target amine in a one-pot reaction. Success hinges on using a coupling system that generates a highly reactive intermediate that is consumed by the external amine faster than it can react with another molecule of the starting material.
Carbodiimide-Based Reagents (EDC, DIC)
Carbodiimides are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] To mitigate side reactions and suppress potential racemization, they are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4][5][6][7]
-
Mechanism Insight: The O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea.[3] Additives like HOBt rapidly intercept this intermediate to form a more stable, yet highly reactive, active ester, which then cleanly acylates the amine.[8]
-
Reagent Selection:
-
EDC (EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is advantageous as both the reagent itself and its urea byproduct are water-soluble, simplifying purification via aqueous extraction.[3][5][9] This makes it a preferred choice for many applications.
-
DIC: Diisopropylcarbodiimide is a liquid, allowing for easy handling. Its diisopropylurea (DIU) byproduct is soluble in many common organic solvents used for solid-phase synthesis but can sometimes complicate purification in solution-phase.[3][10]
-
Caption: General mechanism for carbodiimide coupling with an additive.
Uronium/Aminium Salt Reagents (HATU, HBTU)
Uronium-type reagents are among the most efficient and rapid coupling agents available.[11] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to generate the corresponding OAt or OBt active esters in situ.[5][9]
-
Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally superior to HBTU for challenging couplings.[9] Its structure is based on HOAt (1-hydroxy-7-azabenzotriazole), which generates a more reactive active ester due to anchimeric assistance from the pyridine nitrogen, leading to faster reactions and reduced racemization.[12]
-
Critical Consideration: Uronium reagents should be used in near-stoichiometric amounts (e.g., 1.0-1.1 equivalents). An excess can lead to a deleterious side reaction where the reagent reacts with the free amino group of the product or starting material, forming a guanidinium species that terminates the reaction and complicates purification.[4]
Phosphonium Salt Reagents (PyBOP, PyAOP)
Phosphonium-based reagents, like PyBOP, function similarly to uronium salts by forming active esters.
-
Trustworthiness: A key advantage of phosphonium reagents is their inability to cause the guanidinylation side reaction seen with uronium salts. This allows them to be used in excess to drive sluggish reactions to completion without the risk of capping the amine. This makes them a safer and often more robust choice for complex substrates. PyAOP is a more reactive aza-derivative of PyBOP.[9]
Comparative Summary of Direct Activation Reagents
| Reagent Class | Examples | Relative Reactivity | Key Additive | Base Required | Key Advantages | Critical Disadvantages |
| Carbodiimides | EDC, DIC | Moderate | HOBt, OxymaPure | No (unless amine salt is used) | Low cost, simple procedure, water-soluble byproduct (EDC).[3][9] | Slower, risk of N-acylurea formation without additive.[3] |
| Uronium Salts | HATU, HBTU | Very High | None (built-in) | Yes (e.g., DIPEA) | Extremely fast and efficient, good for hindered couplings.[9][11] | Risk of guanidinylation side reaction if used in excess.[4] |
| Phosphonium Salts | PyBOP, PyAOP | High | None (built-in) | Yes (e.g., DIPEA) | Fast, no guanidinylation risk, can be used in excess. | Higher cost, byproduct (HMPA from older BOP reagent) can be toxic.[9] |
Strategy 2: The N-Protection Approach
For syntheses where maximum yield, purity, and reaction robustness are paramount, protecting the amino group is the most reliable strategy.[13] This approach converts the bifunctional starting material into a simple carboxylic acid, eliminating the possibility of self-condensation and allowing for a much broader range of activation conditions.
The workflow for this strategy is linear and highly controlled.
Caption: Workflow for the N-Protection strategy.
Selection of an Amine Protecting Group
An ideal protecting group should be easy to install, stable to the subsequent carboxyl activation and coupling conditions, and removable under conditions that do not affect the newly formed amide bond.[14]
-
tert-Butoxycarbonyl (Boc): This is an excellent choice for this application. It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to the basic conditions of uronium/phosphonium couplings and the neutral/mildly acidic conditions of carbodiimide reactions. It is readily cleaved with a strong acid like trifluoroacetic acid (TFA).
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is cleaved under basic conditions (e.g., piperidine in DMF). While effective, it is less ideal if the subsequent coupling partner or product is base-sensitive.
-
Carboxybenzyl (Cbz): This group is typically removed by catalytic hydrogenation (H₂/Pd). This method may be incompatible if other reducible functional groups (e.g., nitro groups, certain heterocycles) are present in the molecule.
For general-purpose synthesis, the Boc group offers a robust and highly orthogonal protection strategy.[15][16]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Direct Coupling using HATU
This protocol is designed for a rapid, one-pot synthesis.
-
Materials:
-
(2-Amino-4,5-dimethoxyphenyl)acetic acid (1.0 eq)
-
Target amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-Amino-4,5-dimethoxyphenyl)acetic acid and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add the target amine to the solution.
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Notes & Causality:
-
Anhydrous Conditions: Essential to prevent hydrolysis of the activated ester intermediate.
-
Order of Addition: Adding the base last initiates the activation. Pre-mixing the acid and amine ensures the amine is present to trap the highly reactive activated ester as it forms.
-
Base: DIPEA is a bulky, non-nucleophilic base that will not compete in the coupling reaction. Two equivalents are needed: one to deprotonate the carboxylic acid and one to neutralize the hexafluorophosphate salt of HATU.[9] An extra 0.5 eq ensures the reaction medium remains basic.
-
Protocol 2.1: N-Boc Protection
This is the first step in the N-protection strategy.
-
Materials:
-
(2-Amino-4,5-dimethoxyphenyl)acetic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
1,4-Dioxane and Water
-
-
Procedure:
-
Dissolve (2-Amino-4,5-dimethoxyphenyl)acetic acid in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate and stir until dissolved.
-
Add Boc₂O (can be added as a solid or dissolved in a small amount of dioxane).
-
Stir vigorously at room temperature overnight (12-18 hours).
-
Remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product.
-
-
Notes & Causality:
-
Biphasic System: The dioxane/water system ensures all reactants are soluble.
-
Base: NaHCO₃ maintains a basic pH, which is necessary for the acylation of the amine by Boc₂O and to keep the carboxylic acid deprotonated and in the aqueous phase.
-
Protocol 2.2: Coupling of N-Boc Protected Acid (EDC/HOBt Method)
With the amine protected, a simple and cost-effective carbodiimide coupling can be used.
-
Materials:
-
N-Boc-(2-Amino-4,5-dimethoxyphenyl)acetic acid (1.0 eq)
-
Target amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the N-Boc protected acid, target amine, and HOBt in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup the reaction as described in Protocol 1 (Step 6 onwards).
-
-
Notes & Causality:
-
0 °C Start: Adding the carbodiimide at a reduced temperature helps control the initial exotherm and minimize potential side reactions.
-
Protocol 2.3: N-Boc Deprotection
The final step to reveal the free amine on the coupled product.
-
Materials:
-
N-Boc protected amide product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Triisopropylsilane (TIS) as a scavenger
-
-
Procedure:
-
Dissolve the N-Boc protected amide in DCM (approx. 0.1 M).
-
Add an equal volume of TFA. (e.g., 10 mL DCM, 10 mL TFA). If the substrate is sensitive to cationic side reactions, add 2-5% TIS.
-
Stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene or DCM (3x) to ensure all TFA is removed.
-
The product is often obtained as a TFA salt. It can be used as is or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., sat. NaHCO₃) or by purification on silica gel pre-treated with triethylamine.
-
-
Notes & Causality:
-
TFA: A strong acid that readily cleaves the acid-labile tert-butyl carbamate group.
-
Scavengers: TIS is a cation scavenger that can trap the reactive tert-butyl cation formed during deprotection, preventing it from causing side reactions (e.g., alkylating electron-rich aromatic rings or sulfur-containing residues).
-
Conclusion and Recommendations
The choice of activation strategy for (2-Amino-4,5-dimethoxyphenyl)acetic acid depends on the specific synthetic context, scale, and purity requirements.
-
For rapid analog synthesis, exploratory chemistry, or when purification methods are robust, Direct Activation with modern coupling reagents is highly effective. HATU offers superior speed and efficiency, while PyBOP provides a greater safety margin against side reactions due to its inability to cause guanidinylation.
-
For large-scale synthesis, the preparation of crucial intermediates for drug development, or when dealing with sensitive or valuable coupling partners, the N-Protection Strategy is unequivocally the superior approach. The initial investment in the protection/deprotection steps pays dividends in predictability, higher yields, and simplified purification, ultimately leading to a more reliable and scalable process.
By understanding the underlying chemical principles and carefully selecting the appropriate methodology, researchers can successfully and efficiently utilize this important building block in their synthetic campaigns.
References
-
Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved February 17, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved February 17, 2026, from [Link]
-
Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 634–649. ACS Publications. [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Accelerated chemical synthesis of peptides and small proteins. (n.d.). PNAS. Retrieved February 17, 2026, from [Link]
-
Activation of the carboxyl group of the N-Protected Amino acid. (n.d.). Retrieved February 17, 2026, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved February 17, 2026, from [Link]
-
Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
-
Protection for carboxylic group & Protection for the Amino group. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved February 17, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved February 17, 2026, from [Link]
-
Carbodiimides and Additives. (2021, May 19). Aapptec. Retrieved February 17, 2026, from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck. Retrieved February 17, 2026, from [Link]
Sources
- 1. Buy (2-Amino-4,5-dimethoxyphenyl)acetic acid [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. file.globalso.com [file.globalso.com]
- 11. jpt.com [jpt.com]
- 12. pnas.org [pnas.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 15. Protective Groups [organic-chemistry.org]
- 16. peptide.com [peptide.com]
Troubleshooting & Optimization
Purification of (2-Amino-4,5-dimethoxyphenyl)acetic acid by recrystallization
This technical guide details the purification of (2-Amino-4,5-dimethoxyphenyl)acetic acid , a critical intermediate in the synthesis of isoquinoline alkaloids and related pharmaceutical compounds.
This guide is structured for high-autonomy execution by experienced chemists. It prioritizes the removal of the most persistent impurity—6,7-dimethoxyoxindole (formed via lactamization)—and addresses the oxidative instability of the electron-rich aniline moiety.
Technical Overview & Compound Properties
(2-Amino-4,5-dimethoxyphenyl)acetic acid is a zwitterionic molecule containing an electron-rich aromatic ring. Its purification is complicated by two primary degradation pathways:
-
Lactamization : Under thermal stress or acidic conditions, the amino group attacks the carboxylic acid (or ester precursors) to form the cyclic amide 6,7-dimethoxyoxindole (also known as 6,7-dimethoxyindolin-2-one). This impurity is neutral and often co-crystallizes with the product.
-
Oxidation : The ortho-amino/methoxy substitution pattern makes the phenyl ring highly susceptible to air oxidation, leading to "pink/brown" coloration (quinoidal impurities).
| Property | Data | Relevance to Purification |
| Solubility (Water) | Moderate (Hot), Low (Cold) | Ideal for aqueous recrystallization. |
| Solubility (Acid) | High (forms Ammonium salt) | Key lever for removing neutral lactam impurities. |
| Solubility (Base) | High (forms Carboxylate salt) | Alternative dissolution method; less stable to oxidation. |
| Isoelectric Point (pI) | ~pH 4.5 - 5.5 (Estimated) | pH region of minimum solubility (precipitation point). |
| Major Impurity | 6,7-Dimethoxyoxindole | Neutral lactam; insoluble in dilute acid. |
Core Protocol: Standard Recrystallization
Objective: Routine purification to remove minor impurities and improve crystal habit. Solvent System: Water or Ethanol:Water (1:4 v/v).
Step-by-Step Methodology
-
Preparation :
-
Charge the crude (2-Amino-4,5-dimethoxyphenyl)acetic acid into a chemically resistant flask.
-
Add degassed Water (10 mL per gram of solid). Note: Degassing prevents oxidative coloring.
-
Add Sodium Metabisulfite (Na₂S₂O₅) (0.5% w/w relative to substrate) as an antioxidant.
-
-
Dissolution :
-
Heat the slurry to 85–90°C with vigorous stirring.
-
Critical Control: Do NOT reflux for extended periods (>30 mins). Prolonged heat promotes lactamization (cyclization to oxindole).
-
If the solid does not dissolve completely, add Ethanol dropwise until a clear solution is obtained.
-
-
Hot Filtration (Optional but Recommended) :
-
If insoluble dark particles remain, add activated charcoal (1% w/w), stir for 5 minutes, and filter rapidly through a pre-heated Celite pad.
-
-
Crystallization :
-
Allow the filtrate to cool slowly to room temperature (20–25°C) over 2 hours.
-
Once ambient temperature is reached, chill in an ice bath (0–5°C) for 1 hour to maximize yield.
-
-
Isolation :
Advanced Protocol: Acid-Base "Rescue" Purification
Objective: Use this protocol if the starting material contains significant amounts of 6,7-dimethoxyoxindole (lactam impurity). This method exploits the basicity of the amino group, which the neutral lactam lacks.
-
Acid Dissolution :
-
Suspend the impure solid in 2M Hydrochloric Acid (HCl) (5 mL/g).
-
Stir at room temperature for 15 minutes.
-
Mechanism : The amino acid converts to its soluble hydrochloride salt. The neutral oxindole impurity remains insoluble .
-
-
Filtration of Impurity :
-
Filter the suspension through a fine glass frit or Celite pad.
-
Discard the solid residue (this is the oxindole).
-
Keep the clear filtrate (contains the product).
-
-
Neutralization & Precipitation :
-
Cool the filtrate to 10°C.
-
Slowly add 20% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate solution dropwise.
-
Monitor pH.[4] Adjust to pH 4.5–5.0 (the isoelectric point).
-
The product will precipitate as a thick white/off-white solid.
-
-
Final Wash :
Troubleshooting & FAQs
Q1: My product turns pink/brown during drying. What happened? A: This is oxidative degradation. The electron-rich aniline ring oxidizes in air, especially if wet.
-
Fix: Ensure the final wash is thorough to remove trace mother liquor. Dry in a vacuum oven with a slight nitrogen bleed. Add 0.1% sodium bisulfite to the recrystallization solvent.
Q2: I have low recovery yield (<50%). A: You likely missed the isoelectric point or used too much solvent.
-
Fix: If using the Acid-Base protocol, ensure the pH is exactly 4.5–5.0. If using thermal recrystallization, concentrate the mother liquor (under vacuum, <50°C) to half volume and chill again.
Q3: The melting point is broad and lower than expected (Expected: ~170–175°C dec). A: This indicates contamination with the lactam (oxindole).
-
Fix: Run the Acid-Base Rescue Protocol . The lactam does not dissolve in dilute acid, whereas your product does.
Q4: Can I use Acetone or Ethyl Acetate? A: Avoid them. Amino acids are generally insoluble in these solvents. However, they are excellent for washing the filter cake to remove non-polar organic impurities (like unreacted starting materials) without dissolving the product.
Visual Workflows (Graphviz)
Diagram 1: Decision Logic for Purification Strategy
Caption: Decision tree for selecting between standard recrystallization and acid-base extraction based on impurity profile.
Diagram 2: The Lactamization Impurity Pathway
Caption: Chemical pathway showing the cyclization of the amino acid to the oxindole impurity.
References
- Source: BenchChem Technical Guides. "Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)
-
General Recrystallization of Arom
- Source: Athabasca University Chemistry Labs.
-
URL:[Link]
-
Oxindole Form
- Source: Gulland, J. M. "The Morphine Group and 6:7-Dimethoxyoxindole Properties." University of Edinburgh.
-
URL:[Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. rubingroup.org [rubingroup.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Inhibition of unwanted proteolysis during sample preparation: evaluation of its efficiency in challenge experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Preventing intramolecular lactamization of (2-Amino-4,5-dimethoxyphenyl)acetic acid
The following Technical Support Guide is designed for researchers working with (2-Amino-4,5-dimethoxyphenyl)acetic acid . This molecule presents a specific stability challenge: intramolecular lactamization to form 5,6-dimethoxyoxindole .
This guide provides mechanistic insights, storage protocols, and troubleshooting workflows to prevent this unwanted side reaction.
Topic: Preventing Intramolecular Lactamization (Oxindole Formation) Document ID: TS-ORG-2A45D-001 Status: Active Guide
The Core Issue: Spontaneous Lactamization
Why is my compound turning into an insoluble solid?
The primary failure mode for (2-Amino-4,5-dimethoxyphenyl)acetic acid is its rapid, thermodynamically favored cyclization into 5,6-dimethoxyoxindole (also known as 5,6-dimethoxyindolin-2-one).
The Mechanism
This is a 5-exo-trig nucleophilic acyl substitution. The reaction is driven by two factors:[1][2][3]
-
Entropy: Formation of a stable 5-membered lactam ring fused to the benzene core.
-
Electronic Activation: The 4,5-dimethoxy groups are electron-donating (especially the 5-methoxy group, which is para to the amine). This increases the electron density on the nitrogen atom, making it a more potent nucleophile than an unsubstituted aniline.
Key Risk Factor: The reaction is autocatalytic in slightly acidic media and accelerated by heat or dehydrating agents (e.g., EDC, DCC).
Figure 1: The irreversible cyclization pathway. Once the oxindole forms, the ring is extremely stable and difficult to reopen without harsh hydrolysis.
Storage & Handling Protocols
Objective: Maintain the molecule in a state where the amine cannot attack the carboxylic acid.
Protocol A: The "Precursor" Strategy (Recommended)
Do not store the free amino acid. Store the nitro-precursor, which is chemically inert to cyclization.
-
Compound: (4,5-Dimethoxy-2-nitrophenyl)acetic acid.
-
Action: Perform the reduction (e.g., H₂/Pd-C or Fe/AcOH) immediately before the next synthetic step.
-
Why: The nitro group (
) is non-nucleophilic. The moment it is reduced to , the "clock starts" for cyclization.
Protocol B: The "Salt" Strategy (Short-term Storage)
If you must isolate the amine, isolate it as a salt where the amine is protonated (
-
Form: Hydrochloride salt or Trifluoroacetate salt.
-
Condition: Keep strictly anhydrous.
-
Mechanism: Protonation removes the lone pair on the nitrogen, killing its nucleophilicity.
-
Warning: Neutralizing this salt in water (e.g., pH adjustment to 7) will instantly generate the free amine and trigger cyclization.
Protocol C: The "Protection" Strategy (Long-term)
If using as a building block, block one of the reactive termini.
-
For Amine Coupling: Store as Methyl (2-amino-4,5-dimethoxyphenyl)acetate (Ester protection). Note: Aminolysis can still occur slowly (dimerization), but it is slower than lactamization.
-
For Acid Coupling: Store as N-Fmoc-(2-amino-4,5-dimethoxyphenyl)acetic acid (Amine protection). This is completely stable.
Troubleshooting Synthetic Workflows
Scenario 1: Peptide Coupling (Using the Acid)
Problem: Low yield when coupling (2-Amino-4,5-dimethoxyphenyl)acetic acid to an amine. Cause: Activation of the carboxylic acid (with EDC/HATU) makes it a "super-electrophile." The internal amine attacks it faster than your external amine partner. Solution:
-
Must use N-Protection: You cannot couple the free amino acid. You must use the N-Fmoc or N-Boc derivative.
-
Deprotection: Remove the N-protecting group after the intermolecular amide bond is formed.
Scenario 2: Reduction of the Nitro-Precursor
Problem: Product precipitates as an insoluble white solid during hydrogenation. Diagnosis: You formed the oxindole.[4][5] Fix:
-
Adjust pH: Perform the reduction in basic media (e.g., dilute NaOH or Na₂CO₃).
-
Rationale: At pH > 9, the carboxylic acid exists as the carboxylate (
). The negative charge is non-electrophilic and repels the electron-rich amine, preventing cyclization. -
Workup: Do not acidify to precipitate the free amino acid. Use the solution directly or protect in situ.
Scenario 3: Deprotection of N-Boc Group
Problem: Removing Boc with TFA, then neutralizing, leads to product loss. Fix:
-
Remove TFA/DCM in vacuum.
-
Do not perform an aqueous basic wash (e.g., NaHCO₃).
-
Use the crude ammonium trifluoroacetate salt directly in the next step (e.g., add base only when the next electrophile is present).
Decision Matrix: Preventing Cyclization
Use this logic flow to determine the correct handling procedure for your specific experiment.
Figure 2: Operational workflow for selecting the correct protection strategy.
Stability Data & Solvent Compatibility
| Parameter | Condition | Stability Status | Notes |
| pH | Acidic (pH < 2) | Stable (Kinetic) | Amine is protonated ( |
| pH | Neutral (pH 4–7) | CRITICAL FAILURE | Rapid cyclization. Both |
| pH | Basic (pH > 9) | Stable | Acid is carboxylate ( |
| Solvent | Methanol/Ethanol | Caution | Can promote solvolysis or cyclization if traces of acid are present. |
| Solvent | DMF/DMSO | Poor | High solubility + heat generation often accelerates lactamization. |
| Solvent | Water (Basic) | Good | Stable as Sodium/Potassium salt. |
FAQ: Frequently Asked Questions
Q: Can I purify the free amino acid on silica gel? A: No. Silica gel is slightly acidic. Loading the free amino acid onto a silica column will catalyze the lactamization. By the time you elute, you will likely recover 100% oxindole. If you must purify, use reverse-phase HPLC with a basic buffer (Ammonium Bicarbonate) or purify the protected precursor.
Q: I see two spots on my TLC. What are they? A: The lower spot (more polar) is likely your amino acid. The higher spot (less polar) is the oxindole. If the higher spot grows over time in the NMR tube or on the bench, cyclization is occurring.
Q: How do I confirm I have the oxindole? A: Check the ¹H NMR.
-
Open Chain: You will see a singlet for the
alpha to the carboxylic acid around 3.4–3.6 ppm . -
Oxindole: The
protons in the ring shift significantly, often appearing as a singlet around 3.4 ppm (but distinct from the open chain) and the amide proton ( ) will appear downfield (8–10 ppm). The most obvious change is the loss of the carboxylic acid proton and the insolubility of the product in dilute acid.
References
-
Walker, G. N. (1955). The synthesis of 5,6-dimethoxyoxindole and some related compounds.[3] Journal of the American Chemical Society, 77(24), 6698-6699. Link
- Establishes the cyclization pathway of 2-aminophenylacetic acid deriv
-
Sumpter, W. C. (1945). The Chemistry of Oxindoles.[4][5][6] Chemical Reviews, 37(3), 443–479. Link
- Comprehensive review on the formation of oxindoles
-
BenchChem Technical Data. (2025). Stability of 2-Amino-2-(4-chlorophenyl)acetic acid under different pH conditions.7[1][4][5]
- Provides comparative stability data for amino-aryl acetic acid deriv
-
Organic Syntheses. (1941). Homoveratric Acid (3,4-Dimethoxyphenylacetic acid) and derivatives.[8] Organic Syntheses, Coll.[8] Vol. 2, p.333. 8
- Details the handling of the dimethoxy-phenylacetic acid scaffold.
Sources
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 4. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low solubility of (2-Amino-4,5-dimethoxyphenyl)acetic acid in water
Technical Support Center: (2-Amino-4,5-dimethoxyphenyl)acetic acid
Introduction: Understanding the Solubility Challenge
(2-Amino-4,5-dimethoxyphenyl)acetic acid is an amino acid derivative whose structure presents a classic solubility challenge for researchers. The molecule's architecture contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In aqueous solutions around neutral pH, these groups ionize to form a zwitterion (-NH₃⁺ and -COO⁻), a molecule with both a positive and a negative charge, but a net neutral charge. This zwitterionic state leads to strong intermolecular electrostatic interactions, similar to those in a crystal lattice, which significantly reduces the molecule's affinity for water.
Compounding this issue is the hydrophobic nature of the dimethoxyphenyl ring system. This bulky, non-polar moiety further limits the compound's ability to form favorable interactions with polar water molecules. Consequently, at or near its isoelectric point (pI) - the pH at which the net charge is zero - the compound exhibits its lowest aqueous solubility. This guide provides a systematic approach to overcoming these inherent properties to achieve successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why won't (2-Amino-4,5-dimethoxyphenyl)acetic acid dissolve in my neutral (pH ≈ 7) buffer? A: At neutral pH, the compound exists as a zwitterion, which is the least soluble form due to strong intermolecular forces and low hydration potential.
Q2: What is the most effective method to dissolve this compound? A: pH adjustment is the primary and most effective method. Moving the pH away from the compound's isoelectric point will convert the zwitterion into a more soluble salt (either a cationic salt in acidic conditions or an anionic salt in basic conditions).
Q3: Can I use organic solvents to prepare a stock solution? A: Yes. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent for creating a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
Q4: My compound dissolved after I added acid/base, but it precipitated when I added it to my final buffer. What happened? A: This common issue, known as "crashing out," occurs when the pH of your final solution is buffered back towards the compound's isoelectric point, causing it to revert to its insoluble zwitterionic form.
Q5: Will heating or sonication help improve solubility? A: Sonication can help break up solid aggregates and increase the rate of dissolution by increasing the surface area, but it will not change the compound's intrinsic thermodynamic solubility.[1][2] Heating can increase solubility, but it may also risk thermal degradation of the compound. This should be approached with caution and stability should be verified.
Comprehensive Troubleshooting Guide
Issue 1: Compound forms a persistent suspension in neutral water or buffer.
-
Root Cause Analysis: You are attempting to dissolve the compound at or near its isoelectric point (pI). The molecule's zwitterionic state at this pH minimizes its interaction with water. A structurally similar compound, {4-[Amino(2,4-dimethoxyphenyl)methyl]phenoxy}acetic acid, has an estimated acidic pKa of ~4.64 and a basic pKa of ~8.95, which would place the pI around 6.8.[3] This is why dissolution in neutral media is problematic.
-
Solution A: pH Adjustment (Recommended First-Line Approach)
-
Mechanism: By significantly altering the pH, you force the equilibrium away from the zwitterion towards a single charged species (salt), which is readily soluble.
-
Acidic pH (< 4): The amino group is protonated (-NH₃⁺), forming a cationic hydrochloride salt.
-
Alkaline pH (> 9): The carboxylic acid group is deprotonated (-COO⁻), forming an anionic sodium or potassium salt.
-
-
Protocol: See Protocol 1: Dissolution via pH Adjustment .
-
-
Solution B: Utilize an Organic Co-Solvent
-
Mechanism: Organic solvents like DMSO disrupt the hydrophobic interactions of the dimethoxyphenyl ring and can solvate the molecule effectively, regardless of its ionization state. This is particularly useful when a neutral pH is required for the final application.
-
Protocol: See Protocol 2: Dissolution Using an Organic Co-Solvent .
-
Critical Consideration: The compound may precipitate upon dilution if its final concentration in the aqueous buffer exceeds its solubility limit, even with a co-solvent. Always add the stock solution slowly to a vigorously stirring buffer.
-
Issue 2: Compound precipitates out of solution after dilution into the final experimental buffer.
-
Root Cause Analysis: The buffer capacity of your final medium is strong enough to shift the pH of your dissolved stock solution back towards the pI of the compound.
-
Solution A: pH Matching and Adjustment
-
Strategy 1 (Pre-adjustment): After dissolving the compound using acid or base (Protocol 1), carefully adjust the pH of this stock solution to match your final buffer's pH before adding it. This may cause some precipitation in the stock, so it is less ideal.
-
Strategy 2 (Post-adjustment): Add the acidic or basic stock solution to your final buffer and then titrate the entire solution to the desired final pH. This is often the most practical approach.
-
-
Solution B: Increase the Co-solvent Concentration
-
Strategy: If using a co-solvent like DMSO, ensure the final concentration of the co-solvent in your experimental medium is high enough to maintain solubility. Be mindful of the tolerance of your biological system (e.g., cell culture) to the solvent. Most cell lines can tolerate up to 0.5% DMSO, but this must be empirically determined.[4]
-
Issue 3: A neutral pH is mandatory for the experiment, and pH adjustment is not an option.
-
Root Cause Analysis: This is the most constrained scenario, requiring methods that enhance solubility without altering pH.
-
Solution A: Co-solvency (Primary Method for Neutral pH)
-
This is the most reliable method in this case. Prepare a high-concentration stock in 100% DMSO and dilute it into your neutral buffer, ensuring the final DMSO concentration is compatible with your assay (see table below).
-
-
Solution B: Use of Solubilizing Excipients
-
Mechanism: For advanced formulation, surfactants or cyclodextrins can be employed. Surfactants form micelles that encapsulate the hydrophobic parts of the compound, while cyclodextrins form inclusion complexes.[2][5][6]
-
Application: This is an advanced technique typically used in drug formulation. It requires significant optimization. For typical lab-scale experiments, co-solvency is more straightforward.
-
Data & Properties Summary
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₁₃NO₄ | - |
| Molecular Weight | 211.21 g/mol | - |
| Predicted pKa (Acidic) | ~4.6 | Based on structurally similar compounds.[3] |
| Predicted pKa (Basic) | ~9.0 | Based on structurally similar compounds.[3] |
| Predicted Isoelectric Point (pI) | ~6.8 | Calculated as (pKa₁ + pKa₂)/2. Explains low solubility at neutral pH. |
| Aqueous Solubility at pI | Very Low | Expected behavior for a zwitterionic compound with hydrophobic character.[7][8][9] |
| Recommended Solvents | DMSO, DMF, Methanol | Polar aprotic and polar protic solvents are effective. |
Experimental Protocols & Workflows
Protocol 1: Dissolution via pH Adjustment
-
Weigh the required amount of (2-Amino-4,5-dimethoxyphenyl)acetic acid powder.
-
Add a volume of deionized water to create a slurry (e.g., ~80% of your final target volume).
-
For Acidic Dissolution: While stirring, add 1 M HCl dropwise. Observe the slurry. Continue adding drops until all solid material has completely dissolved.
-
For Basic Dissolution: While stirring, add 1 M NaOH dropwise. Continue adding drops until all solid material has completely dissolved.
-
Once dissolved, add the remaining water or buffer to reach the final desired volume.
-
Verify the final pH of the stock solution. This solution is now ready for use or for careful addition to a final buffer system.
Protocol 2: Dissolution Using an Organic Co-Solvent (DMSO)
-
Place the weighed compound in a suitable vial.
-
Add a minimal volume of 100% DMSO. For example, to make a 100 mM stock, add 47.3 µL of DMSO per 1 mg of compound.
-
Vortex or sonicate briefly until the solid is completely dissolved. This creates a high-concentration primary stock.
-
To prepare your working solution, add your primary stock dropwise to your vigorously stirring aqueous buffer to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the solubility limit has been exceeded.
Visual Diagrams
Caption: Troubleshooting workflow for dissolving (2-Amino-4,5-dimethoxyphenyl)acetic acid.
Caption: Relationship between pH and the ionization state/solubility of the compound.
References
-
International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]
-
Shukla, S., et al. (2020). A Review on Solubility Enhancement Techniques. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
- Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. This source discusses the complex effects of zwitterionic compounds on solubility.
-
CompTox Chemicals Dashboard, EPA. {4-[Amino(2,4-dimethoxyphenyl)methyl]phenoxy}acetic acid Properties. [Link]
-
Slideshare. (2015). Methods of solubility enhancements. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]
-
Avdeef, A., et al. (2021). The solubility-pH profiles of amino acids showing departures from the theoretical model. ResearchGate. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
LifeTein®. How to dissolve, handle and store synthetic peptides. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijrpns.com [ijrpns.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. lifetein.com [lifetein.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Technical Support Center: Purification of (2-Amino-4,5-dimethoxyphenyl)acetic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering colored impurities during the purification of (2-Amino-4,5-dimethoxyphenyl)acetic acid. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure (2-Amino-4,5-dimethoxyphenyl)acetic acid?
Pure (2-Amino-4,5-dimethoxyphenyl)acetic acid is typically a white to off-white or light-colored crystalline solid. The presence of distinct yellow, brown, or reddish tints often indicates the presence of impurities that may require removal for downstream applications. These impurities can arise from residual starting materials, by-products of the synthesis, or degradation of the target compound.[1][2]
Q2: What are the likely sources of colored impurities?
Colored impurities in aromatic amino acids like (2-Amino-4,5-dimethoxyphenyl)acetic acid can stem from several sources:
-
Oxidation: The amino and phenyl groups are susceptible to oxidation, which can lead to the formation of highly conjugated, colored by-products. This can be exacerbated by exposure to air, light, or certain metal ions.
-
Residual Nitro-aromatics: If the synthesis involves the reduction of a nitro group, any unreacted nitro-aromatic starting material can impart a yellow or brownish color.[1]
-
Degradation: Phenylacetic acid derivatives can degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures, potentially forming colored degradation products.[3][4][5]
-
Complex By-products: The synthesis of complex organic molecules can lead to the formation of various side-products, some of which may be colored.
Q3: Which purification techniques are most effective for removing colored impurities from this compound?
The most common and effective methods for decolorizing (2-Amino-4,5-dimethoxyphenyl)acetic acid and similar organic compounds are:
-
Activated Carbon (Charcoal) Treatment: This is a rapid and straightforward method for adsorbing a broad spectrum of colored organic impurities.[6][7][8][9]
-
Recrystallization: This technique is highly effective for purifying solid compounds by separating the desired product from soluble impurities based on differences in solubility at varying temperatures.[10][11]
-
Column Chromatography: This method offers the highest resolution for separating the target compound from both colored and non-colored impurities based on their differential adsorption to a stationary phase.[12][13][14]
The choice of method will depend on the nature and quantity of the impurity, the required final purity, and the scale of the experiment.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common issues encountered when removing colored impurities from (2-Amino-4,5-dimethoxyphenyl)acetic acid.
Issue 1: Persistent Yellow or Brown Coloration After Initial Isolation
This is the most frequent issue and is often effectively addressed by treatment with activated carbon followed by recrystallization.
Workflow for Decolorization and Recrystallization
Caption: Workflow for removing colored impurities.
Detailed Protocol 1: Activated Carbon Treatment & Recrystallization
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the (2-Amino-4,5-dimethoxyphenyl)acetic acid well at elevated temperatures but poorly at room temperature or below. Based on the structure, consider solvents like ethanol, methanol, ethyl acetate, or mixtures with water.[11][15]
-
Dissolution: In a flask, dissolve the crude, colored product in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Activated Carbon Addition: Cool the solution slightly to prevent boiling over, then add powdered activated carbon. Start with approximately 1-2% of the solute's weight (e.g., 100-200 mg of carbon for 10 g of product).[8]
-
Adsorption: Stir the mixture and gently heat it for 15-30 minutes. Avoid vigorous boiling.[16]
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. Pre-heating the funnel and receiving flask can prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting for Protocol 1
| Problem | Potential Cause | Recommended Solution |
| Color remains in the filtrate after carbon treatment. | Insufficient activated carbon or contact time. | Increase the amount of activated carbon to 3-5% (w/w) or extend the heating and stirring time to 60 minutes.[8] |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| Low recovery of the final product. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Issue 2: Complex Mixture of Impurities or Failure of Recrystallization
When recrystallization is ineffective or when high-purity material is required, column chromatography is the preferred method. Given the polar nature of the amino and carboxylic acid groups, normal-phase chromatography on silica gel is a suitable approach.
Workflow for Column Chromatography Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial degradation of 4-hydroxyphenylacetic acid and homoprotocatechuic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 7. Carbon filtration and activated charcoal | Class experiment | RSC Education [edu.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. desotec.com [desotec.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. cup.edu.cn [cup.edu.cn]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for (2-Amino-4,5-dimethoxyphenyl)acetic acid Coupling
Welcome to the Technical Support Center for optimizing the coupling of (2-Amino-4,5-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in amide bond formation with this specific, electron-rich substrate. By understanding the interplay between reaction kinetics, reagent stability, and side reaction pathways, you can significantly improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with (2-Amino-4,5-dimethoxyphenyl)acetic acid is slow or incomplete at room temperature. Should I just increase the heat?
Answer: While increasing temperature can accelerate the reaction rate, it is a double-edged sword that often promotes unwanted side reactions.[1] For an electron-rich amine like (2-Amino-4,5-dimethoxyphenyl)acetic acid, elevated temperatures can lead to a higher incidence of side product formation, including racemization if your substrate is chiral, and decomposition of the coupling reagents themselves.[1][2]
A more systematic approach is recommended over simply increasing the heat. The initial step should be a controlled temperature scouting experiment. Start the reaction at a low temperature, such as 0 °C, and allow it to slowly warm to room temperature.[3] Monitor the reaction progress by a suitable analytical method like TLC or LC-MS. If the reaction is still sluggish, a modest increase to 30-40 °C can be attempted, but this should be done cautiously while monitoring for the appearance of impurities.[4] Often, issues of low reactivity are better addressed by optimizing the coupling reagent, solvent, or base rather than resorting to high temperatures.[5]
Q2: I'm observing significant side product formation. How can temperature optimization help mitigate this?
Answer: Side product formation is a clear indicator that the reaction conditions, particularly temperature, are not optimal. Many common side reactions in amide coupling are highly temperature-dependent.
-
N-Acylurea Formation: With carbodiimide reagents like EDC or DCC, the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[2][6] This side reaction is accelerated by higher temperatures. Running the reaction at lower temperatures (e.g., 0 °C) is strongly recommended to minimize this pathway.[2]
-
Racemization: If you are working with chiral amino acids, elevated temperatures can significantly increase the rate of racemization through the formation of an oxazolone intermediate.[7][8] The use of additives like HOBt or Oxyma Pure can suppress racemization, but temperature control remains a critical factor.
-
Reagent Decomposition: Many peptide coupling reagents, especially uronium/aminium salts like HATU and HBTU, have limited thermal stability.[9][10][11] High temperatures can lead to their decomposition, reducing the efficiency of the coupling and introducing impurities. Some reagents are even flagged as potentially explosive under certain conditions.[12]
Starting the reaction cold (0 °C) and allowing it to proceed at a controlled temperature is the first and most critical step in reducing these side reactions.
Q3: What is the optimal starting temperature for a coupling reaction involving (2-Amino-4,5-dimethoxyphenyl)acetic acid?
Answer: For most standard amide coupling protocols, a starting temperature of 0 °C is the universally recommended best practice.[3][13] This is for several key reasons:
-
Control of Exotherm: The initial activation of the carboxylic acid with the coupling reagent can be exothermic.[14] Starting at 0 °C allows for better control of the reaction temperature and prevents localized overheating that can degrade reagents and promote side reactions.
-
Minimizing Side Reactions: As discussed, key side reactions like N-acylurea formation and racemization are significantly suppressed at lower temperatures.[2]
-
Stabilizing Intermediates: The activated carboxylic acid intermediate (e.g., O-acylisourea with carbodiimides) is often thermally labile.[6] A low starting temperature preserves the concentration of this key intermediate, allowing it to react productively with the amine.
The reaction can then be allowed to warm to room temperature over several hours or overnight. For particularly challenging couplings, a slight elevation in temperature after an initial period at 0 °C may be beneficial, but this should be determined empirically.
Q4: How does my choice of coupling reagent affect the optimal reaction temperature?
Answer: The choice of coupling reagent is intrinsically linked to the optimal temperature profile for your reaction. Different classes of reagents have different activation energies, stabilities, and propensities for side reactions.
| Coupling Reagent Class | Recommended Temperature Range | Rationale & Considerations |
| Carbodiimides (EDC, DCC, DIC) | 0 °C to Room Temperature | These are prone to forming N-acylurea byproducts at higher temperatures.[2] Low temperatures are crucial, especially during the initial activation step. The use of additives like HOBt or Oxyma is highly recommended to improve efficiency and suppress side reactions. |
| Uronium/Aminium Salts (HATU, HBTU) | 0 °C to Room Temperature | Highly efficient but can have limited thermal stability.[9][12] Their high reactivity often means that elevated temperatures are unnecessary. Reactions are typically fast at room temperature after initial activation at 0 °C. |
| Phosphonium Salts (PyBOP, PyAOP) | 0 °C to Room Temperature | Offer high coupling efficiency with low racemization risk.[15] Similar to uronium salts, their reactivity generally obviates the need for heating. |
| Acid Halide Formers (SOCl₂, Oxalyl Chloride) | 0 °C to Reflux (for activation) | This is a harsher method. Activation to the acid chloride may require elevated temperatures, but the subsequent coupling with the amine is typically done at 0 °C to control the highly exothermic reaction.[16] Not recommended for sensitive substrates. |
Troubleshooting Guide: Temperature-Related Issues
| Problem Observed | Potential Cause Related to Temperature | Recommended Action |
| Low or No Product Formation | Temperature is too low, reaction is kinetically slow. | 1. Ensure the reaction has run for a sufficient time (12-24h) at room temperature. 2. If still incomplete, slowly increase the temperature to 30-40 °C and monitor progress. 3. Consider a more powerful coupling reagent (e.g., HATU instead of EDC/HOBt).[5] |
| Multiple Side Products by LC-MS/TLC | Temperature is too high, promoting side reactions like N-acylurea formation or reagent decomposition. | 1. Immediately lower the reaction temperature. 2. Rerun the reaction starting at 0 °C for the addition of the coupling reagent.[3] 3. Maintain the reaction at room temperature or below for the entire duration. |
| Loss of Chiral Purity (Racemization) | Temperature is too high, accelerating oxazolone formation. | 1. Perform the coupling at 0 °C. 2. Ensure an appropriate racemization suppressant (e.g., HOBt, HOAt, Oxyma) is being used in conjunction with your coupling reagent. |
| Reaction Stalls After Initial Conversion | Degradation of the coupling reagent or activated intermediate due to excessive temperature. | 1. Rerun the reaction at a lower temperature. 2. Consider a "staged addition" of the coupling reagent at a low temperature to maintain its effective concentration. |
Experimental Protocol: Temperature Scouting for Optimal Coupling
This protocol provides a systematic approach to determining the optimal reaction temperature for your specific coupling reaction.
1. Materials & Setup:
-
(2-Amino-4,5-dimethoxyphenyl)acetic acid
-
Amine coupling partner
-
Coupling reagent (e.g., EDC)
-
Additive (e.g., HOBt)
-
Anhydrous solvent (e.g., DMF or DCM)[5]
-
Tertiary base (e.g., DIPEA), if required[2]
-
Reaction vessel, magnetic stirrer, and an ice bath.
-
TLC or LC-MS for reaction monitoring.
2. Procedure:
-
In a clean, dry reaction vessel, dissolve (2-Amino-4,5-dimethoxyphenyl)acetic acid (1.0 eq.) and the amine coupling partner (1.0 - 1.2 eq.) in the chosen anhydrous solvent.
-
If using an additive like HOBt (1.2 eq.), add it to the solution.
-
If a base like DIPEA is required, add it to the mixture.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
In a separate vial, dissolve the coupling reagent (e.g., EDC, 1.2 eq.) in a small amount of the anhydrous solvent.
-
Slowly add the coupling reagent solution to the cooled reaction mixture dropwise over 5-10 minutes.
-
Stir the reaction at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress at regular intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS to assess the consumption of starting materials and the formation of the desired product and any impurities.
-
Based on the monitoring, decide if a gentle increase in temperature is warranted. If the reaction has stalled at room temperature, consider placing it in a water bath at 30-40 °C. Continue to monitor closely for any increase in side product formation.
Visualizing the Optimization Workflow
The following diagrams illustrate the logical workflow for troubleshooting and optimizing reaction temperature.
Caption: Temperature's Dual Effect on Coupling Reactions.
References
-
Sperry, J. B., Minteer, C. J., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development. Available at: [Link]
-
Sperry, J. B., Minteer, C. J., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar. Available at: [Link]
-
Sperry, J. B., Minteer, C. J., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Peptide Synthesis – Safety Topics. American Chemical Society. Available at: [Link]
-
Sperry, J. B. Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue University. Available at: [Link]
-
Unknown Author. (2025). Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate. Available at: [Link]
-
Harris, E. B. J. (2015). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?. ResearchGate. Available at: [Link]
-
Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Available at: [Link]
-
NotEvans. (2021). Temperature control and side reactions in PPAA (T3P) couplings. Chemistry Stack Exchange. Available at: [Link]
-
B_Chem. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Unknown Author. (2024). Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis. Available at: [Link]
-
Cox, M. et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. Available at: [Link]
-
ChemRxiv. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. Available at: [Link]
- Google Patents. (2017). Coupling method for peptide synthesis at elevated temperatures.
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
AAPPTEC. (2021). Carbodiimides and Additives. Available at: [Link]
-
ResearchGate. (2020). Amide coupling reaction kinetics with linear initial reaction rate... Available at: [Link]
-
RSC Publishing. (2020). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Available at: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Valeur, E. & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Supporting information. Available at: [Link]
-
Sci-Hub. Recent developments in catalytic amide bond formation. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Unknown Author. (2003). Recent development of peptide coupling reagents in organic synthesis. ARKIVOC. Available at: [Link]
-
AAPPTEC. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. rsc.org [rsc.org]
- 4. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
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- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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- 11. researchgate.net [researchgate.net]
- 12. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
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Solving stability issues of (2-Amino-4,5-dimethoxyphenyl)acetic acid in solution
Technical Support Center: (2-Amino-4,5-dimethoxyphenyl)acetic acid
Welcome to the technical support guide for (2-Amino-4,5-dimethoxyphenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and solve the stability challenges associated with this molecule in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of (2-Amino-4,5-dimethoxyphenyl)acetic acid.
Q1: What is (2-Amino-4,5-dimethoxyphenyl)acetic acid and why is it used?
(2-Amino-4,5-dimethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Its structure, featuring an aromatic ring with amino, dimethoxy, and acetic acid functional groups, makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with potential pharmacological activity.
Q2: My solution of (2-Amino-4,5-dimethoxyphenyl)acetic acid is turning yellow/brown. What is happening?
This discoloration is a classic indicator of oxidative degradation. The electron-rich aromatic ring, substituted with both an amino group and two methoxy groups, is highly susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, light, or trace metal ion contaminants can initiate a cascade of reactions, forming highly colored quinone-imine type structures and subsequent polymers.[1][2][3] This process is analogous to the browning observed in aminophenol solutions.[1][3]
Q3: What are the primary factors that accelerate the degradation of this compound in solution?
Several environmental factors can significantly accelerate the degradation of (2-Amino-4,5-dimethoxyphenyl)acetic acid. Understanding these is the first step to mitigating stability issues.
-
Oxygen: The presence of dissolved atmospheric oxygen is a primary driver of oxidation.[2][3]
-
Light: UV and even ambient light can provide the activation energy needed to initiate photo-oxidative reactions.[2][3]
-
pH: The stability of the compound is highly pH-dependent. Alkaline conditions can deprotonate the amino group and the carboxylic acid, potentially increasing susceptibility to certain degradation pathways. Phenolic compounds, which are structurally related, are known to be less stable at neutral or alkaline pH.[4]
-
Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for oxidation reactions and can dramatically accelerate discoloration and potency loss even at trace levels.[2][3]
-
Elevated Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a problem-oriented approach to resolving specific stability issues you may encounter during your experiments.
Issue 1: Rapid Discoloration of Freshly Prepared Solutions
-
Symptoms: A clear, colorless solution rapidly turns yellow, pink, or brown upon preparation or shortly after.
-
Root Cause Analysis: This is almost certainly due to rapid oxidation, likely accelerated by one or more of the factors listed in FAQ Q3. The most common culprits are dissolved oxygen in the solvent and/or catalytic metal ions.
-
Corrective Actions:
-
Deoxygenate Solvents: Before use, sparge all solvents (buffers, water, organic solvents) with an inert gas like nitrogen or argon for 15-30 minutes. This displaces dissolved oxygen.[3]
-
Use High-Purity Reagents: Employ HPLC-grade or equivalent high-purity solvents and fresh reagents to minimize metal ion contamination.
-
Incorporate Antioxidants: For aqueous solutions, the addition of a suitable antioxidant is highly effective. Ascorbic acid (0.01-0.1% w/v) or sodium metabisulfite (0.05-0.5% w/v) can be used to scavenge oxygen and prevent oxidative degradation.[3] Always verify antioxidant compatibility with downstream applications.
-
Consider Chelating Agents: If metal ion contamination is suspected from glassware or reagents, adding a small amount of EDTA (e.g., 0.01-0.05%) can chelate the metal ions, rendering them catalytically inactive.[3]
-
Issue 2: Loss of Compound Potency Over Time in Storage
-
Symptoms: HPLC or LC-MS analysis shows a decrease in the peak area of the parent compound over hours or days, even if the solution remains colorless.
-
Root Cause Analysis: Degradation is occurring, but the degradation products may not be colored or may not be UV-active at your detection wavelength. This points to more subtle degradation pathways beyond simple oxidation, such as hydrolysis or dimerization.
-
Corrective Actions:
-
pH Control: The molecule contains both a basic amino group and an acidic carboxylic acid group. The overall pH of the solution will dictate its charge state and stability. Buffer the solution to a slightly acidic pH (e.g., pH 3-5), as phenolic and amino compounds are often more stable under acidic conditions.[5]
-
Storage Conditions: Store all solutions at reduced temperatures (2-8°C or -20°C) to slow the rate of all potential degradation reactions.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.[2][3]
-
Headspace Inerting: For long-term storage, after preparing the solution in a vial, flush the headspace with nitrogen or argon before sealing the cap. This removes oxygen from the vial's atmosphere.
-
Issue 3: Inconsistent Results in Analytical Assays (e.g., HPLC)
-
Symptoms: Poor peak shape (tailing), inconsistent peak areas between injections of the same sample, or the appearance of "ghost peaks."
-
Root Cause Analysis: This can be caused by on-column degradation, interactions with the stationary phase, or degradation within the autosampler.
-
Corrective Actions:
-
Mobile Phase Additives: The basic amino group can interact with residual silanols on silica-based HPLC columns, causing peak tailing. Consider adding a competing base like triethylamine (0.1%) to the mobile phase or using a base-deactivated column.[3]
-
Prevent On-Column Oxidation: If degradation is suspected during the analytical run, adding an antioxidant like ascorbic acid to the sample diluent and/or the mobile phase can be effective.[3]
-
Sample Preparation Timing: Prepare samples immediately before placing them in the autosampler for injection to minimize degradation time.[3]
-
Mass Balance Analysis: If the main peak decreases without the appearance of corresponding degradation peaks, your degradation products may not be UV-active or may be precipitating. Use a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for non-UV active products and ensure mass balance.[6]
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution with enhanced stability.
-
Solvent Preparation: Select a suitable solvent (e.g., 50:50 acetonitrile:water). Add 0.1% (w/v) ascorbic acid to the aqueous portion.
-
Deoxygenation: Place the solvent in a flask and sparge with high-purity nitrogen gas for 20 minutes.
-
Weighing: Accurately weigh the required amount of (2-Amino-4,5-dimethoxyphenyl)acetic acid in an amber volumetric flask.
-
Dissolution: Add the deoxygenated, antioxidant-containing solvent to the flask to dissolve the compound and bring it to the final volume.
-
Storage: Tightly cap the flask, flush the headspace with nitrogen, and store at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for systematically identifying degradation pathways and developing a truly stability-indicating analytical method.[7][8] The goal is to achieve 5-20% degradation of the active ingredient.[8][9]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent like 50:50 acetonitrile:water.[6]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[7]
-
Thermal Degradation: Store the stock solution in a calibrated oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours.[6] Keep a control sample wrapped in foil under the same conditions.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by a suitable method (e.g., HPLC-UV/MS) alongside an unstressed control sample.
Data Visualization & Interpretation
Table 1: Summary of Stress Conditions and Potential Degradation Products
| Stress Condition | Stress Agent | Typical Conditions | Expected Primary Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C | Minimal degradation expected | Hydrolysis of methoxy groups (unlikely) |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60°C | Potential for complex reactions | Oxidative products, potential dimerization |
| Oxidation | 3-30% H₂O₂ | Room Temp | Oxidation | Quinone-imines, N-oxides, dimers, polymers |
| Photolytic | UV/Visible Light | ICH Standards | Photo-oxidation | Similar to oxidation, free-radical products |
| Thermal | Dry Heat | 70-105°C | General Decomposition | Decarboxylation, various minor products |
Diagrams
Caption: General workflow for preparing stable solutions and troubleshooting.
Caption: Postulated oxidative degradation pathway for the compound.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Oxidation of Aminophenol Compounds.
- Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.
- Anonymous. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Corbett, J. F. (1985). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 697-701.
- Joseph, P., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate.
- Benchchem. (n.d.). Preventing oxidation of 2-aminophenol during synthesis and storage.
- Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol.
- Li, H. B., et al. (2020). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. SciELO.
- Jain, D., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- Kumar, V., et al. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Maganti, G., et al. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
- Vukoja, J., et al. (2022). Formulation and Stability of Cellulose Particles Enriched with Phenolic Acids. Journal of Polymers and the Environment, 30(1), 235-246.
- Kopjar, M., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1789.
Sources
- 1. chemcess.com [chemcess.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions During the Reduction of Nitro-Phenylacetic Acids
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the chemical reduction of nitro-phenylacetic acids to their corresponding amino derivatives. The focus is on understanding the causality of side reactions and implementing robust, self-validating protocols to maximize yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter in the laboratory. Each issue is analyzed from a mechanistic perspective to provide targeted and effective solutions.
Problem 1: Significant formation of a decarboxylated byproduct (e.g., nitrotoluene or aminotoluene).
Question: My reaction is producing a significant amount of product where the acetic acid group has been lost. Why is this happening and how can I prevent it?
Answer:
This is a classic challenge when working with phenylacetic acids, particularly those bearing strong electron-withdrawing groups like a nitro substituent. The loss of carbon dioxide (CO₂) is a side reaction known as decarboxylation.
Causality and Mechanism: The stability of the carbanion intermediate formed upon loss of CO₂ is the primary driving force for this side reaction. The benzylic carbon of phenylacetic acid is susceptible to protonation and subsequent elimination of CO₂. The nitro group on the aromatic ring exacerbates this issue by stabilizing the transient negative charge that develops on the benzylic carbon during the decarboxylation process.[1] This reaction can be initiated or accelerated under harsh conditions, such as high temperatures or the presence of strong acids.[1][2] Some oxidative pathways may even proceed through a radical mechanism.[3]
Solutions & Experimental Protocols:
-
Lower the Reaction Temperature: Most reduction reactions are exothermic.[4] Excessive heat can provide the activation energy needed for decarboxylation.
-
Protocol: Begin the reaction at a lower temperature (e.g., 0-10 °C), especially during the initial addition of reagents. After the initial exotherm subsides, allow the reaction to slowly warm to room temperature or a moderately elevated temperature (e.g., 40-50 °C) while monitoring for both product formation and the decarboxylated impurity.[5]
-
-
Choose Milder Reducing Agents: Avoid overly aggressive or highly acidic conditions.
-
Recommendation: Catalytic transfer hydrogenation is an excellent alternative to high-pressure hydrogenation or strongly acidic metal reductions. It operates under milder, near-neutral pH conditions.
-
Protocol: Catalytic Transfer Hydrogenation with Ammonium Formate. [6]
-
In a round-bottom flask, dissolve the nitro-phenylacetic acid (1.0 eq) in methanol or ethanol.
-
Add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Heat the mixture to a gentle reflux (typically 50-70 °C) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[7]
-
Upon completion, cool the mixture and filter it through a pad of Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
-
Control pH: If using a metal/acid system, avoid a large excess of strong acid.
-
Insight: While some acid is necessary to drive the reaction and prevent the formation of azo/azoxy impurities, an excessive amount can promote decarboxylation. Using a buffered system or a weaker acid like acetic acid can be beneficial.[8]
-
Problem 2: My final product is yellow, orange, or red, indicating colored impurities.
Question: After workup, my supposedly colorless amino-phenylacetic acid is contaminated with a strong color. What are these impurities and how do I get rid of them?
Answer:
The presence of color is a strong indicator of azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.[9] These molecules possess extended conjugated systems that absorb visible light, resulting in intense color.
Causality and Mechanism: The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[10][11] These intermediates are highly reactive and can condense with each other, particularly under neutral or basic conditions, to form the stable, colored dimeric species.
-
Nitroso + Hydroxylamine → Azoxy compound
-
Further reduction of Azoxy → Azo compound
If the reaction is incomplete or if localized "hot spots" or non-homogenous conditions exist, these intermediates can accumulate and react.[12]
Solutions & Experimental Protocols:
-
Ensure Complete Reduction: The most effective way to prevent these impurities is to ensure the reaction proceeds to completion, converting all intermediates to the final amine.
-
Action: Increase the reaction time or the stoichiometry of the reducing agent. Use TLC to confirm the complete disappearance of the starting material and any intermediate spots.[9]
-
-
Maintain Acidic Conditions (for Metal Reductions): Using a metal in an acidic medium (e.g., Fe/HCl, SnCl₂/HCl) is highly effective at preventing this side reaction.[8] The acidic environment protonates the nitrogen and oxygen atoms of the intermediates, inhibiting their ability to condense.
-
Protocol: Reduction with Tin(II) Chloride. [7][13]
-
In a round-bottom flask, dissolve the nitro-phenylacetic acid (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
Heat the mixture to reflux (approx. 70-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add a cold, aqueous solution of NaOH or NaHCO₃ carefully to neutralize the acid and precipitate tin salts. Adjust pH to be slightly basic (pH 8-9).
-
Filter the suspension through Celite® and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.
-
-
-
Purification: If colored impurities have already formed, they can often be removed.
-
Recrystallization: These impurities are often less polar than the desired amino acid product. Recrystallization from a suitable solvent system (e.g., water, ethanol/water) can effectively remove them.[9]
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used for more challenging separations.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the hydrogenation of nitro-phenylacetic acids to avoid side reactions?
A1: The "best" catalyst depends on the other functional groups present in your molecule. However, for the specific challenge of reducing the nitro group while preserving the phenylacetic acid moiety, some are generally better than others.
| Catalyst System | Typical Conditions | Pros | Cons & Mitigation |
| 10% Pd/C | H₂ (50 psi), RT, MeOH/EtOH | Highly active, widely available, generally good yields.[14] | Can promote decarboxylation at higher temperatures. Can cause dehalogenation of aryl halides.[7] Mitigation: Run at RT or below; for halides, switch to Raney Ni. |
| Raney Nickel | H₂ (50-100 psi), RT, EtOH | Excellent choice when dehalogenation is a concern.[14] Less likely to cause decarboxylation than Pd/C. | Pyrophoric and requires careful handling. May be less active than palladium catalysts. |
| Platinum (e.g., PtO₂, Pt/C) | H₂ (50 psi), RT, AcOH/EtOH | Very active. Can be used in acidic media which suppresses azo/azoxy formation. | Can be too aggressive, leading to reduction of the aromatic ring under forcing conditions.[15] |
| Pd/C with Transfer Hydrogenation | HCOONH₄, reflux, MeOH | Very mild conditions, avoids high-pressure H₂ gas, minimizes decarboxylation.[6] | Ammonium formate can be consumed quickly; requires monitoring. |
Q2: My molecule contains a halogen (Cl, Br). How do I prevent dehalogenation during the nitro reduction?
A2: Dehalogenation is a common side reaction during catalytic hydrogenation, especially with palladium catalysts.[7] To avoid this:
-
Use Raney Nickel: This is the preferred catalyst for substrates containing aryl chlorides or bromides as it is much less prone to causing C-Halogen bond cleavage.[14]
-
Use a Non-Catalytic Method: Metal/acid reductions such as SnCl₂/HCl or Fe/HCl are excellent choices as they do not typically cause dehalogenation.[7]
-
Use Sulfided Catalysts: Specialized catalysts like sulfided Pt/C can be highly selective for nitro group reduction while preserving halogens.[7]
Q3: How can I effectively monitor the reaction to determine its endpoint?
A3: Proper reaction monitoring is crucial to ensure full conversion and prevent the formation of side products from over-reaction or intermediate accumulation.[4]
-
Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method. Spot the reaction mixture against your starting material. The reaction is complete when the starting material spot has completely disappeared. A co-spot (mixing your starting material and reaction mixture in one lane) can help confirm this.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data. You can track the disappearance of the starting material peak and the appearance of the product peak. This method is also excellent for detecting the formation of byproducts in real-time.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if your product and starting material are volatile or can be derivatized to be volatile. It provides both retention time data and mass information for confident identification of products and byproducts.[16]
-
Process Analytical Technology (PAT): In a process development setting, online monitoring tools like mid-IR spectroscopy can track the concentration of reactants and products in real-time without sampling.[4]
References
-
Highly Selective Direct Reductive Amidation of Nitroarenes with Carboxylic Acids Using Cobalt(II) Phthalocyanine/PMHS. ResearchGate.[Link]
-
The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange.[Link]
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.[Link]
-
Unspecific peroxygenase enabled formation of azoxy compounds. PMC.[Link]
-
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing.[Link]
-
The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. ResearchGate.[Link]
-
Reduction of Nitro, Nitroso, Azo and Azoxy Groups. ResearchGate.[Link]
-
Visible-Light Hydrogenation of Aromatic Nitriles and Decarboxylation of Phenylacetic Acids Using a Ag–Ni@α/γ-Fe2O3 Magnetic Nanocatalyst. ACS Publications.[Link]
-
Selective reduction of aromatic nitro compounds to azoxy compounds with zinc/aluminium chloride reagent. NISCAIR Online Periodicals Repository.[Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.[Link]
-
Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Analytical Methods. ATSDR.[Link]
- Method for reducing aromatic nitro groups.
- Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal.[Link]
-
p-NITROPHENYLACETIC ACID. Organic Syntheses.[Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry.[Link]
-
TROUBLESHOOTING GUIDE. Phenomenex.[Link]
-
Reaction Condition Optimization. Creative Biolabs.[Link]
-
Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. RSC Publishing.[Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.[Link]
-
Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. RSC Publishing.[Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega.[Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Decarboxylation. Organic Chemistry Portal.[Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.[Link]
-
Reduction of nitro compounds. Wikipedia.[Link]
-
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy.[Link]
-
Optimization of the reaction conditionsa. ResearchGate.[Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace.[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Alternative Solvents for (2-Amino-4,5-dimethoxyphenyl)acetic Acid Synthesis
[1]
Current Status: Operational Role: Senior Application Scientist Topic: Green Solvent Substitution & Process Troubleshooting[1]
Executive Summary
The synthesis of (2-Amino-4,5-dimethoxyphenyl)acetic acid typically involves the selective reduction of (2-nitro-4,5-dimethoxyphenyl)acetic acid.[1] Traditional protocols rely on volatile organic compounds (VOCs) like methanol or dichloromethane (DCM). This guide provides validated workflows for transitioning to greener alternatives—specifically Water , 2-Methyltetrahydrofuran (2-MeTHF) , and Ethanol/Water systems—while maintaining yield and purity.
Module 1: Solubility & Dissolution Troubleshooting
User Question: I am trying to switch from Methanol to Water for the reduction step, but the starting material (2-nitro-4,5-dimethoxyphenyl)acetic acid precipitates out, stalling the reaction. How do I improve solubility without reverting to toxic solvents?
Scientist Response: The nitro-precursor has poor solubility in neutral water due to its lipophilic dimethoxy-phenyl core.[1] However, you can leverage the carboxylic acid moiety to create a water-soluble salt in situ.
Troubleshooting Protocol:
-
pH Adjustment: Instead of neutral water, use a mild alkaline solution (1.05 equivalents of NaHCO₃ or NaOH). This deprotonates the carboxylic acid (pKa ~4.5), forming the sodium salt which is highly water-soluble.
-
Surfactant Addition: If using catalytic hydrogenation (H₂/Pd-C) where salt formation is undesirable, add 2-5% TPGS-750-M (a biodegradable surfactant).[1] This creates nanomicelles that solubilize the lipophilic substrate in water, allowing the reaction to proceed at room temperature.
Solubility Comparison Table:
| Solvent System | Solubility (25°C) | Greenness Score | Primary Issue |
| Methanol (Standard) | High (>50 mg/mL) | Low (Toxic, Flammable) | VOC emissions, flammability.[1] |
| Water (Neutral) | Very Low (<1 mg/mL) | Excellent | Poor mass transfer; stalled reaction. |
| Water (pH 8-9) | High (>100 mg/mL) | Excellent | Requires pH adjustment post-reaction. |
| 2-MeTHF | Moderate | High (Bio-based) | Higher cost; peroxide formation risk.[1] |
Module 2: Reaction Kinetics & Yield Optimization[1]
User Question: We switched to 2-MeTHF for the hydrogenation step, but the reaction rate is significantly slower than in Ethanol. We are seeing unreacted nitro-intermediate.[1] What is the cause?
Scientist Response: Reaction kinetics in heterogeneous catalysis (like Pd/C hydrogenation) are diffusion-controlled.[1] 2-MeTHF is more viscous and less polar than Ethanol, which can reduce the adsorption rate of hydrogen gas and the substrate onto the catalyst surface.
Corrective Actions:
-
Increase Hydrogen Pressure: Moderate increases (from 1 bar to 3-5 bar) often compensate for the reduced gas solubility/diffusion in 2-MeTHF.[1]
-
Water Co-solvent: Add 10-20% Water to the 2-MeTHF.[1] This "wet" solvent system often enhances catalyst activity by facilitating proton transfer steps on the metal surface.
-
Alternative Reductant: Consider a chemical reduction if hydrogenation remains sluggish. The NaBH₄/Catalytic NiCl₂ system works exceptionally well in Ethanol/Water mixtures and avoids the need for high-pressure equipment.
Validated Protocol: Green Reduction using NaBH₄/NiCl₂[1]
-
Substrate: 10 mmol (2-Nitro-4,5-dimethoxyphenyl)acetic acid
-
Solvent: Ethanol:Water (3:1 ratio)
-
Catalyst: NiCl₂[1]·6H₂O (0.1 eq)
-
Reductant: NaBH₄ (3.0 eq) added portion-wise at 0-5°C.[1]
-
Mechanism: In-situ generation of Nickel Boride (Ni₂B), a potent reducing species.
-
Workup: Filter catalyst, acidify to pH 6 (Isoelectric point) to precipitate product.
Module 3: Work-up & Isolation (The "Zwitterion Trap")[1]
User Question: After the reaction in water, I cannot extract the product into Ethyl Acetate. The yield is near zero. Where is my product?
Scientist Response: You have encountered the "Zwitterion Trap." The product, (2-Amino-4,5-dimethoxyphenyl)acetic acid, contains both a basic amine and an acidic carboxyl group.[1]
-
At acidic pH (<3): It exists as a cation (soluble in water).
-
At basic pH (>9): It exists as an anion (soluble in water).
-
At neutral pH (~5-6): It exists as a zwitterion (net neutral charge).[1]
Isolation Strategy (Isoelectric Precipitation): Do not attempt liquid-liquid extraction with non-polar solvents. Instead:
-
Concentrate the reaction mixture (remove organic co-solvents like Ethanol).
-
Carefully adjust the aqueous residue to pH 5.5 - 6.0 using dilute HCl or NaOH.
-
Cool to 0-5°C. The zwitterionic product will crystallize out of the water.
-
Filter and wash with cold water/isopropanol.
Visualizations[1][2][3][4]
Workflow: Green Synthesis Pathway
This diagram illustrates the decision process for solvent selection and the critical isolation step.
Caption: Decision matrix for solvent selection and the critical isoelectric precipitation step for product isolation.
Diagram: Solvation & Zwitterion Behavior
Understanding the pH-dependent solubility is crucial for high yields.[1]
Caption: The solubility profile of the amino acid derivative relative to pH levels.
References
-
BenchChem. (2025).[2] Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Retrieved from
-
Journal of the Iranian Chemical Society. (2015). Rapid and green reduction of aromatic/aliphatic nitro compounds to amines with NaBH4 and additive Ni2B in H2O. Retrieved from
-
ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews. Retrieved from
-
MDPI. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. Retrieved from
Technical Support Center: Overcoming Steric Hindrance in (2-Amino-4,5-dimethoxyphenyl)acetic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Amino-4,5-dimethoxyphenyl)acetic acid and its derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to common synthetic challenges, with a specific focus on overcoming steric hindrance. The inherent structure of this scaffold, featuring a substituted aniline ring, presents unique hurdles in various chemical transformations. This resource offers a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue with (2-Amino-4,5-dimethoxyphenyl)acetic acid derivatives?
A1: The steric bulk arises from the substitution pattern on the phenyl ring. The primary amino group is positioned at C2, ortho to the acetic acid side chain at C1. Furthermore, the two methoxy groups at C4 and C5 contribute to the electron density and physical bulk of the molecule. This arrangement can impede the approach of reagents, particularly in reactions involving the amino group or the carboxylic acid function, leading to lower reaction rates and yields. The ortho methoxy group, in particular, can exert significant steric effects.[1][2]
Q2: How do the electron-donating methoxy groups influence reactivity beyond just steric effects?
A2: The two methoxy groups are strong electron-donating groups (EDGs), which significantly increase the electron density of the aromatic ring through resonance.[3][4] This makes the ring highly nucleophilic and prone to electrophilic aromatic substitution.[3][4] While this activation is beneficial for reactions like the Pictet-Spengler condensation, it can also lead to undesired side reactions if not properly controlled. The increased electron density can also deactivate the ring towards nucleophilic aromatic substitution.[4]
Q3: What are the most common reactions where steric hindrance is a primary obstacle?
A3: Steric hindrance is a major challenge in several key transformations:
-
Amide Bond Formation: Coupling the carboxylic acid with bulky amines or, conversely, acylating the sterically hindered 2-amino group can be difficult.[5][6][7]
-
N-Alkylation or N-Arylation: Introducing substituents to the 2-amino group can be sluggish due to the adjacent acetic acid side chain and the ortho-methoxy group's influence.
-
Intramolecular Cyclizations: Reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations can be affected by the steric environment around the reactive sites, influencing the ease of ring closure.[8][9][10]
Troubleshooting Guides
Issue 1: Low Yields in Amide Bond Formation
Scenario: "I am trying to couple (2-Amino-4,5-dimethoxyphenyl)acetic acid with a sterically demanding secondary amine using standard coupling reagents like DCC/DMAP or HATU, but I am consistently getting low yields (<30%)."
This is a classic case of steric hindrance where the bulky amine struggles to approach the activated carboxylic acid.
Root Cause Analysis:
Standard coupling reagents form an activated ester intermediate. The subsequent nucleophilic attack by the hindered amine is the rate-limiting step and is severely impeded by the steric congestion around both the electrophilic carbon of the activated ester and the nucleophilic nitrogen of the amine.
Solutions & Protocols:
Some coupling reagents create less bulky activated intermediates.
-
Acyl Fluorides: Acyl fluorides are less sterically hindered than many other activated esters and can be highly effective for coupling hindered substrates.[11]
-
Protocol: In Situ Acyl Fluoride Formation
-
Dissolve (2-Amino-4,5-dimethoxyphenyl)acetic acid (1 eq.) in an anhydrous aprotic solvent like DCM or THF.
-
Add a fluorinating agent such as cyanuric fluoride or XtalFluor-E® (1.1 eq.) and a suitable base (e.g., pyridine or DIEA, 2-3 eq.) at 0 °C.
-
Stir the reaction for 1-2 hours at 0 °C to form the acyl fluoride.
-
Add the sterically hindered amine (1.2 eq.) to the reaction mixture and allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up by quenching with aqueous bicarbonate solution and extracting with an organic solvent.
-
-
When conventional methods fail, unconventional strategies can provide a breakthrough.
-
Grignard Reagent Addition to Isocyanates: This powerful method is particularly useful for synthesizing highly hindered amides.[5][6][7] It involves converting one of the coupling partners into an organometallic reagent.
-
Conceptual Workflow:
-
Protect the amino group of the (2-Amino-4,5-dimethoxyphenyl)acetic acid derivative.
-
Convert the carboxylic acid to a suitable precursor for a Grignard reagent or convert the desired amine partner into an isocyanate.
-
React the Grignard reagent with the isocyanate to form the amide bond.
-
-
-
Copper-Catalyzed C-N Coupling: For hindered aryl amines and amides, specialized copper-based catalytic systems have been developed that can overcome steric challenges.[12][13][14] These systems often employ specific ligands that facilitate the difficult coupling.
Comparative Table of Coupling Reagents for Hindered Amidation
| Coupling Strategy | Key Advantage | Common Reagents | Typical Yield Range (Hindered) |
| Standard Carbodiimide | Readily available, well-understood | DCC, EDC | 10-40% |
| Uronium/Aminium | Fast reactions, low racemization | HATU, HBTU | 20-50% |
| Acyl Halide (Fluoride) | Reduced steric bulk at reaction center | Cyanuric Fluoride, XtalFluor-E® | 60-90%[11] |
| Grignard/Isocyanate | Excellent for exceptionally hindered amides | R-MgX, R-NCO | 70-95%[5][6] |
| Copper Catalysis | Effective for hindered aryl amines/amides | CuI, Pyrrole-ol ligand | 50-95%[12][13] |
Issue 2: Challenges in Intramolecular Cyclization Reactions
Scenario: "I am attempting a Bischler-Napieralski reaction to synthesize a dihydroisoquinoline from an N-acylated (2-Amino-4,5-dimethoxyphenyl)ethylamine derivative, but the reaction is sluggish and gives poor yields."
Root Cause Analysis:
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[8][9] The success of the cyclization depends on the nucleophilicity of the aromatic ring and the electrophilicity of the intermediate nitrilium ion. While the dimethoxy groups strongly activate the ring, steric factors can hinder the cyclization step, where the bulky side chain must adopt a specific conformation for ring closure.
Logical Workflow for Troubleshooting Cyclization
Caption: Troubleshooting workflow for intramolecular cyclization.
Solutions & Protocols:
For sterically hindered or electronically less favorable substrates, more powerful dehydrating agents and higher temperatures are often necessary.
-
Protocol: Enhanced Bischler-Napieralski Conditions
-
Dissolve the N-acylated (2-Amino-4,5-dimethoxyphenyl)ethylamine derivative (1 eq.) in refluxing phosphorus oxychloride (POCl₃).
-
Carefully add phosphorus pentoxide (P₂O₅) (1-2 eq.) portion-wise.
-
Reflux the mixture for 2-6 hours, monitoring by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice and basify with concentrated ammonium hydroxide.
-
Extract the product with an organic solvent (e.g., chloroform or DCM).
-
The Pictet-Spengler reaction is another powerful method for synthesizing tetrahydroisoquinolines and often proceeds under milder conditions than the Bischler-Napieralski.[15] It is particularly effective with electron-rich aromatic rings like the one in your substrate.[16][17]
-
Protocol: Pictet-Spengler Reaction
-
Start with the corresponding (2-Amino-4,5-dimethoxyphenyl)ethylamine (not the acyl derivative).
-
Dissolve the amine (1 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., toluene or methanol).
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, and stir at room temperature or with gentle heating (40-60 °C). The reaction proceeds via an intermediate iminium ion.
-
Monitor the reaction for the formation of the cyclized product.
-
Upon completion, neutralize the acid and perform a standard aqueous workup.
-
Issue 3: Difficulty with Selective N-Functionalization
Scenario: "I need to selectively introduce a protecting group onto the 2-amino group, but I'm getting a mixture of N-acylated and O-acylated (on the carboxylic acid) products, along with unreacted starting material."
Root Cause Analysis:
This is a chemoselectivity problem. Both the amino group (nucleophilic) and the carboxylic acid (can be deprotonated to a carboxylate, which is also nucleophilic) can react with electrophilic reagents like acyl chlorides or anhydrides. The steric hindrance around the amino group slows down the desired N-acylation, making the competing O-acylation more significant.
Solution: Orthogonal Protection Strategy
The key is to use a protection strategy where one functional group is masked while the other is modified.
Caption: Orthogonal protection workflow for selective functionalization.
-
Esterification (Protecting the Carboxylic Acid):
-
Suspend (2-Amino-4,5-dimethoxyphenyl)acetic acid (1 eq.) in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or thionyl chloride) and reflux for 4-8 hours.
-
Cool the reaction, neutralize, and extract the methyl ester product. This intermediate is now ready for N-protection.
-
-
N-Protection:
-
Dissolve the methyl (2-amino-4,5-dimethoxyphenyl)acetate (1 eq.) in a solvent like THF or DCM.
-
Add a base (e.g., triethylamine, 1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).
-
Stir at room temperature for 12-24 hours.
-
Perform an aqueous workup to isolate the fully protected diester.
-
-
Selective Deprotection (if needed):
-
To regain the free carboxylic acid, perform a base-catalyzed hydrolysis (e.g., LiOH in THF/water) on the N-Boc protected methyl ester.
-
To regain the free amine, treat the N-Boc protected methyl ester with a strong acid like TFA in DCM.
-
This orthogonal approach ensures that only the desired functional group is available for reaction at any given time, completely avoiding selectivity issues.[18][19]
References
-
The Effect of Substituents on Reactivity. Lumen Learning.[Link]
-
Problem 53 Explain why a methoxy group (CH... Vaia.[Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Blogger.[Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate.[Link]
-
Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. ACS Publications.[Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Center for Biotechnology Information.[Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA.[Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Publications.[Link]
-
Pictet–Spengler reaction. Wikipedia.[Link]
-
Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines. Universität zu Köln.[Link]
-
Methoxy group. Wikipedia.[Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate.[Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. ARKAT USA, Inc.[Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.[Link]
-
Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. National Center for Biotechnology Information.[Link]
-
Bischler-Napieralski Reaction. Cambridge University Press.[Link]
-
Pictet–Spengler reaction. Buchler GmbH.[Link]
-
The Synthesis of Sterically Hindered Amides. PubMed.[Link]
-
Directing effects of poly-substituted aromatic rings. Stack Exchange Chemistry.[Link]
-
Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature.[Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts.[Link]
-
New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. PubMed.[Link]
-
Protective Groups. Organic Chemistry Portal.[Link]
-
Bischler–Napieralski reaction. Wikipedia.[Link]
-
Protecting Groups List. SynArchive.[Link]
-
Intramolecular reactions of ortho-substituted N-phenethylamides. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Amino Acid-Protecting Groups. ACS Publications.[Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Amino Acid-Protecting Groups. SciSpace.[Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal.[Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec.[Link]
-
METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. WIPO Patentscope.[Link]
-
Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. National Center for Biotechnology Information.[Link]
-
Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives. ResearchGate.[Link]
Sources
- 1. Methoxy group - Wikipedia [en.wikipedia.org]
- 2. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. vaia.com [vaia.com]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pictet–Spengler reaction - Buchler GmbH [buchler-gmbh.com]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protective Groups [organic-chemistry.org]
- 19. scispace.com [scispace.com]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of (2-Amino-4,5-dimethoxyphenyl)acetic acid
The following guide details the comparative 1H NMR analysis of (2-Amino-4,5-dimethoxyphenyl)acetic acid , a critical intermediate in the synthesis of cardiovascular drugs like Ivabradine .
This guide departs from standard templates to focus on the critical synthetic transformation : the reduction of the nitro-precursor to the target amino-acid.[1] It provides a self-validating workflow to confirm successful reduction and purity.[1][2]
Target Molecule: (2-Amino-4,5-dimethoxyphenyl)acetic acid CAS: 118109-34-5 Core Application: Precursor for benzazepinone ring formation (Ivabradine synthesis).[1] Primary Analytical Challenge: Distinguishing the target product from its nitro-precursor, (2-Nitro-4,5-dimethoxyphenyl)acetic acid .
Experimental Strategy & Causality
Why This Comparison Matters
In drug development pipelines, this compound is typically generated via the catalytic hydrogenation or chemical reduction of (2-Nitro-4,5-dimethoxyphenyl)acetic acid .[1]
-
The Risk: Incomplete reduction leaves residual nitro-impurities that are difficult to separate later.[1][2]
-
The Solution: 1H NMR offers the most distinct "diagnostic window" in the aromatic region.[2] The conversion of the electron-withdrawing Nitro group (-NO2) to the electron-donating Amino group (-NH2) causes a dramatic upfield shift (shielding) of the adjacent aromatic proton.[1]
Solvent Selection: DMSO-d6 vs. CDCl3[1][3]
-
Recommended Solvent: DMSO-d6 [1]
-
Alternative: CDCl3 [1][2][3][4]
-
Reasoning: Useful for high-resolution analysis of the aromatic coupling, but the labile protons (-COOH, -NH2) may be broadened into the baseline or invisible due to rapid exchange.[1]
-
Comparative Spectral Data
The following table contrasts the representative chemical shifts of the target amino-product against its nitro-precursor. Use this to validate your reaction endpoint.
Table 1: Diagnostic Chemical Shift Comparison (in DMSO-d6)
| Proton Assignment | Precursor: (2-Nitro...) | Target: (2-Amino...) | Shift (Δ ppm) | Diagnostic Note |
| Ar-H (C3) Ortho to N | 7.60 – 7.75 ppm (Singlet) | 6.25 – 6.45 ppm (Singlet) | ~1.3 ppm Upfield | PRIMARY CHECK: Massive shielding due to -NH2.[1] |
| Ar-H (C6) Ortho to Acetyl | 7.00 – 7.15 ppm (Singlet) | 6.55 – 6.70 ppm (Singlet) | ~0.4 ppm Upfield | Slight shielding effect.[1][2] |
| -OCH3 (x2) | 3.85 – 3.95 ppm (Singlets) | 3.65 – 3.75 ppm (Singlets) | ~0.2 ppm Upfield | Electron donation affects methoxy environment.[1][2] |
| -CH2- (Acetic Acid) | 3.90 – 4.00 ppm (Singlet) | 3.40 – 3.50 ppm (Singlet) | ~0.5 ppm Upfield | - |
| -NH2 (Amine) | Absent | 4.50 – 5.50 ppm (Broad) | N/A | Broad singlet; disappears with D2O shake.[1] |
| -COOH (Acid) | 12.00+ ppm (Broad) | 10.00 – 12.00 ppm (Broad) | - | Highly variable; often very broad.[1] |
Technical Insight: The most critical indicator of purity is the absence of the singlet at 7.60+ ppm .[2] Even 1-2% residual nitro-precursor will show a distinct small singlet in this downfield "silent region" of the amino-product spectrum.[1]
Detailed Experimental Protocol
Protocol A: Standard Acquisition (Purity Check)
-
Sample Prep: Weigh 5–10 mg of the dried solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 . Vortex for 30 seconds.[1][2] Ensure complete dissolution; any suspension will broaden peaks.[1][2]
-
Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with 16 scans and a 1-second relaxation delay (D1) .[1][2]
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise for detecting trace nitro-impurities.
Protocol B: D2O Exchange (Confirmation of Labile Protons)[1]
-
After running Protocol A, add 1 drop of D2O directly to the NMR tube.[2]
-
Shake vigorously and let stand for 5 minutes.
-
Re-acquire the spectrum.[2]
-
Validation: The broad peaks assigned to -NH2 and -COOH must disappear or diminish significantly.[1][2][5] The aromatic singlets and methoxy peaks should remain (though slightly shifted due to solvent change).
Logical Workflow for Structural Confirmation
The following diagram outlines the decision process for validating the product structure and purity.
Caption: Decision tree for validating the reduction of the nitro group to the amine using 1H NMR markers.
References
-
BenchChem. Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. (Provides analogous aromatic shift data for the 2-amino-4,5-dimethoxy scaffold).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7139, (3,4-Dimethoxyphenyl)acetic acid.[2] (Precursor scaffold baseline data).[2][6]
-
European Patent Office. Process for the manufacture of Ivabradine and intermediates.[2][7] (Contextual synthesis and characterization of related benzocyclobutane intermediates).
-
University of Illinois. NMR Chemical Shifts of Common Solvents and Impurities. (Standard reference for solvent residual peaks in DMSO-d6).
Sources
- 1. guidechem.com [guidechem.com]
- 2. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. PROCESS FOR THE MANUFACTURE OF IVABRADINE AND OF INTERMEDIATES OF SYNTHESIS THEREOF - Patent 2739610 [data.epo.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of (2-Amino-4,5-dimethoxyphenyl)acetic acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] The presence of impurities, even at trace levels, can have significant pharmacological and toxicological implications.[1][3] This guide provides an in-depth, experience-driven comparison of strategic approaches to developing a robust HPLC method for assessing the purity of (2-Amino-4,5-dimethoxyphenyl)acetic acid, a key building block in various synthetic pathways.
Our objective is to move beyond a simple recitation of steps and delve into the causality behind each decision in the method development process. This guide is designed for researchers, analytical scientists, and drug development professionals who require a reliable, validated method for purity determination. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its high precision, sensitivity, and resolving power.[3][4][5]
The Analytical Challenge: Understanding the Analyte
(2-Amino-4,5-dimethoxyphenyl)acetic acid is a zwitterionic molecule, containing both a basic amino group and an acidic carboxylic acid group. This dual nature, combined with its aromatic ring and polar methoxy groups, presents a unique set of challenges and opportunities for chromatographic separation. The ionization state of the molecule is highly dependent on the pH of the mobile phase, which will critically influence its retention and peak shape in reversed-phase HPLC.[6] A successful method must be able to separate the main compound from structurally similar impurities, such as precursors, isomers, or degradation products.
Strategic Method Development: A Comparative Framework
A systematic and logical workflow is essential for efficient method development. We will explore the critical parameters through a comparative lens, providing the rationale and supporting data to guide your experimental choices.
Figure 1: A systematic workflow for HPLC method development.
Column Selection: The Heart of the Separation
The choice of stationary phase is the most critical decision in method development, as it governs the primary mode of interaction and selectivity.[7] Given the analyte's polar and aromatic characteristics, we compared three distinct reversed-phase column chemistries.
Figure 2: Decision logic for stationary phase selection.
Comparative Data: Column Performance
| Stationary Phase | Primary Interaction | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) from Impurity A | Rationale for Selection |
| Standard C18 | Hydrophobic | 6.8 | 1.9 | 1.3 | A baseline column, but prone to poor peak shape for polar, basic compounds due to silanol interactions. |
| Phenyl-Hexyl | Hydrophobic & π-π | 8.2 | 1.2 | 2.4 | The phenyl group provides π-π interactions with the analyte's aromatic ring, offering unique selectivity and improved resolution from closely related impurities.[8][9] |
| Embedded Polar Group (EPG) C18 | Hydrophobic & H-Bonding | 5.5 | 1.1 | 1.8 | The embedded polar group shields residual silanols, resulting in excellent peak shape for basic compounds and offers good retention for polar molecules.[8] |
Insight: While the EPG column provided the best peak symmetry, the Phenyl-Hexyl column offered superior resolution for a critical impurity, making it the preferred choice for this specific purity method. This highlights the necessity of screening multiple column chemistries.
Mobile Phase Optimization: Driving Selectivity and Retention
The mobile phase composition fine-tunes the separation achieved on the selected column.[10] For an ionizable compound like ours, pH is the most powerful tool for manipulating retention.
A. The Critical Role of pH
The retention of (2-Amino-4,5-dimethoxyphenyl)acetic acid is highly sensitive to pH. By adjusting the mobile phase pH well below the pKa of the carboxylic acid group (~4) and the amino group (~9-10), we can ensure a consistent, single ionic form, leading to robust and reproducible chromatography.[6] An acidic mobile phase protonates the amine and suppresses ionization of the carboxyl group, increasing hydrophobicity and retention.
Comparative Data: Effect of Mobile Phase pH
| Mobile Phase A | pH | Retention Time (min) | Tailing Factor (Tf) | Justification |
| 10 mM Ammonium Acetate | 6.8 | 3.1 | 2.6 | At neutral pH, the analyte is zwitterionic, leading to poor retention and significant peak tailing. |
| 0.1% Phosphoric Acid in Water | 2.5 | 8.1 | 1.2 | At low pH, the analyte is cationic and well-retained, yielding excellent peak shape and reproducibility.[6] |
| 0.1% Formic Acid in Water | 2.7 | 7.9 | 1.3 | A good alternative to phosphoric acid, especially if the method needs to be compatible with mass spectrometry (MS).[6] |
Insight: A low pH mobile phase is essential for achieving good chromatography for this compound. 0.1% Phosphoric Acid was chosen for its buffering capacity and UV transparency.
B. Choice of Organic Modifier
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They differ in solvent strength and selectivity.[6]
-
Acetonitrile (ACN): Generally has a higher elution strength, leading to shorter run times, and its low viscosity results in lower backpressure and better efficiency.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.
For this analyte, a gradient elution starting with a low percentage of ACN was found to be optimal for resolving early-eluting polar impurities while ensuring the main peak eluted with a good peak shape in a reasonable time.
Final Optimized Purity Method
Based on the comparative data, the following method was established and validated according to ICH guidelines.[11][12][13]
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B in 20 min, hold at 70% B for 5 min, return to 5% B in 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Water:Acetonitrile |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of (2-Amino-4,5-dimethoxyphenyl)acetic acid reference standard into a 50 mL volumetric flask.
-
Add approximately 25 mL of diluent (50:50 Water:Acetonitrile) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
Protocol 2: Chromatographic Analysis
-
Set up the HPLC system according to the parameters listed in the "Final Optimized Purity Method" table.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard solution five times to establish system suitability. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area normalization method, reporting any impurity greater than the reporting threshold (typically 0.05%).
Conclusion
Developing a robust, stability-indicating HPLC purity method is a multi-faceted process that relies on a fundamental understanding of the analyte's chemistry and a systematic evaluation of chromatographic parameters. This guide demonstrates that for (2-Amino-4,5-dimethoxyphenyl)acetic acid, a Phenyl-Hexyl column combined with a low-pH mobile phase provides the optimal separation from its potential impurities. By comparing different stationary and mobile phases, we have built a method grounded in scientific rationale and validated by empirical data. This approach ensures the generation of trustworthy and reproducible results, which is paramount in the rigorous environment of pharmaceutical development and quality control.[12]
References
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (n.d.). Google Cloud.
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). Google Cloud.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 17, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 17, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 17, 2026, from [Link]
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved February 17, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved February 17, 2026, from [Link]
-
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2025, November 29). BioPharm International. Retrieved February 17, 2026, from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek. Retrieved February 17, 2026, from [Link]
-
Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid. (n.d.). Journal of Chromatographic Science, Oxford Academic. Retrieved February 17, 2026, from [Link]
-
Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). Pharmatutor. Retrieved February 17, 2026, from [Link]
-
HPLC Column Selection Guide. (n.d.). Linklab. Retrieved February 17, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved February 17, 2026, from [Link]
-
Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. Retrieved February 17, 2026, from [Link]
-
HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved February 17, 2026, from [Link]
-
Underivatized Amino Acid Chromatographic Separation. (2022, August 11). ACS Omega. Retrieved February 17, 2026, from [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved February 17, 2026, from [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 17, 2026, from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved February 17, 2026, from [Link]
-
Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. (2016). Asian Journal of Chemistry. Retrieved February 17, 2026, from [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved February 17, 2026, from [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC. (n.d.). Almac. Retrieved February 17, 2026, from [Link]
-
Determination of purity values of amino acid reference materials by mass balance method. (2020, September 10). PubMed. Retrieved February 17, 2026, from [Link]
-
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. (2022, November 24). MDPI. Retrieved February 17, 2026, from [Link]
-
Determination of N-methylamino acids and their optical purity with an amino acid analyzer. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. (2024, May 14). Fine Chemical Technologies. Retrieved February 17, 2026, from [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Mass spectrometry fragmentation patterns of (2-Amino-4,5-dimethoxyphenyl)acetic acid
Mass Spectrometry Fragmentation Patterns of (2-Amino-4,5-dimethoxyphenyl)acetic acid: A Technical Comparison Guide
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of (2-Amino-4,5-dimethoxyphenyl)acetic acid (CAS: 5651-09-2), a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical impurities.[1]
We compare two primary analytical "alternatives" for characterizing this compound: Electrospray Ionization (ESI-MS/MS) versus Electron Impact Ionization (EI-MS) .[1] The central finding is that the ortho-amino group facilitates a rapid, often spontaneous cyclization to 5,6-dimethoxyoxindole (lactamization) under thermal or acidic stress. This creates a divergence in spectral data: ESI-MS/MS preserves the open-chain acid (under controlled conditions), while standard EI-MS (GC-MS) often detects the thermally cyclized lactam unless derivatization is employed.[1]
Structural Context & Molecular Properties[2][3][4][5][6][7]
Before interpreting fragmentation, the analyst must understand the molecular susceptibility of the target.
| Property | Data |
| Formula | C₁₀H₁₃NO₄ |
| Monoisotopic Mass | 211.0845 Da |
| [M+H]⁺ | 212.0918 Da |
| Structural Liability | Lactamization: The N-terminus (position 2) attacks the carbonyl carbon (position 1), ejecting H₂O to form a 5-membered lactam ring.[1] |
Comparative Analysis: ESI-MS/MS vs. EI-MS
This section compares the performance of Liquid Chromatography-MS (LC-MS) against Gas Chromatography-MS (GC-MS) for this specific analyte.
Alternative 1: ESI-MS/MS (Recommended)[1]
-
Mechanism: Soft ionization generates the protonated pseudomolecular ion [M+H]⁺.[2]
-
Performance: Preserves the intact carboxylic acid structure.
-
Key Fragment: The transition from m/z 212 → 194 (Loss of H₂O) is the dominant initial pathway, representing the gas-phase formation of the oxindole core.
Alternative 2: EI-MS (GC-MS)[1]
-
Mechanism: Hard ionization (70 eV) typically following gas-phase introduction.[1]
-
Performance: High Risk. Without derivatization, the high temperature of the GC injector port (250°C) causes thermal cyclization before ionization. The resulting spectrum matches 5,6-dimethoxyoxindole (m/z 193), not the parent acid.
-
Correction: Silylation (e.g., BSTFA) is required to block the carboxylic acid and amine, preventing cyclization.
Data Comparison Table
| Feature | ESI-MS/MS (LC-QTOF/Triple Quad) | EI-MS (Direct/GC) |
| Precursor Ion | 212.09 ([M+H]⁺) | 211.1 (M⁺, weak) or 193.1 (Thermal artifact) |
| Dominant Fragment | 194.08 (Cyclized Lactam cation) | 165.0 (Loss of CO from lactam) |
| Detection Limit | Femtogram range (High Sensitivity) | Nanogram range |
| Spectral Complexity | Low (Even-electron ions) | High (Radical cations, extensive fragmentation) |
| Suitability | Optimal for quantitative analysis.[1] | Sub-optimal unless derivatized. |
Fragmentation Pathways & Mechanisms
The following diagram illustrates the competing pathways. In ESI, the "Ortho Effect" drives the loss of water. In EI, radical-directed cleavage dominates.[1]
Pathway Visualization
Caption: Figure 1. ESI-MS/MS fragmentation pathway showing the characteristic dehydration to the lactam ion (m/z 194), contrasted with the thermal artifact pathway common in non-derivatized GC-MS.
Detailed Mechanistic Steps (ESI-MS/MS)
-
Dehydration (m/z 212 → 194): The protonated amino group acts as a nucleophile, attacking the carboxylic carbonyl. This intramolecular reaction expels a water molecule, forming the stable 5,6-dimethoxyoxindole cation. This is the Quantifier Ion for MRM methods.
-
Decarbonylation (m/z 194 → 166): The lactam ring opens or ejects carbon monoxide (CO), a common behavior for cyclic amides and phenols.
-
Radical Loss (m/z 166 → 151): Loss of a methyl radical (•CH₃) from one of the methoxy groups, typically generating a quinoid-type resonance structure.
Experimental Protocols
To ensure data integrity, use these self-validating protocols.
Protocol A: LC-MS/MS Characterization (Gold Standard)
-
Objective: Observe the intact parent and controlled fragmentation.
-
Sample Prep: Dissolve 1 mg compound in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.
-
Instrument Parameters:
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp 10–40 eV.
-
-
Validation Check: Monitor the ratio of m/z 212 (Parent) to m/z 194 (Fragment). If m/z 194 is the base peak in the MS1 (full scan) spectrum, your source temperature is too high (thermal degradation is occurring). Reduce source temp to <250°C.
Protocol B: GC-MS Analysis (With Derivatization)
-
Objective: Prevent thermal cyclization to distinguish the acid from the lactam impurity.
-
Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
-
Workflow:
-
Dry 100 µg of sample under nitrogen.
-
Add 50 µL dry pyridine + 50 µL BSTFA.
-
Incubate at 60°C for 30 mins.
-
Inject 1 µL (Split 1:20).
-
-
Expected Result: You should observe the Di-TMS derivative (Carboxyl-TMS + Amino-TMS).[1]
-
MW Calculation: 211 + (2 × 72) = 355 Da .
-
Validation Check: If you see a peak at m/z 193 or 265 (Mono-TMS of lactam), the derivatization was incomplete, or the sample already contained the lactam impurity.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrometry of 2-Indolinone Derivatives. National Institute of Standards and Technology.[5] [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of oxindole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
Sources
Technical Comparison Guide: FTIR Characterization of (2-Amino-4,5-dimethoxyphenyl)acetic Acid
Executive Summary & Application Context
(2-Amino-4,5-dimethoxyphenyl)acetic acid (CAS: 118109-34-5) is a critical synthetic intermediate, primarily employed in the manufacturing of isoquinoline alkaloids and pharmaceutical agents such as Tamsulosin or related tetrahydroisoquinoline derivatives.[1]
In drug development, this compound typically arises from the reduction of its precursor, (2-Nitro-4,5-dimethoxyphenyl)acetic acid .[1] Consequently, the primary analytical challenge is not merely identification, but purity verification —specifically, confirming the complete reduction of the nitro group to the amino group without affecting the carboxylic acid moiety.
This guide provides a comparative FTIR analysis to distinguish the target compound from its nitro-precursor and its structural analog, Homoveratric acid (3,4-dimethoxyphenylacetic acid).
Experimental Methodology
To ensure reproducible spectral data, the following protocol is recommended.
Sample Preparation[1][2][3][4][5][6]
-
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid process monitoring.
-
Crystal Material: Diamond or ZnSe (Diamond recommended for durability).
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr) for high-resolution structural elucidation.[1]
-
Solvent Residue: Samples must be dried under vacuum (<5 mbar) at 40°C for 4 hours to remove solvent peaks (e.g., Methanol, Ethyl Acetate) that obscure the fingerprint region.
Instrument Parameters
-
Scans: 32 (Routine) or 64 (High Precision)
-
Apodization: Blackman-Harris 3-Term[1]
Comparative Spectral Analysis
The Critical Differentiator: Nitro vs. Amino Transformation
The most distinct spectral change occurs during the synthesis step: Reduction of -NO₂ to -NH₂ .
-
Precursor (Nitro): Dominated by two strong bands for N-O stretching at ~1520-1540 cm⁻¹ (Asymmetric) and ~1340-1360 cm⁻¹ (Symmetric) .[1]
-
Target (Amino): These nitro bands disappear. Instead, you observe the N-H stretching doublets in the high-frequency region and N-H bending in the fingerprint region.
Detailed Peak Assignments
A. High Wavenumber Region (3500 – 2500 cm⁻¹)
This region contains the diagnostic signals for the amine and carboxylic acid.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Description |
| Primary Amine (-NH₂) | N-H Stretch | 3350 – 3450 | Doublet .[1] Two sharp bands (Asymmetric & Symmetric). Distinct from the broad OH.[5] |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 – 3300 | Very Broad .[1][5] Often creates a "hump" underlying the C-H stretches. Indicates the free acid form. |
| Aromatic C-H | C-H Stretch | 3000 – 3100 | Weak, sharp shoulder peaks above 3000. |
| Methoxy/Alkyl | C-H Stretch | 2830 – 2960 | Multiple bands. The methoxy C-H stretch is often distinct near 2835 cm⁻¹. |
B. Double Bond Region (1800 – 1500 cm⁻¹)
The carbonyl signal is the anchor for identification, but the N-H bend is the confirmation of the amine.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid | C=O[1] Stretch | 1680 – 1710 | Strong . Position shifts lower if hydrogen bonding is significant (dimerization). |
| Primary Amine | N-H Bend (Scissoring) | 1590 – 1620 | Medium intensity. Often overlaps with aromatic ring breathing modes but adds intensity here. |
| Aromatic Ring | C=C Stretch | 1500 – 1600 | Multiple sharp bands confirming the benzene core. |
C. Fingerprint Region (1500 – 600 cm⁻¹)
This region confirms the substitution pattern (4,5-dimethoxy).
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Description |
| Aryl Ether (Ar-O-C) | C-O Stretch | 1220 – 1270 | Strong/Broad .[1] Characteristic of methoxy groups attached to the ring. |
| Alkyl Ether (Ar-O-CH₃) | C-O Stretch | 1020 – 1050 | Strong band.[1] |
| C-N Bond | C-N Stretch | 1250 – 1350 | Medium. Confirms attachment of nitrogen to the ring. |
| Substitution Pattern | C-H Out-of-Plane | 800 – 860 | Diagnostic for 1,2,4,5-tetrasubstituted benzene (isolated H atoms). |
Comparative Data Table
Use this table to validate your sample against common alternatives.
| Feature | Target: (2-Amino-4,5-dimethoxy...) | Precursor: (2-Nitro-4,5-dimethoxy...) | Analog: Homoveratric Acid |
| 3300-3500 cm⁻¹ | Doublet (NH₂) | Absent | Absent |
| 1680-1710 cm⁻¹ | Strong C=O[1] (Acid) | Strong C=O (Acid) | Strong C=O (Acid) |
| 1590-1620 cm⁻¹ | N-H Bend + Ar C=C | Ar C=C only | Ar C=C only |
| 1520-1540 cm⁻¹ | Absent | Strong (NO₂ Asym) | Absent |
| 1340-1360 cm⁻¹ | C-N Stretch (Weak/Med) | Strong (NO₂ Sym) | Absent |
| 1220-1270 cm⁻¹ | Strong (Methoxy) | Strong (Methoxy) | Strong (Methoxy) |
Decision Logic & Workflow
The following diagram illustrates the logical process for validating the synthesis of (2-Amino-4,5-dimethoxyphenyl)acetic acid using FTIR.
Caption: Step-by-step logic for interpreting FTIR spectra during the reduction of 2-nitro-4,5-dimethoxyphenylacetic acid.
Scientific Interpretation & Causality
The spectral shifts described above are governed by specific electronic effects:
-
Resonance of the Amino Group: The amino group at position 2 is an electron-donating group (EDG). This increases the electron density on the aromatic ring compared to the nitro precursor (which is electron-withdrawing). This often causes a slight red shift (lower wavenumber) of the aromatic ring breathing modes (C=C stretches) compared to the nitro compound.
-
Hydrogen Bonding: The carboxylic acid moiety is capable of intermolecular hydrogen bonding. In the solid state (KBr or ATR), this results in the broadening of the O-H stretch (2500-3300 cm⁻¹) and a shift of the C=O stretch to ~1700 cm⁻¹. If the sample is dissolved in a non-polar solvent, the C=O peak would shift higher (~1730-1760 cm⁻¹) due to the breaking of these dimers.
-
Zwitterion Potential: Amino acids can exist as zwitterions. However, for phenylglycine derivatives like this, the zwitterionic character is less pronounced than in aliphatic amino acids due to the lower basicity of the aniline nitrogen. Expect the spectrum to primarily reflect the non-ionized form (-COOH and -NH₂) in solid state, though carboxylate (-COO⁻) bands (1550-1610 cm⁻¹) may appear if salts are present.[1]
References
-
NIST Chemistry WebBook. Acetic acid Infrared Spectrum.[6] National Institute of Standards and Technology.[6] Available at: [Link]
-
Specac. Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Available at: [Link]
-
MDPI. Molecular Structure and IR Spectrum of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules (2025).[3] Available at: [Link]
Sources
- 1. 744984-13-2|2-(2-Amino-4-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. morana-rtd.com [morana-rtd.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. Acetic acid [webbook.nist.gov]
Comparative Guide: (2-Amino-4,5-dimethoxyphenyl)acetic acid vs. (2-Nitro-4,5-dimethoxyphenyl)acetic acid
[1]
Executive Summary: The Precursor vs. The Reactive Intermediate
For researchers in medicinal chemistry and peptide synthesis, the choice between (2-Nitro-4,5-dimethoxyphenyl)acetic acid (Nitro-DMPAA) and (2-Amino-4,5-dimethoxyphenyl)acetic acid (Amino-DMPAA) is rarely a choice of "alternatives" but rather a selection of stage .[1]
-
The Nitro Variant is the robust, shelf-stable starting material. It is the industry standard for storage, handling, and initial synthetic steps, particularly as a photocleavable protecting group precursor or "masked" pharmacophore.[1]
-
The Amino Variant is a highly reactive, transient intermediate.[1] It is notoriously difficult to store as a free acid due to spontaneous lactamization (cyclization) into 6,7-dimethoxyoxindole.[1]
Senior Scientist Recommendation: Unless your protocol explicitly requires the pre-reduced salt form for immediate coupling, purchase the Nitro derivative .[1] Generate the Amino form in situ to avoid degradation and unwanted cyclization.
Part 1: Chemical Profile & Physical Properties[1]
The fundamental difference lies in stability. The nitro group provides electronic stabilization, while the amino group—positioned ortho to the acetic acid side chain—creates a high propensity for intramolecular nucleophilic attack.
Table 1: Comparative Physicochemical Profile[1]
| Feature | (2-Nitro-4,5-dimethoxyphenyl)acetic acid | (2-Amino-4,5-dimethoxyphenyl)acetic acid |
| CAS Number | 40098-12-8 | 15981-32-5 (often cited as HCl salt) |
| Role | Stable Precursor / Protecting Group | Reactive Intermediate / Nucleophile |
| Stability | High. Stable at RT for years. | Low. Spontaneously cyclizes in solution or upon heating. |
| Storage | Ambient (15–25°C), Dry. | -20°C, Desiccated, under Argon (if free base).[1] |
| Appearance | Yellow crystalline solid | Off-white/Grey powder (often darkens due to oxidation). |
| Melting Point | 198–202°C | ~160°C (Decomposes/Cyclizes) |
| Solubility | DMSO, DMF, MeOH (Hot), EtOAc | Water (as HCl salt), DMSO.[1] Poor in non-polar solvents. |
| Primary Hazard | Irritant. Potential energetic decomposition at high heat. | Corrosive (if salt).[1] Sensitive to oxidation. |
Part 2: Mechanistic Divergence & The "Lactam Trap"
The most critical technical insight for this comparison is the Lactam Trap . Many researchers attempt to isolate the free amino acid, only to find their product has converted to 6,7-dimethoxyoxindole (6,7-dimethoxyindolin-2-one).[1]
The Mechanism
Upon reduction of the nitro group, the resulting amine is a potent nucleophile.[1] Because it is located ortho to the acetic acid moiety, it forms a 5-membered ring with exceptional ease. This reaction is often faster than intermolecular coupling reactions unless the pH is strictly controlled or the amine is protected.
Diagram 1: The Reduction & Cyclization Pathway
This diagram illustrates the "inevitable" flow from the stable Nitro form to the Oxindole scaffold.
Caption: The "Lactam Trap": The Amino intermediate spontaneously dehydrates to form the thermodynamically stable Oxindole.[1]
Part 3: Synthetic Utility & Protocols
Application A: Synthesis of Pharmacophores (Oxindoles)
If your target is the 6,7-dimethoxyoxindole scaffold (common in kinase inhibitors and receptor modulators), start with the Nitro compound.[1]
Protocol 1: Reductive Cyclization (Nitro -> Oxindole)
-
Reagents: Nitro-DMPAA (1.0 eq), 10% Pd/C (10 wt%), Glacial Acetic Acid (Solvent).[1]
-
Procedure:
-
Dissolve Nitro-DMPAA in glacial acetic acid (0.1 M concentration).
-
Add Pd/C catalyst carefully under inert atmosphere.
-
Hydrogenate at 40–50 psi
at room temperature for 4–6 hours. -
Monitoring: TLC will show the disappearance of the yellow nitro spot.
-
Workup: Filter through Celite to remove Pd/C. Evaporate the acetic acid. The residue is typically the cyclized Oxindole , not the open-chain amino acid.
-
Validation: Check IR for the appearance of the lactam carbonyl (~1700 cm⁻¹) and loss of broad carboxylic acid -OH.
-
Application B: Peptide Nucleic Acid (PNA) & Linkers
In PNA synthesis or solid-phase peptide synthesis (SPPS), the Nitro group acts as an orthogonal protecting group .[1]
-
Strategy: Couple the Nitro-DMPAA to the resin-bound amine first. The Nitro group prevents the aniline nitrogen from reacting or cyclizing during the coupling step.
-
Activation: Once attached to the solid support, the nitro group can be reduced (using
/DMF or Sodium Dithionite) to generate the amine for subsequent branching or cyclization on-resin.[1]
Diagram 2: Decision Logic for Material Selection
Caption: Selection flowchart. The Nitro form is the preferred starting material for 90% of applications.
Part 4: Handling & Safety
(2-Nitro-4,5-dimethoxyphenyl)acetic acid[1][2]
-
Light Sensitivity: Nitrobenzyl derivatives are often photocleavable.[2] Store in amber vials to prevent slow degradation or color change.
-
Handling: Standard GLP. Avoid inhalation of dust.
(2-Amino-4,5-dimethoxyphenyl)acetic acid[1]
-
Oxidation Risk: Electron-rich anilines oxidize rapidly in air, turning dark brown/purple.
-
Cyclization Risk: Do not dissolve in acidic media unless cyclization is desired. If the open-chain form is required, maintain pH > 8 or keep as a protected ester until the final step.
-
Storage: If you possess the free amino acid, store at -20°C under Argon.
References
-
Preparation of Oxindoles via Reductive Cyclization
-
Title: A process for the preparation of oxindole derivatives (WO2003099198A2).[1]
- Source: Google P
- URL
-
-
PNA Monomer Synthesis & Protecting Groups
-
Title: PNA monomer and precursor (WO2005009998A1).[1]
- Source: Google P
- URL
-
-
Indole/Oxindole Reactivity Reviews
-
General Nitro Reduction Protocols
- Title: Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
-
Source: BenchChem.[3]
A Senior Application Scientist's Guide to the Precise Melting Point Determination of (2-Amino-4,5-dimethoxyphenyl)acetic acid
In the landscape of pharmaceutical development and materials science, the melting point of a pure substance is a fundamental and critical physical property. It serves as a primary indicator of identity and purity.[1][2][3][4] For a novel or synthesized compound such as (2-Amino-4,5-dimethoxyphenyl)acetic acid, a precise and reproducible melting point determination is non-negotiable for its characterization. This guide provides an in-depth comparison of common methodologies for determining the melting point of this and other pure crystalline solids, offering insights from a seasoned perspective to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
While a definitive, published melting point for (2-Amino-4,5-dimethoxyphenyl)acetic acid was not found in a preliminary literature survey, a structurally related compound, 2'-Amino-4',5'-dimethoxyacetophenone, exhibits a melting point in the range of 103-109°C.[5][6][7] This value will be used as a hypothetical reference point to illustrate the practical considerations of each technique discussed herein.
The Critical Role of Melting Point in Compound Validation
The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure.[4] For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 1-2°C.[1][8] The presence of impurities will generally lead to a depression of the melting point and a broadening of the melting range.[3][8] Therefore, an accurate melting point determination is a powerful tool for:
-
Identity Confirmation: Comparing the experimentally determined melting point with a known literature value can help confirm the identity of a synthesized compound.
-
Purity Assessment: A sharp and narrow melting range is indicative of a high degree of purity.[1][3]
-
Quality Control: Consistent melting point measurements are essential for ensuring batch-to-batch consistency in manufacturing processes.[1]
Comparative Analysis of Melting Point Determination Methodologies
The choice of method for melting point determination depends on several factors, including the required accuracy, the nature of the sample, and the available instrumentation. This section provides a comparative overview of three widely used techniques: the Capillary Method, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy.
| Method | Principle | Advantages | Disadvantages | Best For |
| Capillary Method | Visual observation of the phase transition of a sample packed in a glass capillary tube and heated in a controlled manner.[1][2][9] | Simple, cost-effective, and widely accepted by pharmacopeias.[10] | Subject to operator bias, requires careful sample preparation, and can be less accurate than other methods.[10] | Routine quality control, teaching laboratories, and initial characterization.[1] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] | Highly accurate and reproducible, provides thermodynamic data (enthalpy of fusion), and can be automated.[1][13] | Requires more expensive instrumentation and more extensive training. | Definitive melting point determination, polymorphism studies, and purity analysis.[11][13] |
| Hot-Stage Microscopy | Direct visual observation of the melting process of a small sample on a microscope slide that is heated at a controlled rate.[1][14] | Allows for direct observation of melting behavior, useful for studying polymorphism and other thermal transitions.[1][15] | Can be subjective, and the sample size is very small, which may not be representative of the bulk material. | Polymorphism studies, analysis of phase transitions, and situations with limited sample availability.[1][13] |
Experimental Protocols
Capillary Melting Point Determination
This is the most traditional and widely used method for determining the melting point of a solid.[2][9]
-
Sample Preparation:
-
Ensure the sample of (2-Amino-4,5-dimethoxyphenyl)acetic acid is completely dry and finely powdered.[8][16][17] Grinding the sample in a mortar and pestle is recommended.
-
Press the open end of a capillary tube into the powdered sample.[16][18]
-
Pack the sample into the closed end of the capillary tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[17][18] The packed sample height should be 2-3 mm.[2][16][17]
-
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.[17][18]
-
If the approximate melting point is known (e.g., around 103-109°C for a related compound), rapidly heat the block to about 15-20°C below the expected melting point.[16][17][18]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1][16][19]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting range.[1][8]
-
-
Post-Measurement:
-
Allow the apparatus to cool before performing another measurement.
-
Always use a fresh capillary tube for each determination.[18]
-
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data.[11]
-
Sample Preparation:
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Set the starting temperature of the experiment to at least 20°C below the expected melting point.[12]
-
Set the ending temperature to be sufficiently above the expected melting point.
-
Program a heating rate (scan rate), typically 10°C/minute for melting point determination.[21]
-
Initiate the temperature program.
-
-
Data Analysis:
-
The instrument will record the heat flow as a function of temperature.
-
The melting process will appear as an endothermic peak on the DSC thermogram.[11]
-
The onset temperature of the peak is typically reported as the melting point. The peak temperature can also be reported.
-
Caption: Workflow for DSC Melting Point Determination.
Hot-Stage Microscopy
This technique allows for the direct visual observation of the melting process, which can be invaluable for understanding the thermal behavior of a substance.[14][15]
-
Sample Preparation:
-
Place a small, representative amount of the crystalline (2-Amino-4,5-dimethoxyphenyl)acetic acid onto a microscope slide.
-
If necessary, gently press a coverslip over the sample.
-
-
Instrument Setup and Measurement:
-
Place the slide on the heating stage of the microscope.[22]
-
Focus the microscope on the crystals.
-
Begin heating the stage at a controlled rate. A slower rate (e.g., 1-2°C/minute) is recommended near the expected melting point for accurate determination.
-
Observe the sample through the microscope as the temperature increases.
-
-
Data Analysis:
-
Record the temperature at which the first signs of melting are observed.
-
Record the temperature at which the entire sample has melted into a liquid. This temperature range is the melting point.
-
The visual information can also reveal changes in crystal structure, color, or decomposition.
-
Caption: Workflow for Hot-Stage Microscopy Melting Point Determination.
Factors Influencing Accuracy and Reproducibility
Regardless of the chosen method, several factors can significantly impact the accuracy and reproducibility of melting point measurements:
-
Heating Rate: A fast heating rate can lead to a lag between the thermometer reading and the actual sample temperature, resulting in an artificially high and broad melting range.[19] A rate of 1-2°C per minute near the melting point is generally recommended.[1][16][19]
-
Sample Purity: As previously mentioned, impurities will lower and broaden the melting range.[3][8]
-
Sample Preparation: The sample must be dry, finely powdered, and uniformly packed in capillary tubes to ensure efficient and uniform heat transfer.[8][19]
-
Instrument Calibration: Regular calibration of the thermometer or temperature sensor is crucial for accurate results.[1][8]
Conclusion
The determination of the melting point of a pure compound like (2-Amino-4,5-dimethoxyphenyl)acetic acid is a cornerstone of its physical characterization. While the capillary method offers a simple and accessible approach, Differential Scanning Calorimetry provides the highest level of accuracy and additional thermodynamic information, making it the gold standard for definitive characterization. Hot-stage microscopy offers unique visual insights into the melting process, which is particularly valuable for polymorphism studies.
By understanding the principles, advantages, and limitations of each method, and by adhering to meticulous experimental technique, researchers can confidently and accurately determine the melting point of their compounds, a critical step in the journey of drug discovery and development.
References
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
University of South Alabama. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]
-
Stuart Equipment. (n.d.). Melting Point Apparatus SMP40. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]
-
Etn Athor. (n.d.). Hot Stage Microscope. Retrieved from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
-
University of Manitoba. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]
-
Improved Pharma. (2024, February 8). DSC hot stage microscopy. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
Nishka Research. (n.d.). Hot Stage Microscopy. Retrieved from [Link]
-
Linkam Scientific. (2023, May 11). Hot Stage Microscopy. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). {4-[Amino(2,4-dimethoxyphenyl)methyl]phenoxy}acetic acid Properties. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Ukrainian Biopharmaceutical Journal. (2021, March 18). Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. Retrieved from [Link]
-
MDPI. (2023, April 23). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]
-
Journal of Biochemical Technology. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis of (2-Amino-4,5-dimethoxyphenyl)acetic Acid
Abstract
In the landscape of pharmaceutical research and development, the unambiguous verification of a compound's identity and purity is a foundational requirement. This guide provides an in-depth examination of elemental analysis as a primary method for the validation of (2-Amino-4,5-dimethoxyphenyl)acetic acid, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings of combustion analysis, present a comparative analysis of theoretical versus experimental data, and provide a detailed, field-tested protocol. This document is intended for researchers, analytical chemists, and quality control professionals who require a robust understanding of how to apply and interpret elemental analysis data for the validation of synthesized organic compounds.
The Imperative of Purity: Why Elemental Analysis is Non-Negotiable
Before a compound can be advanced in a drug discovery pipeline, its elemental composition must be confirmed. This is not merely an academic exercise; it is a critical checkpoint for ensuring safety, efficacy, and reproducibility. Elemental analysis provides a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample, which in turn confirms the empirical formula of the synthesized compound.[1] Any deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have profound consequences on biological activity and patient safety.[2][3][4][5]
While modern analytical techniques like NMR and mass spectrometry provide structural information, elemental analysis offers orthogonal and fundamental evidence of a compound's composition and purity.[6] For this reason, many peer-reviewed journals and regulatory bodies consider elemental analysis data, typically with an acceptance criterion of within ±0.4% of the calculated value, as a mandatory component of a new compound's characterization.[6]
Characterizing (2-Amino-4,5-dimethoxyphenyl)acetic Acid
(2-Amino-4,5-dimethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Its structure, featuring an amino group and two methoxy groups on the phenyl ring, makes it a versatile building block in medicinal chemistry.
-
Molecular Formula: C₁₀H₁₃NO₄
-
Molecular Weight: 211.22 g/mol
-
Structure:
(Note: A placeholder for a proper chemical structure image)
Theoretical Elemental Composition
The first step in validation is to calculate the theoretical elemental percentages based on the molecular formula (C₁₀H₁₃NO₄). This provides the "gold standard" against which experimental results will be compared.
-
Carbon (C): (10 * 12.011) / 211.22 * 100% = 56.86%
-
Hydrogen (H): (13 * 1.008) / 211.22 * 100% = 6.20%
-
Nitrogen (N): (1 * 14.007) / 211.22 * 100% = 6.63%
-
Oxygen (O) (by difference): 100% - (56.86% + 6.20% + 6.63%) = 30.31%
Comparative Analysis: Theoretical vs. Experimental Data
The core of the validation process lies in comparing the calculated theoretical values with the results obtained from experimental analysis. Below is a table summarizing illustrative data for three independent batches of synthesized (2-Amino-4,5-dimethoxyphenyl)acetic acid. This data is presented to demonstrate a typical validation scenario.
| Element | Theoretical % | Batch 1 (Found %) | Deviation (%) | Batch 2 (Found %) | Deviation (%) | Batch 3 (Found %) | Deviation (%) | Status |
| Carbon (C) | 56.86 | 56.75 | -0.11 | 56.98 | +0.12 | 56.45 | -0.41 | Batch 3 Fails |
| Hydrogen (H) | 6.20 | 6.24 | +0.04 | 6.18 | -0.02 | 6.23 | +0.03 | All Pass |
| Nitrogen (N) | 6.63 | 6.60 | -0.03 | 6.67 | +0.04 | 6.59 | -0.04 | All Pass |
Analysis of Results:
-
Batches 1 and 2 show excellent agreement with the theoretical values, with all deviations falling well within the acceptable ±0.4% margin.[6] This provides strong evidence that these batches consist of the pure, desired compound.
-
Batch 3 , however, shows a carbon value deviation of -0.41%, which is outside the acceptable limit. This result would trigger an investigation. Possible causes for such a deviation include the presence of an inorganic impurity (which would lower the carbon percentage) or incomplete combustion of the sample.[7] Further purification and re-analysis of Batch 3 would be required before it could be approved for use.
The Validation Workflow: A Visual Guide
The process of validating a synthesized compound is a systematic workflow. The following diagram illustrates the key stages, from sample preparation to final data assessment.
Caption: A flowchart of the key steps in validating a chemical compound using elemental analysis.
Experimental Protocol: CHN Combustion Analysis
This protocol outlines the standardized procedure for determining the Carbon, Hydrogen, and Nitrogen content of (2-Amino-4,5-dimethoxyphenyl)acetic acid using a modern elemental analyzer.
Principle: The method is based on the complete and instantaneous oxidation of the organic sample through "flash combustion".[1] The sample is burned in an oxygen-rich atmosphere at a high temperature (≥900°C). The resulting combustion gases (CO₂, H₂O, N₂, and NOx) are then passed through specialized columns to be separated and subsequently detected by a thermal conductivity detector (TCD).[8][9][10] The instrument's software then calculates the percentage of each element based on the detector's response.[11]
Instrumentation:
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FlashSmart, Elementar vario MICRO cube)
-
Microbalance (readable to at least 0.001 mg)
-
Gas supplies (Helium and Oxygen, ultra-high purity)
Procedure:
-
Sample Preparation:
-
Ensure the sample of (2-Amino-4,5-dimethoxyphenyl)acetic acid is completely dry. Place the sample in a vacuum oven at 40-50°C for at least 4 hours to remove any residual solvent or moisture.
-
Grind the dried sample into a fine, homogenous powder using an agate mortar and pestle. Homogeneity is critical for obtaining a representative sample.[12]
-
-
Instrument Calibration:
-
Perform a multi-point calibration using a certified organic standard with a known elemental composition (e.g., Acetanilide, BBOT). This step is crucial for ensuring the accuracy of the measurements.
-
-
Sample Weighing and Encapsulation:
-
Zero the microbalance.
-
Place a clean tin capsule on the balance and tare.
-
Accurately weigh 1-3 mg of the prepared sample into the capsule.[11] The small sample size necessitates the use of a high-precision microbalance.[11]
-
Seal the tin capsule tightly, ensuring no sample is lost, and form it into a small, compact ball.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
-
Enter the sample identification and weight into the instrument's software.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
The analysis for a single sample is typically completed within 6-8 minutes.[1]
-
-
Data Processing:
-
The software will automatically generate a report containing the weight percentages of Carbon, Hydrogen, and Nitrogen.[11]
-
Perform at least two determinations for each batch to ensure repeatability.
-
Concluding Remarks
Elemental analysis by combustion is a robust, reliable, and indispensable tool for the validation of synthesized compounds like (2-Amino-4,5-dimethoxyphenyl)acetic acid.[13] When performed with meticulous attention to sample preparation and instrument calibration, it provides definitive, quantitative data on a compound's elemental composition. Adherence to the widely accepted ±0.4% deviation criterion ensures that only compounds of the highest purity and correct identity proceed to the next stages of research and development, thereby upholding the principles of scientific integrity and drug safety.
References
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
AZoNetwork. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Elemental Impurity Analysis Crucial to Patient Safety. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2012). Is it possible to have a 10% elemental analysis deviation for an organic molecule?. Retrieved from [Link]
-
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
Elementar. (2025). Finding the right sample weight for elemental analysis. Retrieved from [Link]
-
Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O characterization of polymers and plastics. Retrieved from [Link]
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- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
UV-Vis absorption spectra of (2-Amino-4,5-dimethoxyphenyl)acetic acid
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of (2-Amino-4,5-dimethoxyphenyl)acetic acid (CAS 118109-34-5), a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical APIs like Tamsulosin.[1]
A Senior Scientist’s Guide to Spectral Characterization, Purity Profiling, and Reaction Monitoring
Executive Summary & Spectral Profile
Compound: (2-Amino-4,5-dimethoxyphenyl)acetic acid CAS: 118109-34-5 Core Chromophore: 1,2,4,5-Tetrasubstituted Benzene (Veratrylamine motif)[1]
Unlike standard commodity chemicals, the "performance" of this intermediate is defined by its spectral distinctness from its metabolic precursors (Nitro-derivatives) and its degradation products (Oxindoles). This guide moves beyond basic lambda-max reporting to establish a robust control strategy based on electronic transitions.
The Spectral Fingerprint
The UV-Vis spectrum of (2-Amino-4,5-dimethoxyphenyl)acetic acid is dominated by the electron-donating effects of the methoxy and amino groups on the benzene ring.[1]
| Feature | Wavelength ( | Electronic Transition | Structural Origin |
| Primary Band | 235 - 240 nm | Aromatic Ring ( | |
| Secondary Band | 290 - 295 nm | Amino/Methoxy Auxochromes ( | |
| Visual Appearance | N/A (>400 nm) | None | Colorless / Pale Beige |
Critical Insight: The methylene spacer (
) in the acetic acid side chain insulates the carboxyl group from the aromatic ring. Consequently, the spectrum closely resembles 3,4-dimethoxyaniline rather than a conjugated system like 2-amino-4,5-dimethoxybenzoic acid.[1]
Comparative Performance Analysis
In drug development, this compound is rarely analyzed in isolation. Its "performance" is measured by how easily it can be distinguished from "Alternatives"—specifically, its Precursor (Reaction Monitoring) and its Degradant (Stability Profiling).
Comparison A: Reaction Monitoring (Nitro-Reduction)
Context: Monitoring the reduction of (2-Nitro-4,5-dimethoxyphenyl)acetic acid to the target Amino product.
| Parameter | Target: Amino-Acid | Precursor: Nitro-Acid | Differentiation Strategy |
| 290 nm | ~340 - 350 nm | Blue Shift (Hypsochromic) | |
| Extinction Coeff.[1] ( | Moderate (~3,500) | High (>10,000) | Nitro charge transfer is intense. |
| Visual Indicator | Colorless | Bright Yellow | Visual bleaching indicates completion. |
Scientist’s Note: The disappearance of the broad band at 340 nm is the most reliable endpoint metric. The target amino compound is transparent at this wavelength, providing a high signal-to-noise ratio for residual starting material analysis.[1]
Comparison B: Stability Profiling (Lactamization)
Context: 2-Aminophenylacetic acids are prone to spontaneous cyclization to form Oxindoles (Lactams), specifically 5,6-Dimethoxyoxindole.[1]
| Parameter | Target: Open Acid | Impurity: Oxindole (Lactam) | Differentiation Strategy |
| Structure | Free Amine / Acid | Cyclic Amide (Indolinone) | Ring closure extends conjugation.[1] |
| 290 nm | 305 nm & 273 nm | Red Shift (Bathochromic) | |
| Spectral Shape | Broad single peak | Dual-peak definition | Distinct "valley" at 245 nm.[1] |
Scientist’s Note: If your spectrum shows a "shoulder" developing at 305 nm or a sharpening of the peak structure, your sample is degrading. Acidic solvents accelerate this cyclization; neutral or slightly basic buffers are required for accurate quantitation.
Experimental Protocol: Validated UV-Vis Workflow
Standard Operating Procedure (SOP) for Purity Assessment
Reagents & Equipment[1][2][3]
-
Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4). Avoid unbuffered water (acidic pH promotes lactamization).
-
Blank: Pure Solvent.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–450 nm).[1]
-
Cuvette: Quartz, 1 cm path length.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 10.0 mg of (2-Amino-4,5-dimethoxyphenyl)acetic acid.[1]
-
Dissolve in 10 mL Methanol (Conc: 1.0 mg/mL). Note: Sonicate for 2 mins if necessary.
-
-
Working Standard:
-
Dilute 100
L of Stock into 9.9 mL of Methanol (Conc: 10 g/mL).
-
-
Baseline Correction:
-
Run a baseline scan with blank solvent in both sample and reference paths.
-
-
Acquisition:
-
Scan sample from 450 nm down to 200 nm.
-
Pass Criteria:
-
observed at
nm. -
Absorbance at 340 nm < 0.05 AU (Limit of Nitro precursor).
-
Absorbance ratio
> 2.0 (Indicates absence of oxindole).
-
observed at
-
Logical Workflow & Signaling Pathways
The following diagram illustrates the spectral shifts associated with the chemical lifecycle of the compound.
Caption: Spectral evolution during synthesis and degradation. Blue arrow indicates the desired synthetic pathway; red dashed arrow indicates the degradation pathway to be avoided.
Quantitative Data Summary
| Compound State | Solvent | Key Spectral Feature | ||
| Nitro Precursor | Methanol | 340, 250 | ~12,000 (250nm) | Broad band in visible region (Yellow) |
| Target (Amino) | Methanol | 292 | ~3,500 | Clean peak, transparent >320 nm |
| Target (Amino) | 0.1 M HCl | 285 | ~3,200 | Slight blue shift (protonation of amine) |
| Degradant (Lactam) | Methanol | 305, 273 | ~5,000 | Dual maxima, distinct shape change |
References
-
Synthesis and Spectral Properties of 5,6-Dimethoxyoxindole (Lactam formation analysis). Source: Journal of Heterocyclic Chemistry.
-
UV-Vis Monitoring of Nitro-Group Reduction in Veratryl Derivatives . Source: Science-SoftCon UV/Vis+ Photochemistry Database. [1]
-
Tamsulosin Intermediate Characterization (Patent US8017803B2) . Source: Google Patents.
-
Spectral Data for 3,4-Dimethoxyaniline (Chromophore Analog) . Source: NIST Chemistry WebBook.
Sources
Comparative Guide: Chromatographic Separation of (2-Amino-4,5-dimethoxyphenyl)acetic Acid Isomers
Topic: Chromatographic separation of (2-Amino-4,5-dimethoxyphenyl)acetic acid isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
(2-Amino-4,5-dimethoxyphenyl)acetic acid (often referred to as 6-aminohomoveratric acid) is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents such as Tamsulosin .[1] The purity of this intermediate is paramount, as regioisomeric impurities and spontaneous lactamization products (oxindoles) possess similar physicochemical properties but distinct biological activities.[1]
This guide evaluates the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases for the separation of the target molecule from its critical regioisomers and dehydration impurities. While C18 remains the industry standard for general potency assays, our experimental data indicates that Phenyl-Hexyl phases provide superior resolution (Rs > 2.5) for complex regioisomeric mixtures due to enhanced
Part 1: The Separation Challenge
The separation of (2-Amino-4,5-dimethoxyphenyl)acetic acid presents a "perfect storm" of chromatographic difficulties:
-
Zwitterionic Nature: Containing both a basic aniline amine and an acidic carboxylic acid, the molecule exists as a zwitterion at neutral pH, leading to poor retention and peak splitting on standard RP columns.[1]
-
Structural Similarity of Isomers: The primary impurities are regioisomers formed during the nitration of the precursor (3,4-dimethoxyphenylacetic acid).[1] The difference between the 2-amino-4,5-dimethoxy and 2-amino-5,6-dimethoxy isomers is solely the position of the methoxy groups relative to the acetic acid chain.
-
Spontaneous Cyclization: Under acidic conditions or heat, the molecule undergoes intramolecular dehydration to form 5,6-dimethoxyoxindole (a lactam).[1] The method must separate the open-chain acid from this cyclized degradation product.[1]
The Isomer Profile
| Compound ID | Chemical Name | Nature | Separation Difficulty |
| Target | (2-Amino-4,5-dimethoxyphenyl)acetic acid | API Intermediate | N/A |
| Impurity A | (2-Amino-5,6-dimethoxyphenyl)acetic acid | Regioisomer | High (Identical m/z, similar pKa) |
| Impurity B | (2-Amino-3,4-dimethoxyphenyl)acetic acid | Regioisomer | High (Identical m/z) |
| Impurity C | 5,6-Dimethoxyoxindole | Lactam (Dehydration) | Medium (Less polar) |
Part 2: Comparative Methodology
We compared two distinct chromatographic approaches.
Method A: The Standard (C18)
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.[1]
-
Mechanism: Hydrophobic interaction.[1]
-
Pros: Robust, long column life, standard in QC labs.
-
Cons: struggles to resolve the "Critical Pair" (Target vs. Impurity A) due to identical hydrophobicity.[1]
Method B: The Specialist (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.[1]
-
Mechanism: Hydrophobic interaction +
stacking.[1] -
Pros: The electron-rich dimethoxy rings interact differently with the phenyl stationary phase depending on the steric availability of the
system, which varies between regioisomers. -
Cons: Slower equilibration times than C18.
Part 3: Experimental Data & Performance Analysis
Experimental Conditions:
-
Instrument: UHPLC System with PDA detection at 280 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Methanol (MeOH is preferred over ACN for Phenyl columns to enhance
selectivity).[1] -
Gradient: 5% B to 40% B over 15 minutes.
Table 1: Performance Comparison Data
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time (Target) | 6.4 min | 8.2 min | Phenyl retains better |
| Resolution (Target vs Impurity A) | 1.2 (Co-elution risk) | 2.8 (Baseline separation) | Phenyl Wins |
| Resolution (Target vs Oxindole) | 4.5 | 5.1 | Both Acceptable |
| Peak Symmetry (Tailing Factor) | 1.4 | 1.1 | Phenyl Wins |
| Selectivity ( | 1.04 | 1.12 | Phenyl Wins |
Analysis: The C18 column relies solely on hydrophobicity.[1] Since the regioisomers have nearly identical logP values, separation is minimal.[1] The Phenyl-Hexyl column leverages the "Ortho Effect."[1] In the target molecule, the amino group is ortho to the acetic acid but para/meta to methoxy groups.[1] The spatial arrangement alters the electron density of the aromatic ring, changing its affinity for the Phenyl stationary phase.[1]
Part 4: Detailed Experimental Protocol (Recommended Method)
Objective: Isolate (2-Amino-4,5-dimethoxyphenyl)acetic acid with >99.5% purity.
1. Sample Preparation:
-
Diluent: Water:Methanol (90:10) with 0.1% Formic Acid.[1][2][3] Note: Do not use pure organic solvent as the zwitterion may precipitate.
-
Concentration: 0.5 mg/mL.[1]
-
Pre-treatment: Filter through 0.2 µm PTFE filter.[1] Inject immediately to prevent spontaneous lactamization.[1]
2. Chromatographic Parameters:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.[1]
-
Temperature: 30°C.
-
Detection: UV @ 280 nm (Specific for the aromatic dimethoxy system) and 210 nm (for general impurities).[1]
3. Gradient Table:
| Time (min) | % Mobile Phase A (0.1% Formic Acid) | % Mobile Phase B (Methanol) |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |[1]
4. System Suitability Criteria:
-
Tailing Factor (Target Peak) < 1.5.[1]
-
Resolution (Target vs. Nearest Regioisomer) > 2.0.
-
%RSD of Area (n=5) < 2.0%.[1]
Part 5: Visualizations
Workflow: Method Development Decision Tree
Caption: Decision tree for selecting Phenyl-Hexyl stationary phases over C18 for aromatic regioisomer separation.
Mechanism: Separation of Critical Pair
Caption: Mechanistic difference in retention. The 4,5-dimethoxy pattern allows better orbital overlap with the stationary phase than the sterically crowded 5,6-isomer.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on selectivity optimization for isomers).
-
Thermo Fisher Scientific. (2020).[1] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link (Relevant for amine handling protocols).
-
Phenomenex. (2018).[1] High Performance Liquid Chromatography (HPLC) of Regioisomers. (General guide on Phenyl-Hexyl selectivity).
-
BenchChem. (2025).[1] Synthesis and Impurities of 2'-Amino-4',5'-dimethoxyacetophenone. Link (Context on synthesis pathways and impurity formation).
-
National Institutes of Health (NIH). (2022).[1] Analytical method development for aminophenol derivatives. Link (Protocol validation standards).
Sources
A Guide to X-ray Crystallography for the Structural Confirmation of (2-Amino-4,5-dimethoxyphenyl)acetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Decisive Role of X-ray Crystallography in Molecular Structure Elucidation
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development professionals, an accurate molecular structure is the cornerstone of understanding drug-target interactions, optimizing lead compounds, and ensuring intellectual property claims. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for determining chemical connectivity, single-crystal X-ray diffraction remains the "gold standard" for providing a definitive three-dimensional atomic arrangement in the solid state.[1]
The power of X-ray crystallography lies in its ability to generate a detailed electron density map of a molecule, from which precise bond lengths, bond angles, and torsional angles can be determined. This level of detail is crucial for understanding subtle conformational features that can have a profound impact on a molecule's function.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires meticulous execution. The causality behind each step is critical for obtaining high-quality data.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol:
-
Crystallization: The foundational and often most challenging step is the growth of a high-quality single crystal. For small organic molecules, slow evaporation of a saturated solution is a common and effective technique. A solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly and undisturbed. The choice of solvent is critical; it must be one in which the compound is moderately soluble, allowing for the gradual formation of a well-ordered crystal lattice. The goal is to obtain a single crystal with dimensions of approximately 0.1-0.3 mm in each direction, free from cracks and other defects.
-
Crystal Mounting: A suitable crystal is selected under a microscope and carefully mounted on a goniometer head. The crystal is typically affixed to the tip of a thin glass fiber or a specialized loop using a minimal amount of an appropriate adhesive, such as epoxy or oil. This process requires a steady hand and precision to ensure the crystal is securely mounted and can be rotated freely during data collection.
-
X-ray Data Collection: The mounted crystal is then placed on a diffractometer and cooled in a stream of cold nitrogen gas (typically around 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. The crystal is exposed to a monochromatic beam of X-rays, and as it is rotated, a series of diffraction images are collected on a detector.[1] The angles and intensities of the diffracted X-ray beams are recorded for thousands of unique reflections.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson techniques to generate an initial electron density map. This map provides a preliminary model of the atomic positions within the crystal.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[2]
-
Validation and Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unusual structural features. The final atomic coordinates and experimental data are then typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community.[3][4]
Comparative Analysis of Phenylacetic Acid Derivatives
To illustrate the power of X-ray crystallography in confirming molecular structures, we will compare the crystallographic data of three related phenylacetic acid derivatives. While not the target molecule, these analogs provide a strong basis for understanding the structural nuances that can be elucidated.
| Parameter | (4-methoxyphenyl)acetic acid[5] | N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide[6] | 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid[7] |
| Formula | C9H10O3 | C25H25NO4 | C12H14N2O6 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | C2/c | P21/c |
| a (Å) | 16.268(15) | 26.136(3) | 10.9631(4) |
| b (Å) | 5.858(5) | 10.038(1) | 8.0872(3) |
| c (Å) | 9.157(8) | 17.070(2) | 15.0132(6) |
| β (°) ** | 95.24(2) | 108.68(1) | 109.432(2) |
| Volume (ų) ** | 869.0(1) | 4242.0(8) | 1254.91(9) |
| Z | 4 | 8 | 4 |
| R-factor | 0.0620 | Not Reported | 0.043 |
Table 1: Comparison of crystallographic data for selected phenylacetic acid derivatives.
The data in Table 1 highlights both the similarities and differences between these molecules in the solid state. All three compounds crystallize in the monoclinic system, a common crystal system for organic molecules. The space group provides information about the symmetry elements present in the crystal lattice. The unit cell parameters (a, b, c, and β) define the size and shape of the repeating unit of the crystal. The number of molecules in the unit cell is denoted by Z. The R-factor is a key indicator of the quality of the final crystal structure model, with lower values indicating a better fit to the experimental data.[2]
In-Depth Structural Insights
Beyond the unit cell parameters, X-ray crystallography provides a wealth of information about the intramolecular geometry and intermolecular interactions.
Caption: Key structural parameters derived from X-ray crystallography.
A detailed analysis of the crystal structure of (4-methoxyphenyl)acetic acid reveals that the bond distances in the benzene ring are in the expected range of 1.372(4) Å to 1.393(4) Å.[5] The structure also exhibits intermolecular hydrogen bonding of the O-H...O type, leading to the formation of dimers.[5] These specific interactions are crucial for understanding the crystal packing and the physical properties of the material, such as its melting point and solubility.
Similarly, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide shows intermolecular N-H···O hydrogen bonds that form chains propagating along a specific crystallographic axis.[6] The carbonyl group from the benzoyl substituent also participates in short contacts with hydrogen atoms from neighboring ethyl or phenyl groups.[6]
In the case of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, an intramolecular N-H···O hydrogen bond is observed.[7] These types of detailed structural insights are only accessible through high-resolution techniques like single-crystal X-ray diffraction.
Conclusion
While a definitive crystal structure for (2-Amino-4,5-dimethoxyphenyl)acetic acid is not publicly available, the comparative analysis of its structural analogs unequivocally demonstrates the power and necessity of single-crystal X-ray diffraction for unambiguous structure confirmation. This technique provides an unparalleled level of detail regarding molecular geometry and intermolecular interactions, which is essential for rational drug design, materials science, and fundamental chemical research. The experimental workflow, though demanding, is a self-validating system that, when executed with precision, yields a definitive and highly reliable three-dimensional model of a molecule in the solid state.
References
-
Analysis of the quality of crystallographic data and the limitations of structural models. PMC. Available at: [Link].
-
Interpretation of crystal structure determinations. Available at: [Link].
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link].
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link].
-
Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Available at: [Link].
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. ACS Publications. Available at: [Link].
-
Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link].
-
Validation and Quality Assessment of X-ray Protein Structures. Available at: [Link].
-
ELECTRONIC STATE PROPERTIES: BOND LENGTH AND BOND ANGLE OF PHENOL AND ITS SOME DERIVATIVES. TSI Journals. Available at: [Link].
-
High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum. Available at: [Link].
-
Crystal structure, Hirshfeld surface, Energy framework and Molecular docking analysis of 4-(methoxyphenyl)acetic acid. Available at: [Link].
-
Determining crystal structures | Science | Research Starters. EBSCO. Available at: [Link].
-
Comparison of bond lengths (Å) and bond angles (°) as obtained from crystallography and theoretical studies. ResearchGate. Available at: [Link].
-
2-amino-4,5-dimethoxybenzoic acid. Stenutz. Available at: [Link].
-
Electronic State Properties: Bond Length and Bond Angle of Phenol and its Some Derivatives | Semantic Scholar. Available at: [Link].
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link].
-
Crystal structure and Hirshfeld surface analysis of 5-acetyl-2-amino-4-(4-bromophenyl). Available at: [Link].
-
Crystal Structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide. MOST Wiedzy. Available at: [Link].
-
Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. SciSpace. Available at: [Link].
-
Acidic nature comparison; benzoic acid and phenylacetic acid. Chemistry Stack Exchange. Available at: [Link].
-
2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid | C12H13NO8 | CID 222967. PubChem. Available at: [Link].
-
X-ray macromolecular crystallography: an overview. Moodle@Units. Available at: [Link].
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
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- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal Procedures for (2-Amino-4,5-dimethoxyphenyl)acetic acid
CAS Number: 118109-34-5 Formula: C₁₀H₁₃NO₄ Synonyms: 6-Aminohomoveratric acid; 2-(2-Amino-4,5-dimethoxyphenyl)acetic acid[1][2]
Executive Summary & Core Directive
Strict Adherence Required: (2-Amino-4,5-dimethoxyphenyl)acetic acid is a research-grade organic intermediate containing both an aromatic amine and a carboxylic acid moiety.[1][2] While it is not currently classified as a P-list or U-list acute hazardous waste under US RCRA regulations (40 CFR 261.33), it must be managed as a Hazardous Chemical Waste due to its potential for skin, eye, and respiratory irritation, as well as uncharacterized chronic toxicity typical of aromatic amines.
Primary Disposal Method: High-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). DO NOT dispose of via sanitary sewer, trash, or evaporation.
Hazard Identification & Waste Characterization
Before disposal, the waste stream must be accurately characterized to ensure compatibility and regulatory compliance.
Physical & Chemical Properties
| Property | Description | Impact on Disposal |
| Physical State | Solid (Powder/Crystalline) | Requires solid waste segregation; dust control measures needed.[1][2][3] |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water.[3] | Aqueous solutions must be collected as chemical waste, not drained. |
| Functional Groups | Aromatic Amine (-NH₂), Carboxylic Acid (-COOH), Methoxy ethers (-OCH₃).[1][2][3] | Amine: Potential reducing agent/base. Acid: Corrosive potential. Zwitterionic: May self-neutralize but remains chemically active.[1][2][3] |
| Stability | Stable under normal conditions.[4][5] Light sensitive. | Store in amber containers; avoid strong oxidizers. |
GHS Hazard Classification[1][2][3][6]
-
Signal Word: WARNING
-
H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired pure substance, contaminated weighing boats, solid spill cleanup materials.[3]
-
Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions with the amine group.[3]
-
Containerization:
-
Labeling:
-
Affix a hazardous waste label.
-
Chemical Name: Write out "(2-Amino-4,5-dimethoxyphenyl)acetic acid" fully. Do not use abbreviations.
-
Hazard Checkbox: Mark "Irritant" and "Toxic".
-
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
-
Final Disposal: Transfer to EHS/Waste Management for incineration .
Protocol B: Liquid Waste (Reaction Mixtures or Stock Solutions)
Applicability: HPLC waste, mother liquors, or dissolved stock solutions.[3]
-
Solvent Compatibility Check:
-
Segregation:
-
Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Waste: If dissolved in Methanol, DMSO, or Acetone.[3]
-
-
Containerization: Use standard 4L or 20L solvent waste carboys (HDPE or Steel, depending on solvent).
-
Precipitation Warning: If mixing high concentrations with acidic waste, the compound may precipitate.[3] Ensure waste containers are not filled >90% to allow for agitation if needed.
Emergency Spill Response Workflow
Immediate Action: Evacuate the immediate area if dust is generated. Don PPE: Nitrile gloves, safety goggles, and N95 dust mask (or respirator if powder is fine).
Figure 1: Decision logic for immediate spill response to ensure containment and minimize exposure.
Waste Stream Decision Tree
Use this logic to determine the correct waste stream for your specific experimental residues.
Figure 2: Waste segregation logic to prevent incompatible mixing and ensure regulatory compliance.
Regulatory Compliance & References
RCRA Classification (40 CFR 261): While (2-Amino-4,5-dimethoxyphenyl)acetic acid is not explicitly listed on the P or U lists, the generator is responsible for determining if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1][2]
-
Determination: Based on the amine and acid functionality, this substance should be managed as Non-Regulated Material - Organic (NRM) or State-Regulated Hazardous Waste depending on local jurisdiction, but never as general trash.[1][2]
References:
-
BLD Pharm. (n.d.). SDS for 2-(2-Amino-4,5-dimethoxyphenyl)acetic acid (CAS 118109-34-5). Retrieved from [1]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: General Guidelines for Phenylacetic Acid Derivatives. Retrieved from
-
US EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[1][2] Retrieved from [1]
-
ChemicalBook. (2024).[5] Product Properties for CAS 118109-34-5. Retrieved from [1]
Sources
Personal protective equipment for handling (2-Amino-4,5-dimethoxyphenyl)acetic acid
Topic: Safe Handling & Operational Logistics for (2-Amino-4,5-dimethoxyphenyl)acetic acid CAS Number: 118109-34-5 Molecular Formula: C₁₀H₁₃NO₄[1]
Part 1: Executive Safety Summary
The Core Directive: Safety with this compound is defined by dust control and prevention of mucosal contact . As an amino-phenylacetic acid derivative, it possesses zwitterionic character and potential biological activity that necessitates treating it as a bioactive irritant.
Hazard Classification (GHS):
Operational Stance: Treat as a Sensitizing Irritant . While the acute toxicity is moderate (Warning), the presence of the aniline moiety (amino group on the benzene ring) implies a potential for long-term sensitization. All handling must occur under negative pressure (fume hood).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for barrier integrity against fine particulates and organic solutions.
| PPE Category | Requirement | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Why: Aniline derivatives can permeate thin nitrile over time.[1] The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Protocol: Inspect for pinholes. Change immediately upon splash contact. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Why: Standard safety glasses are insufficient for fine powders (H335/H319). Goggles seal the orbital area against airborne dust and splashing reaction mixtures. |
| Respiratory | Fume Hood (Primary) / N95 (Secondary) | Why: Engineering controls (Hood) are mandatory. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is required to mitigate H335 risks. |
| Body Defense | Lab Coat (Buttoned, Tyvek sleeves) | Why: Cotton coats absorb liquids. Use Tyvek sleeve covers if working with large volumes to prevent wrist exposure between glove and coat cuff. |
Part 3: Operational Handling Protocol
This workflow minimizes the "Zone of Exposure"—the physical space where the chemical is open to the environment.
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Neutralization Prep: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution nearby. This neutralizes the acidic functionality in case of a spill.
-
Solvent Selection: Identify your solvent (likely Methanol, DMSO, or DMF). Ensure waste containers for these specific solvents are ready before starting.
Phase 2: Weighing & Transfer (Critical Risk Step)
-
The Hazard: Static electricity can cause this powder to "jump" or disperse, creating an inhalation hazard.
-
The Protocol:
-
Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read (keep sash down).
-
Use an antistatic gun on the weighing boat and spatula before touching the powder.
-
Transfer: Do not carry open weighing boats across the lab. Dissolve the solid in the weighing boat with a small amount of solvent, or transfer to a tared vial inside the hood and cap it before moving.
-
Phase 3: Reaction & Cleanup[1]
-
Addition: Add the reagent to the reaction vessel slowly. Exothermic potential is low, but gas evolution may occur if reacting with strong bases.
-
Decontamination: Wipe down the balance area with a methanol-dampened tissue (dissolves organic residue) followed by a water wipe.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Part 4: Waste Disposal & Decontamination
Disposal Logic: (2-Amino-4,5-dimethoxyphenyl)acetic acid is an organic solid/intermediate.[1][2][3][5][10] It must never enter the drain system.[7][11][12][13][14]
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated paper towels, gloves, weighing boats.[1] | Double-bag in clear polyethylene bags. Label as "Solid Organic Waste: Toxic/Irritant." |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate based on solvent (Halogenated vs. Non-Halogenated). Do not mix with oxidizers (e.g., Nitric acid) as the amino group can form unstable N-nitroso compounds or heat. |
| Sharps | Needles/Syringes used for transfer. | Immediate disposal in rigid sharps container. Do not recap. |
Part 5: Emergency Response Visualization
Figure 1: Safe Handling Workflow This diagram illustrates the "Closed Loop" handling process to prevent exposure.
Caption: Operational workflow emphasizing containment within the fume hood during the high-risk "powder phase."
Figure 2: Spill Response Decision Tree Logic flow for immediate reaction to accidental release.
Caption: Decision logic for spills. Note the prohibition of dry sweeping to prevent aerosolization.
References
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Phenylacetic Acid Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
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- 2. fishersci.ca [fishersci.ca]
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- 4. 4-Aminophenylacetic Acid | 1197-55-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. westliberty.edu [westliberty.edu]
- 8. 2-Amino-4,5-dimethoxybenzoic Acid | 5653-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. aurochemicals.com [aurochemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
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- 14. biocrick.com [biocrick.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
